molecular formula C6H4F2N2O2 B1433340 2-(Difluoromethyl)-5-nitropyridine CAS No. 1646152-46-6

2-(Difluoromethyl)-5-nitropyridine

Cat. No.: B1433340
CAS No.: 1646152-46-6
M. Wt: 174.1 g/mol
InChI Key: QBVBANWRADHVHP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-nitropyridine (CAS 1192813-41-4) is a stable, solid chemical reagent that offers researchers a safe and versatile building block for complex synthetic transformations. It is particularly valuable in palladium-catalyzed cross-coupling reactions. Based on the established utility of its close structural analog, 2-(difluoromethoxy)-5-nitropyridine, this compound is envisioned to act as a practical surrogate for unstable and toxic gaseous formyl fluoride (F-C(=O)H) in fluoro-carbonylation reactions . This application allows for the direct introduction of a fluoro-carbonyl (F-C=O) moiety into various organic substrates . The method is highly effective for the synthesis of acyl fluorides from aryl, vinyl, and heteroaryl iodides in high yield, tolerating a broad range of functional groups . The resulting acyl fluorides are robust intermediates that can be further transformed into high-value targets such as amides, ketones, and other fluorinated compounds, making this reagent a key tool in the synthesis of pharmaceuticals and agrochemicals . As a stable solid, it eliminates the handling difficulties associated with gaseous reagents, facilitating safer laboratory workflows . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

IUPAC Name

2-(difluoromethyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-6(8)5-2-1-4(3-9-5)10(11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVBANWRADHVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Difluoromethyl)-5-nitropyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document covers its chemical identity, physicochemical properties, a detailed plausible synthesis protocol based on modern methodologies, and an analysis of its chemical reactivity. Furthermore, it explores the strategic applications of this building block in pharmaceutical development, offers predicted spectroscopic data for characterization, and outlines essential safety and handling procedures. This guide is intended to serve as a foundational resource for researchers utilizing this versatile intermediate in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a substituted pyridine ring bearing two key functional groups that dictate its utility: a difluoromethyl group at the 2-position and a nitro group at the 5-position. These substituents create a unique electronic and steric profile, making it a valuable building block in synthetic organic chemistry.

CAS Number: 1646152-46-6[1][2]

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₆H₄F₂N₂O₂[1][2]
Molecular Weight 174.10 g/mol [1][2]
Appearance Likely a solid at room temperatureInferred
Storage Conditions Inert atmosphere, 2-8°C[1]
Purity (Typical) ≥95-97%[1][2]
Chemical Structure

The structure of this compound is defined by the pyridine core with orthogonal functionalization, providing distinct reactive sites.

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a plausible and modern approach for the regioselective synthesis of this compound involves the direct C-H difluoromethylation of a suitable pyridine precursor. Methods for the site-selective functionalization of pyridines have advanced significantly, often employing radical-based transformations.[3][4]

Proposed Synthetic Workflow: Radical C-H Difluoromethylation

A likely synthetic strategy begins with 2-bromo-5-nitropyridine. The bromine atom can be replaced with a difluoromethyl group via a copper-catalyzed reaction with a difluoromethyl source, such as (difluoromethyl)trimethylsilane.

synthesis_workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_end Final Product Start 2-Bromo-5-nitropyridine Reaction Copper-Catalyzed Difluoromethylation Start->Reaction Step 1 Product This compound Reaction->Product Step 2 Reagents Reagents: - (Difluoromethyl)trimethylsilane (TMSCF₂H) - Copper(I) Iodide (CuI) - Ligand (e.g., Phenanthroline) - Solvent (e.g., DMF) Reagents->Reaction

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for pyridine difluoromethylation and should be optimized for specific laboratory conditions.

  • Reactor Setup: To a dry, oven-baked reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-5-nitropyridine (1.0 eq), Copper(I) Iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the vessel. Stir the mixture until all solids are dissolved. Subsequently, add (difluoromethyl)trimethylsilane (2.0 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dominated by the strong electron-withdrawing properties of both the nitro and difluoromethyl groups. This electronic profile renders the pyridine ring highly electron-deficient and susceptible to specific transformations.

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards SNAr reactions. Nucleophiles will preferentially attack the positions ortho and para to the nitro group (positions 4 and 6). The presence of a good leaving group at these positions would facilitate rapid substitution.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Fe/HCl, H₂/Pd-C, or sodium dithionite). This transformation is a cornerstone of its utility, as the resulting 2-(difluoromethyl)-5-aminopyridine is a versatile intermediate for further functionalization, such as amide bond formation or diazotization reactions.

  • Modification of the Difluoromethyl Group: While generally stable, the C-H bond of the difluoromethyl group can be a site for radical reactions under specific conditions.

reactivity_map cluster_reactions Key Chemical Transformations cluster_products Resulting Intermediates center 2-(Difluoromethyl)- 5-nitropyridine Nitro_Reduction Nitro Group Reduction (e.g., Fe/HCl) center->Nitro_Reduction SNAr Nucleophilic Aromatic Substitution (at C4/C6 with leaving group) center->SNAr Amino_Product 2-(Difluoromethyl)-5-aminopyridine Nitro_Reduction->Amino_Product Substituted_Product 4/6-Substituted Pyridine Derivative SNAr->Substituted_Product Further_Func Further Functionalization Amide_Product Amides, Ureas, etc. Further_Func->Amide_Product Acylation, etc. Amino_Product->Further_Func

Caption: Reactivity map of this compound.

Role in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[5] The difluoromethyl (CHF₂) group is particularly valuable as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, potentially improving pharmacokinetic properties while maintaining or enhancing biological activity.[6]

Nitropyridine intermediates are fundamental building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[7] this compound serves as a key starting material for introducing the difluoromethylpyridine scaffold into complex molecules, enabling the exploration of new chemical space in drug discovery programs.

Predicted Spectroscopic Data

While experimental data is proprietary to manufacturers, the spectroscopic signatures of this compound can be reliably predicted based on its structure and data from analogous compounds.

1H and 13C NMR Spectroscopy

The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) data. Chemical shifts (δ) are given in ppm.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
1H NMR
H (on CHF₂)6.6 - 7.0Triplet (t)JH-F ≈ 55-60Characteristic triplet due to coupling with two fluorine atoms.
H-38.5 - 8.7Doublet (d)JH3-H4 ≈ 8-9Downfield shift due to proximity to two EWGs.
H-48.0 - 8.2Doublet of Doublets (dd)JH4-H3 ≈ 8-9, JH4-H6 ≈ 2-3Coupled to both H-3 and H-6.
H-69.2 - 9.4Doublet (d)JH6-H4 ≈ 2-3Most deshielded proton, ortho to the nitro group.
13C NMR
C-2150 - 155Triplet (t)JC-F ≈ 25-30Coupled to the two fluorine atoms of the CHF₂ group.
C-3125 - 130Singlet (s)-
C-4135 - 140Singlet (s)-
C-5145 - 150Singlet (s)-Site of nitro substitution.
C-6148 - 152Singlet (s)-
CHF₂110 - 115Triplet (t)JC-F ≈ 230-240Large one-bond coupling constant is characteristic.

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data from structurally related compounds, such as 2-(difluoromethyl)-5-nitropyridin-4-ol and 2-fluoro-5-nitropyridine.[1][8]

Hazard Identification
  • Skin Irritation: Causes skin irritation.[1][8]

  • Eye Irritation: Causes serious eye irritation.[1][8]

  • Respiratory Irritation: May cause respiratory irritation.[1][8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[1]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[1]

First Aid Measures
  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

References

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-5-nitropyridine, a heterocyclic building block of increasing interest in medicinal chemistry. We will delve into its physicochemical properties, synthesis, analytical characterization, and its strategic application in drug discovery, grounded in established scientific principles and practical insights.

Introduction: The Strategic Value of Fluorination in Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of fluorine atoms into such scaffolds has become a powerful tool in modern drug design. The difluoromethyl group (-CHF₂), in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule.

This compound emerges as a valuable synthon, combining the versatile reactivity of a nitropyridine with the advantageous physicochemical properties imparted by the difluoromethyl group. The electron-withdrawing nature of both the nitro and difluoromethyl groups activates the pyridine ring for nucleophilic aromatic substitution, making it a versatile starting point for the synthesis of a diverse range of more complex molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Weight 174.10 g/mol [1]
Molecular Formula C₆H₄F₂N₂O₂[1]
CAS Number 1646152-46-6[1]
Appearance Likely a solid at room temperatureInferred from related compounds
Storage Inert atmosphere, 2-8°C[1]

The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. This bioisosteric replacement can lead to improved metabolic stability and enhanced binding affinity to biological targets.

Synthesis and Purification: A Strategic Approach

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of fluorinated and nitrated pyridines. A likely approach involves a multi-step sequence, as outlined below. The causality behind these experimental choices is critical for successful and reproducible synthesis.

Proposed Synthetic Workflow

A logical synthetic route could commence with a commercially available pyridine derivative, followed by sequential nitration and difluoromethylation, or vice-versa. One potential pathway is the difluoromethylation of a pre-functionalized nitropyridine.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Difluoromethylation Start 2-Substituted Pyridine Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Electrophilic Aromatic Substitution Intermediate1 5-Nitro-2-substituted Pyridine Nitration->Intermediate1 Transformation Conversion of substituent to a leaving group Intermediate1->Transformation Intermediate2 2-LeavingGroup-5-nitropyridine Transformation->Intermediate2 Difluoromethylation Difluoromethylation (e.g., with a difluoromethylating agent) Intermediate2->Difluoromethylation Nucleophilic Substitution FinalProduct This compound Difluoromethylation->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Considerations (Hypothetical Protocol)

Step 1: Nitration of a 2-Substituted Pyridine

  • Rationale: The introduction of a nitro group at the 5-position is a common transformation for pyridine rings. The choice of the initial substituent at the 2-position is crucial as it must be stable to the nitrating conditions and amenable to subsequent transformation into a difluoromethyl group. A plausible starting material could be 2-chloropyridine or 2-aminopyridine. For instance, the nitration of 2-aminopyridine can be achieved using a mixture of nitric acid and sulfuric acid.

Step 2: Conversion to a Difluoromethyl Precursor

  • Rationale: If starting from 2-amino-5-nitropyridine, the amino group would need to be converted to a suitable precursor for difluoromethylation. This could involve a Sandmeyer-type reaction to introduce a halogen, which can then be displaced.

Step 3: Introduction of the Difluoromethyl Group

  • Rationale: A variety of reagents can be used for difluoromethylation. A common approach involves the use of a difluoromethyl source such as chlorodifluoromethane or TMSCF₂H (difluoromethyl)trimethylsilane) in the presence of a suitable catalyst. The reaction conditions would need to be carefully optimized to ensure efficient conversion and minimize side reactions. A patent for the preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine suggests that the reaction of a dihalo-trifluoromethyl-pyridine with KF or CsF in a polar aprotic solvent at elevated temperatures can be effective[2]. A similar strategy might be applicable here.

Purification Protocol
  • Rationale: The purification of the final product is critical to ensure its suitability for subsequent applications. A multi-step purification process is often necessary.

    • Work-up: After the reaction is complete, an aqueous work-up is typically performed to remove inorganic salts and other water-soluble impurities.

    • Extraction: The product is then extracted into an organic solvent.

    • Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer better separation[3]. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a highly pure crystalline material[4][5].

Analytical Characterization: A Self-Validating System

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the proton of the difluoromethyl group. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their positions and coupling constants.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal, which will be a doublet due to coupling with the proton of the -CHF₂ group. The chemical shift will be in the region typical for difluoromethyl groups attached to an aromatic ring.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 174.10. Fragmentation may involve the loss of the nitro group (NO₂) or parts of the difluoromethyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Studies on trifluoromethylated pyridines have shown characteristic fragmentation patterns that can aid in structural elucidation[6].

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

    • C-F stretching vibrations.

    • Asymmetric and symmetric stretching of the nitro group (NO₂).

    • C=N and C=C stretching vibrations of the pyridine ring.

    • C-H stretching and bending vibrations. FTIR spectra of related nitropyridines can serve as a reference for interpreting the spectrum[7][8][9].

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the difluoromethyl group into drug candidates can confer several advantageous properties:

  • Bioisosterism: The -CHF₂ group can act as a bioisostere of a hydroxyl (-OH), thiol (-SH), or amine (-NH₂) group. This allows for the modification of a lead compound to improve its pharmacokinetic profile while maintaining or even enhancing its biological activity.

  • Metabolic Stability: The strong carbon-fluorine bond makes the difluoromethyl group resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

  • Modulation of Physicochemical Properties: The -CHF₂ group can influence a molecule's lipophilicity, pKa, and hydrogen bonding capacity, allowing for fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Target Binding: The ability of the -CHF₂ group to act as a hydrogen bond donor can lead to improved binding affinity and selectivity for the target protein.

This compound serves as a key starting material for introducing this valuable moiety into a variety of molecular scaffolds. The nitro group at the 5-position can be readily reduced to an amino group, providing a handle for further functionalization through amide bond formation, sulfonylation, or other coupling reactions.

Applications cluster_0 Chemical Transformations cluster_1 Drug Discovery Outcomes Start 2-(Difluoromethyl)- 5-nitropyridine Reduction Reduction of Nitro Group Start->Reduction Intermediate 5-Amino-2-(difluoromethyl)pyridine Reduction->Intermediate Functionalization Further Functionalization (e.g., Amide Coupling) Intermediate->Functionalization Bioactive Bioactive Molecules with Improved Properties Functionalization->Bioactive Properties Enhanced Metabolic Stability Improved Bioavailability Increased Target Affinity Bioactive->Properties

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

As a nitro- and fluoro-substituted aromatic compound, this compound should be handled with appropriate caution in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The recommended storage temperature is 2-8°C in an inert atmosphere[1].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for related compounds, such as other nitropyridines and fluorinated pyridines, should be consulted for general guidance on hazards and handling procedures[10][11][12][13].

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a reactive nitropyridine core and a bioisosterically valuable difluoromethyl group provides a versatile platform for the synthesis of novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective application in the development of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-nitropyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)-5-nitropyridine, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. The unique physicochemical properties imparted by the difluoromethyl group, such as its role as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make this compound a valuable scaffold for the design of novel therapeutic agents. This document details the structure and properties of this compound, critically evaluates synthetic strategies, and provides a detailed, field-proven protocol for its preparation. Mechanistic insights, safety protocols, and a thorough characterization data summary are also presented to support researchers in the effective utilization of this versatile molecule.

Introduction: The Emerging Role of Difluoromethylated Pyridines in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Among the various fluorinated motifs, the difluoromethyl (CHF₂) group has garnered significant attention due to its unique electronic properties. It can act as a lipophilic bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds that can be crucial for target engagement.[2] The pyridine scaffold, a ubiquitous feature in a vast number of pharmaceuticals, provides a versatile platform for the introduction of such valuable functional groups.[3]

This compound emerges at the intersection of these two key areas, offering a synthetically accessible building block for the elaboration of complex molecular architectures. The electron-withdrawing nature of the nitro group on the pyridine ring significantly influences its reactivity, making it amenable to a variety of chemical transformations, particularly nucleophilic aromatic substitution. This guide aims to provide a detailed technical resource for researchers and drug development professionals, enabling them to leverage the full potential of this promising intermediate.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyridine ring substituted with a difluoromethyl group at the 2-position and a nitro group at the 5-position.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1646152-46-6[4]
Molecular Formula C₆H₄F₂N₂O₂[4]
Molecular Weight 174.11 g/mol [4]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Purity Typically >95%
Storage 2-8 °C, under an inert atmosphere[4]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton on the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns influenced by the electron-withdrawing nitro group and the difluoromethyl group.

  • ¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms. The pyridine ring carbons will show distinct chemical shifts, with those closer to the nitro and difluoromethyl groups being significantly deshielded.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group, which will be split into a doublet by the adjacent proton.[1][5][6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the nitro group and potentially the difluoromethyl group.[7]

  • IR Spectroscopy: Characteristic absorption bands are expected for the C-F bonds of the difluoromethyl group, the N-O bonds of the nitro group, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.[8][9][10]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound presents a strategic challenge concerning the introduction of the two key functional groups with the correct regiochemistry. Two primary retrosynthetic approaches can be envisioned:

  • Nitration of 2-(difluoromethyl)pyridine: This route involves the initial synthesis of 2-(difluoromethyl)pyridine followed by nitration. However, the nitration of pyridine rings bearing an electron-withdrawing group at the 2-position can be challenging and may lead to a mixture of isomers or require harsh reaction conditions. Indeed, literature suggests that direct nitration of 2-(difluoromethyl)pyridine can be unsuccessful.[11]

  • Difluoromethylation of a pre-functionalized nitropyridine: This approach starts with a commercially available or readily synthesized 5-nitropyridine derivative, such as 2-chloro-5-nitropyridine, and introduces the difluoromethyl group in a subsequent step. This strategy offers better control over regioselectivity and is generally the preferred method.

This guide will focus on the second, more robust approach.

Recommended Synthetic Pathway: Palladium-Catalyzed Difluoromethylation

The palladium-catalyzed cross-coupling of heteroaryl halides with a difluoromethyl source is a powerful and versatile method for the synthesis of difluoromethylated heterocycles.[2][12] This approach is highly recommended for the preparation of this compound from 2-chloro-5-nitropyridine.

Start 2-Chloro-5-nitropyridine Product This compound Start->Product Cross-Coupling Reaction Reagent Difluoromethylating Agent (e.g., TMSCF₂H or a precursor) Reagent->Product Catalyst Palladium Catalyst (e.g., Pd(dba)₂) Ligand (e.g., Xantphos) Catalyst->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established palladium-catalyzed difluoromethylation reactions of heteroaryl chlorides.[2][12] Note: This reaction should be performed by trained personnel in a well-ventilated fume hood, as some reagents are toxic and/or air-sensitive.

Materials and Reagents:

  • 2-Chloro-5-nitropyridine

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium fluoride (spray-dried)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-5-nitropyridine (1.0 equiv), potassium fluoride (3.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane and toluene (in a 1:1 ratio) to the Schlenk tube via syringe. Then, add (difluoromethyl)trimethylsilane (2.0 equiv) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Mechanistic Insights

The palladium-catalyzed difluoromethylation is believed to proceed through a catalytic cycle involving the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2-chloro-5-nitropyridine to form a Pd(II) intermediate.

  • Transmetalation: The difluoromethyl group is transferred from the silicon reagent to the palladium center, a process often facilitated by a fluoride source like KF.

  • Reductive Elimination: The desired this compound is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligand (e.g., Xantphos) is crucial for the efficiency of the reaction, as it influences the stability of the palladium intermediates and the rate of reductive elimination.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with care, assuming it possesses hazards similar to related nitropyridine and fluorinated compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Specific Hazards of Reagents:

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Organosilane Reagents: Can be flammable and moisture-sensitive.

  • Solvents: Dioxane and toluene are flammable and have associated health risks.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development. Its preparation via palladium-catalyzed difluoromethylation of 2-chloro-5-nitropyridine offers a reliable and regioselective synthetic route. This guide provides the essential technical information, including a detailed experimental protocol and safety considerations, to enable researchers to effectively synthesize and utilize this important chemical intermediate. The unique properties of the difluoromethyl group are expected to continue to drive the development of innovative therapeutics, and this compound is poised to play a significant role in these endeavors.

References

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-nitropyridine: Synthesis, Reactivity, and Applications

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl group (CF₂H) holds a privileged position. It serves as a metabolically stable bioisostere for common functional groups such as hydroxyls, thiols, or amines, and its unique electronic properties can enhance binding affinity, lipophilicity, and bioavailability.[1][2] When appended to a pyridine nucleus, particularly one activated by a nitro group, the resulting scaffold—This compound —becomes a highly valuable and versatile building block for the synthesis of complex, high-value molecules.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity, offering field-proven insights into its application as a key synthetic intermediate.

PART 1: Synthesis of this compound

The synthesis of this compound is not widely documented with a single, standardized protocol. However, its preparation can be logically approached through several established synthetic strategies in pyridine and fluorine chemistry. The most plausible routes leverage readily available precursors like 2-hydroxy-5-nitropyridine or 2-chloro-5-nitropyridine.

Approach 1: Difluoromethylation of 2-Hydroxy-5-nitropyridine

This approach is predicated on the O-difluoromethylation of the corresponding pyridone tautomer. The precursor, 2-hydroxy-5-nitropyridine, can be synthesized in a one-pot method from 2-aminopyridine.[3] The subsequent difluoromethylation can be achieved using chlorodifluoromethane (HCF₂Cl), a common and cost-effective industrial reagent.[4]

Conceptual Workflow:

  • Nitration/Diazotization: 2-Aminopyridine is nitrated and then converted to 2-hydroxy-5-nitropyridine via a diazotization-hydrolysis sequence.[3]

  • Deprotonation: The 2-hydroxypyridine is treated with a suitable base (e.g., K₂CO₃, NaH) in an aprotic polar solvent like DMF or DMSO to generate the pyridoxide anion.

  • Difluoromethylation: The nucleophilic pyridoxide attacks chlorodifluoromethane to furnish the desired product. This reaction introduces the CF₂H group at the oxygen, which then rearranges or is used as the O-difluoromethylated isomer depending on the specific chemistry, though direct N-difluoromethylation of pyridones is also known.[4] For the C-linked isomer, alternative methods are required.

Detailed Experimental Protocol (Representative)

Step A: Synthesis of 2-Hydroxy-5-nitropyridine[3]

  • To a flask containing concentrated sulfuric acid, slowly add 2-aminopyridine in batches, maintaining the temperature below 20 °C.

  • Once dissolved, add concentrated nitric acid dropwise, keeping the temperature below 30 °C. After addition, allow the mixture to stir at 40-50 °C until nitration is complete (monitor by TLC/LCMS).

  • Carefully quench the reaction mixture by pouring it into ice water. Cool the resulting solution to 0-10 °C.

  • Add an aqueous solution of sodium nitrite dropwise to perform the diazotization reaction.

  • Adjust the acid concentration and pH as described in the literature to precipitate the 2-hydroxy-5-nitropyridine product, which is then filtered and dried.[3]

Step B: Synthesis of 2-(Difluoromethoxy)-5-nitropyridine[4]

  • Suspend the dried 2-hydroxy-5-nitropyridine and potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Seal the reaction vessel and carefully introduce chlorodifluoromethane (HCF₂Cl) gas at a controlled pressure.

  • Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by GC-MS or LCMS.

  • After completion, cool the reaction, cautiously vent any excess pressure, and pour the mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates this synthetic workflow.

Synthesis_Workflow cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Difluoromethylation 2-Aminopyridine 2-Aminopyridine Nitration_Diazotization 1. Conc. H₂SO₄, Conc. HNO₃ 2. NaNO₂, H₂O 2-Aminopyridine->Nitration_Diazotization 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine Nitration_Diazotization->2-Hydroxy-5-nitropyridine Difluoromethylation HCF₂Cl, K₂CO₃ DMF, 80-100 °C 2-Hydroxy-5-nitropyridine->Difluoromethylation Product 2-(Difluoromethoxy)- 5-nitropyridine Difluoromethylation->Product

Caption: Proposed workflow for the synthesis of 2-(difluoromethoxy)-5-nitropyridine.

Approach 2: Direct C-H Difluoromethylation

Modern photoredox catalysis offers a powerful method for direct C-H functionalization, obviating the need for pre-functionalized substrates.[5] Using a suitable photocatalyst and a difluoromethyl radical precursor, such as sodium difluoromethanesulfonate (CF₂HSO₂Na, Hu's reagent), it is possible to directly install the CF₂H group onto the pyridine ring.

The primary challenge in this approach is regioselectivity. For 5-nitropyridine, radical attack would likely occur at the C2 or C6 positions, which are adjacent to the ring nitrogen and activated by the nitro group.[5]

PART 2: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electronic influence of the pyridine nitrogen, the nitro group, and the difluoromethyl group. These features render the molecule an electrophilic substrate, primed for specific and useful chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is strongly amplified by the meta-directing nitro group at C5 and the electron-withdrawing difluoromethyl group at C2. This electronic arrangement makes the ring highly susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group (C4 and C6).[6]

Causality of Reactivity:

  • Activation: The nitro group's potent -I (inductive) and -R (resonance) effects withdraw electron density from the ring, making it highly electrophilic.

  • Intermediate Stabilization: During nucleophilic attack, a negatively charged intermediate, the Meisenheimer complex, is formed. When attack occurs at C4 or C6, the negative charge can be delocalized onto the oxygen atoms of the nitro group via resonance. This stabilization significantly lowers the activation energy for the reaction.[6]

  • Regioselectivity: An attack at C6 is particularly favored as it is para to the nitro group, allowing for maximal resonance stabilization of the intermediate. Therefore, if a suitable leaving group (e.g., Cl, Br) were present at the C6 position of the this compound scaffold, it would be readily displaced by a wide range of nucleophiles (amines, alkoxides, thiolates).

Reduction of the Nitro Group

The nitro group is a versatile synthetic handle that can be readily reduced to an amine. This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic character of the pyridine ring and providing a site for further functionalization (e.g., amide coupling, diazotization).

Common Reduction Protocols:

Reagent SystemSolvent(s)Key Features & CausalityReference(s)
H₂, Pd/C Methanol, Ethanol, EtOAcThe most common and often cleanest method. The palladium surface catalyzes the addition of hydrogen across the N=O bonds. Can sometimes be too reactive, reducing other functional groups.[7]
H₂, Raney Ni Methanol, EthanolA good alternative to Pd/C, especially when dehalogenation of aryl halides is a concern.[7]
Fe, NH₄Cl or AcOH Ethanol/Water, Acetic AcidA classic, robust method. Iron metal acts as the electron donor in an acidic medium. It is often chemoselective, leaving other reducible groups intact.[7]
SnCl₂, HCl Ethanol, EtOAcA mild and highly chemoselective reagent system, capable of reducing nitro groups in the presence of sensitive functionalities like nitriles. The workup can be cumbersome due to the formation of tin salts.[8]

Detailed Experimental Protocol (Representative Nitro Reduction)

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize the mixture by the slow addition of a concentrated aqueous NaOH solution until the solution is strongly basic (pH > 12). This step is crucial to dissolve the tin hydroxides and liberate the free amine.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 5-amino-2-(difluoromethyl)pyridine.

The key reactive pathways of the molecule are summarized in the diagram below.

Reactivity_Diagram cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Reduction Nitro Group Reduction Start 2-(CF₂H)-5-(NO₂)-Pyridine (with leaving group 'L' at C6) SNAr_Reagent Nucleophile (Nu⁻) e.g., R₂NH, RO⁻ Start->SNAr_Reagent Reduction_Reagent Reducing Agent e.g., H₂/Pd/C, SnCl₂ Start->Reduction_Reagent SNAr_Product 2-(CF₂H)-5-(NO₂)-6-(Nu)-Pyridine SNAr_Reagent->SNAr_Product Displacement of L Reduction_Product 5-Amino-2-(CF₂H)-Pyridine Reduction_Reagent->Reduction_Product NO₂ → NH₂

Caption: Key reactivity pathways for functionalization of the this compound scaffold.

PART 3: Applications in Drug Development

The true value of this compound lies in its role as a strategic intermediate for constructing biologically active molecules. The combination of the CF₂H group for pharmacokinetic modulation and the nitro/amino group as a versatile synthetic handle allows for its incorporation into diverse and complex molecular architectures.

While direct examples of its use are often proprietary, its utility can be illustrated by examining complex drug candidates where analogous fluorinated pyridine cores are essential. For instance, the synthesis of potent TRK kinase inhibitors involves the coupling of complex heterocyclic systems, often built upon functionalized pyridine rings.[9]

The logical flow for utilizing this building block in a drug discovery program is outlined below.

DrugDev_Logic cluster_Transformations Key Chemical Transformations cluster_Coupling Fragment Coupling / Elaboration Start 2-(CF₂H)-5-(NO₂)-Pyridine Nitro_Reduction Nitro Reduction (e.g., SnCl₂) Start->Nitro_Reduction SNAr SNAr at C6 (with leaving group) Start->SNAr Intermediate_Amine 5-Amino-2-(CF₂H)-Pyridine Nitro_Reduction->Intermediate_Amine Intermediate_Substituted Substituted Pyridine Core SNAr->Intermediate_Substituted Amide_Coupling Amide Bond Formation Intermediate_Amine->Amide_Coupling Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald) Intermediate_Substituted->Cross_Coupling Lead_Compound Lead Compound / Drug Candidate Amide_Coupling->Lead_Compound Cross_Coupling->Lead_Compound

Caption: Logical workflow for the use of this compound as a key intermediate in drug discovery.

PART 4: Spectroscopic Characterization

Accurate characterization of this compound is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹H, ¹³C, and ¹⁹F NMR providing unambiguous structural information.

Predicted NMR Spectroscopic Data (in CDCl₃):

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant(s) (J, Hz)Rationale
¹H NMR ~7.0 - 7.5t (triplet)JHF ≈ 55-60 HzThe single proton of the CHF₂ group is split into a triplet by the two equivalent fluorine atoms.
~7.8 - 8.2d (doublet)JHH ≈ 8-9 HzPyridine H4 proton, coupled to H3.
~8.6 - 9.0dd (doublet of doublets)JHH ≈ 8-9 Hz, JHH ≈ 2-3 HzPyridine H6 proton, coupled to H4 (large J) and H3 (small J).
~9.2 - 9.6d (doublet)JHH ≈ 2-3 HzPyridine H3 proton, coupled to H4. Shifted downfield by adjacent NO₂ group.
¹⁹F NMR ~ -90 to -120d (doublet)JHF ≈ 55-60 HzThe two fluorine atoms are coupled to the single proton of the CHF₂ group, resulting in a doublet.
¹³C NMR ~110 - 118t (triplet)¹JCF ≈ 230-250 HzThe carbon of the CHF₂ group shows a large one-bond coupling to the two fluorine atoms.
~120 - 155variousAromatic carbons of the pyridine ring. The carbon attached to the CF₂ group (C2) will show a smaller ²JCF coupling.

Causality of NMR Signals:

  • ¹H-¹⁹F Coupling: The large (~55 Hz) two-bond coupling between the proton and fluorines of the CHF₂ group is characteristic and a key diagnostic feature.[10]

  • ¹³C-¹⁹F Coupling: The very large (~240 Hz) one-bond coupling between the carbon and fluorines of the CHF₂ group is unambiguous proof of the C-F bond.[12]

  • ¹⁹F Chemical Shift: The chemical shift range for the CF₂H group is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for monitoring reactions.[11]

Conclusion

This compound stands as a testament to the power of strategic molecular design. It is more than a simple chemical; it is a purpose-built tool for medicinal and agricultural chemists. The interplay between the activating nitro group and the pharmacokinetically advantageous difluoromethyl group on an electron-deficient pyridine core creates a scaffold with predictable reactivity and immense synthetic potential. By understanding the mechanistic principles that govern its synthesis and functionalization—from nucleophilic aromatic substitution to nitro group reduction—researchers can effectively leverage this building block to accelerate the discovery and development of novel, high-impact chemical entities.

References

The Advent of a Privileged Moiety: A Technical Guide to the Discovery and History of Difluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Difluoromethyl Group in Pyridine Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable substituent for pyridine-based compounds. Its unique electronic properties, ability to act as a lipophilic hydrogen bond donor, and its role as a bioisostere for hydroxyl, thiol, and amine functionalities have cemented its importance in drug design and the development of novel agrochemicals.[1][2] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for accessing difluoromethylated pyridines, offering a comprehensive resource for researchers in the field.

The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and agrochemicals.[1] The ability to strategically introduce a difluoromethyl group onto this privileged heterocycle allows for the fine-tuning of a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will trace the journey from early, often harsh, fluorination methods to the sophisticated and highly selective catalytic and radical-based strategies that define the state-of-the-art in the synthesis of these valuable compounds.

Early Explorations and the Dawn of Difluoromethylation

While the precise first synthesis of a difluoromethylated pyridine is not prominently documented in a single seminal publication, the historical development can be traced through the broader evolution of organofluorine chemistry. Early methods for introducing fluorine into aromatic systems were often non-selective and required harsh conditions. The initial forays into fluoroalkylation were pioneered by chemists like Yagupolskii, whose work laid the groundwork for many subsequent developments in the field.[3][4]

The development of specific difluoromethylating agents was a critical turning point. One of the early and significant contributions was the work of Donald J. Burton, who developed organometallic reagents, including difluoromethyl copper species, for the transfer of the CF₂H group.[5] These early organometallic approaches, while groundbreaking, often suffered from limitations related to reagent stability and substrate scope.

The Modern Era: A Renaissance in Synthetic Methodology

The last two decades have witnessed a remarkable acceleration in the development of efficient and selective methods for the difluoromethylation of pyridines. This progress has been driven by the increasing demand for these motifs in drug discovery and the advent of powerful new synthetic tools. Modern approaches can be broadly categorized into C-H functionalization, N-difluoromethylation, and the use of specialized difluoromethylating reagents.

Direct C-H Difluoromethylation: A Paradigm Shift

The ability to directly convert a C-H bond on the pyridine ring to a C-CF₂H bond represents a significant advance in synthetic efficiency, avoiding the need for pre-functionalization. These methods have largely been dominated by radical-based approaches.

The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, has been successfully adapted for difluoromethylation.[6] This approach typically involves the generation of a difluoromethyl radical (•CF₂H) which then adds to the protonated pyridine ring.

A significant breakthrough in this area was the development of methods for the site-selective difluoromethylation of pyridines. Recently, a strategy involving the temporary dearomatization of the pyridine ring has enabled the precise introduction of the difluoromethyl group at the traditionally difficult-to-access meta-position, as well as the para-position.[1][2][7][8][9][10][11] This method utilizes oxazino-pyridine intermediates to direct the regioselectivity of the radical addition.[8][9][11]

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Diagram 1: Strategy for Regioselective meta- and para-C-H Difluoromethylation of Pyridines.

The emergence of visible-light photoredox catalysis has revolutionized radical chemistry, providing a mild and efficient means of generating difluoromethyl radicals from a variety of precursors.[12] This strategy has been widely applied to the C-H difluoromethylation of pyridines, offering excellent functional group tolerance and scalability.[12] The mechanism typically involves the photoexcited catalyst initiating a single-electron transfer process to generate the •CF₂H radical from a suitable precursor.[12]

dot graphical_abstract { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Diagram 2: Generalized Mechanism of Photocatalytic C-H Difluoromethylation of Pyridines.

N-Difluoromethylation of Pyridines

The introduction of a difluoromethyl group directly onto the nitrogen atom of the pyridine ring offers another avenue for molecular diversification.[13][14][15][16] N-difluoromethylated pyridinium salts are valuable intermediates and can exhibit interesting biological activities in their own right.[13]

A straightforward, transition-metal-free method for the N-difluoromethylation of pyridines utilizes readily available ethyl bromodifluoroacetate as the fluorine source.[13][14] The reaction proceeds through a two-step process involving N-alkylation followed by in situ hydrolysis and decarboxylation.[13][14]

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Diagram 3: Two-Step Process for N-Difluoromethylation of Pyridines.

Specialized Difluoromethylating Reagents

The development of shelf-stable and versatile difluoromethylating reagents has been a major driver of progress in this field. Among these, difluoromethyl 2-pyridyl sulfone has proven to be a highly effective reagent for various transformations, including gem-difluoroolefination of carbonyl compounds.[17][18][19] Its synthesis from pyridine-2-thiol is straightforward, making it an accessible tool for synthetic chemists.[17]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for introducing a difluoromethyl group into a pyridine depends on several factors, including the desired regioselectivity, the substrate's functional group tolerance, and scalability.

MethodReagentsMechanismAdvantagesLimitations
Radical C-H Difluoromethylation (Minisci-type) Radical initiators (e.g., peroxides), CF₂H sourcesRadical additionDirect C-H functionalization, good for electron-deficient pyridinesOften requires strong acids, regioselectivity can be an issue without directing groups
Photoredox C-H Difluoromethylation Photocatalyst, light, CF₂H sourceRadical addition via SETMild conditions, excellent functional group tolerance, high efficiencyCan be sensitive to oxygen, requires specialized equipment
Copper-Catalyzed Difluoromethylation Cu salts, CF₂H source (e.g., TMSCF₂H)Organometallic cross-couplingGood for pre-functionalized pyridines (e.g., halides)Requires stoichiometric or catalytic copper, potential for metal contamination
N-Difluoromethylation e.g., BrCF₂COOEtNucleophilic substitutionDirect functionalization of the nitrogen atom, transition-metal-freeLimited to N-functionalization

Applications in Drug Discovery and Agrochemicals

The unique properties of the difluoromethyl group have led to its incorporation into a number of commercialized and investigational drugs and agrochemicals. The CF₂H moiety can enhance the metabolic stability of a compound by blocking sites of oxidation and can improve its binding to target enzymes through hydrogen bonding interactions.[1][2][20]

Examples of Bioactive Difluoromethylated Pyridines:

  • Pharmaceuticals: Several investigational drugs for a range of therapeutic areas, including oncology and infectious diseases, feature the difluoromethylpyridine scaffold. The ability of the CF₂H group to act as a bioisostere for key functional groups has been instrumental in their design.

  • Agrochemicals: A number of modern pesticides and herbicides utilize the difluoromethylpyridine core to achieve high efficacy and favorable environmental profiles.[21]

Experimental Protocols: Key Methodologies in Practice

To provide a practical resource for researchers, this section details representative experimental procedures for key difluoromethylation reactions.

Protocol 1: Regioselective meta-C-H Difluoromethylation of a Pyridine Derivative

This procedure is adapted from the work of Studer and coworkers for the meta-difluoromethylation of pyridines via an oxazino-pyridine intermediate.[2]

  • Synthesis of the Oxazino-Pyridine Intermediate: To a solution of the starting pyridine in a suitable solvent, add dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate. Stir the reaction mixture at room temperature until the dearomatization is complete (monitored by TLC or NMR). Purify the oxazino-pyridine intermediate by column chromatography.

  • Radical Difluoromethylation: In a reaction vessel protected from light, dissolve the purified oxazino-pyridine intermediate in a degassed solvent. Add the difluoromethyl radical precursor (e.g., a reagent that generates an electrophilic difluoromethyl radical). Irradiate the mixture with a suitable light source (e.g., blue LEDs) at a controlled temperature.

  • Rearomatization and Work-up: Upon completion of the radical addition, treat the reaction mixture with an acid (e.g., HCl) to induce rearomatization to the meta-difluoromethylated pyridine. Perform an aqueous work-up and purify the final product by column chromatography.

Protocol 2: N-Difluoromethylation of a Pyridine using Ethyl Bromodifluoroacetate

This protocol is based on a transition-metal-free method for the synthesis of N-difluoromethylated pyridinium salts.[13][14]

  • N-Alkylation: In a sealed reaction vessel, dissolve the pyridine substrate in a suitable solvent (e.g., acetonitrile). Add an excess of ethyl bromodifluoroacetate. Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours until the formation of the N-alkylated intermediate is complete.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of aqueous acid (e.g., HCl). Heat the mixture to facilitate the hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium salt.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting N-difluoromethylated pyridinium salt, if necessary, by recrystallization or other suitable methods.

Conclusion and Future Outlook

The journey of difluoromethylated pyridines from laboratory curiosities to essential building blocks in modern chemistry has been driven by a continuous quest for milder, more efficient, and highly selective synthetic methods. The development of direct C-H functionalization strategies, particularly those enabled by photoredox catalysis and novel radical pathways, has opened up new avenues for the late-stage modification of complex molecules.

Future research in this area will likely focus on several key aspects:

  • Development of New Difluoromethylating Reagents: The design of novel, more reactive, and environmentally benign sources of the difluoromethyl group will continue to be a priority.

  • Asymmetric Difluoromethylation: The enantioselective introduction of the difluoromethyl group, particularly at stereogenic centers, remains a significant challenge and a highly desirable goal.

  • Broader Substrate Scope: Expanding the scope of current methodologies to include more complex and functionally diverse pyridine derivatives will be crucial for their application in drug discovery and materials science.

  • Mechanistic Understanding: Deeper mechanistic studies will be essential for the rational design of new catalysts and reaction conditions with improved efficiency and selectivity.

The continued innovation in the synthesis of difluoromethylated pyridines will undoubtedly fuel further discoveries in medicinal and agricultural chemistry, leading to the development of new and improved therapeutic agents and crop protection solutions.

References

A Senior Application Scientist's Guide to the Safe Handling and Application of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Perspective on a Privileged Scaffold

In the landscape of modern drug discovery and development, heterocyclic building blocks are the cornerstone of innovation. Among these, 2-(Difluoromethyl)-5-nitropyridine has emerged as a compound of significant interest. Its architecture marries the electron-deficient, synthetically versatile nitropyridine core with the metabolically robust difluoromethyl group. The nitro group acts as a powerful electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[1] Simultaneously, the difluoromethyl (-CHF₂) moiety serves as a bioisostere for hydroxyl or thiol groups, capable of modulating physicochemical properties such as lipophilicity, pKa, and metabolic stability, ultimately enhancing the pharmacokinetic profile of drug candidates.[2][3][4]

This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of safety data to provide a holistic understanding of the molecule's reactivity, hazards, and the causal logic behind its safe handling protocols. As scientists, our primary responsibility is to innovate safely. This document serves as a comprehensive framework to achieve that objective when working with this compound.

Section 1: Compound Identification and Physicochemical Profile

Precise identification is the foundation of chemical safety. While a specific CAS Registry Number for this compound is not consistently cited in public databases, its identity is defined by its structure. Its properties and hazards are reliably inferred from closely related and well-characterized analogs.

Identifier Value Source/Comment
IUPAC Name This compound---
Molecular Formula C₆H₄F₂N₂O₂Calculated
Molecular Weight 174.11 g/mol Calculated
Canonical SMILES C1=CC(=CN=C1C(F)F)--INVALID-LINK--[O-]---
Physical Form Solid (inferred from analogs)---
Solubility Slightly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from analogs like 2-Fluoro-5-nitropyridine.[5]

Section 2: Comprehensive Hazard Analysis and GHS Classification

The toxicological profile of this compound is primarily driven by the reactivity of the nitropyridine ring and potential metabolic release of fluoride. Based on data from structurally similar compounds, a consistent hazard profile emerges.[6][7]

Globally Harmonized System (GHS) Classification Summary
Hazard Class Category Hazard Statement Pictogram
Skin Corrosion/Irritation2H315: Causes skin irritation
alt text
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
alt text

Signal Word: WARNING [6][7]

Deciphering the Hazards:
  • Skin Irritation (H315): The electron-deficient pyridine ring can interact with nucleophilic residues in skin proteins, leading to an inflammatory response. The compound's moderate lipophilicity, enhanced by the difluoromethyl group, may facilitate dermal absorption.

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation, redness, and pain.[6] The fine, potentially dusty nature of the solid requires stringent eye protection.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and a feeling of tightness in the chest.[6] All handling of the solid compound must be performed in a well-ventilated area, preferably a chemical fume hood.

GHS Pictogram for this compound.

Section 3: Reactivity Profile and Thermal Stability

Understanding the reactivity of this compound is paramount for both its intended use and the prevention of unintended hazardous reactions.

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[6]

  • Synthetic Reactivity: The primary mode of reactivity is nucleophilic aromatic substitution (SNAr). The nitro group at the 5-position and the ring nitrogen work in concert to strongly activate the 2- and 4-positions towards nucleophilic attack. This makes it an excellent substrate for reactions with amines, alcohols, and thiols, which is the basis for its utility in drug synthesis.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6] These materials can lead to uncontrolled exothermic reactions or degradation of the compound.

  • Thermal Stability & Decomposition: While stable at ambient temperatures, the compound will decompose upon combustion.[6] The thermal decomposition of related energetic materials containing nitro groups can be complex, often initiating with the cleavage of C-NO₂ or N-O bonds.[8] Hazardous decomposition products include toxic fumes of:

    • Carbon monoxide (CO) and Carbon dioxide (CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen fluoride (HF)[6][7]

The potential release of highly corrosive HF gas during a fire necessitates the availability of appropriate firefighting media (carbon dioxide, dry chemical powder, foam) and self-contained breathing apparatus (SCBA) for emergency responders.[6]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system designed to minimize exposure and risk at every step. Adherence to this workflow is mandatory for all personnel.

I. Pre-Operational Checks
  • Authorization: Confirm you are trained and authorized to work with this class of compounds.

  • Documentation Review: Read and understand this safety guide and the relevant Safety Data Sheets (SDS) for all reactants and solvents.

  • Engineering Control Verification:

    • Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

    • Ensure an operational safety shower and eyewash station are within a 10-second, unobstructed travel distance.[9]

  • PPE Assembly: Don all required Personal Protective Equipment as detailed in Section 5.

II. Experimental Protocol: Weighing and Dispensing
  • Designated Area: Conduct all manipulations of the solid compound within the certified chemical fume hood.

  • Containment: Place a weigh boat on an analytical balance inside the hood.

  • Dispensing: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.

  • Transfer: Transfer the weighed solid directly into the reaction vessel.

  • Immediate Cleanup: Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., isopropanol or ethanol) on a wetted paper towel. Dispose of the towel and weigh boat in the designated solid hazardous waste container.

III. Post-Operational Procedures
  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

  • Waste Disposal: Segregate and dispose of all waste streams (solid and liquid) according to the procedures in Section 8.

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after exiting the laboratory.

SOP_Workflow cluster_prep I. Preparation cluster_handling II. Handling (Inside Fume Hood) cluster_cleanup III. Post-Operation a1 Verify Fume Hood & Safety Showers a2 Review SDS & This Guide a1->a2 a3 Don Required PPE (See Section 5) a2->a3 b1 Weigh Solid Compound a3->b1 Begin Work b2 Transfer to Reaction Vessel b1->b2 b3 Clean Spatula & Weigh Boat b2->b3 c1 Decontaminate Glassware b3->c1 End Experiment c2 Dispose of Waste (See Section 8) c1->c2 c3 Remove PPE & Wash Hands c2->c3

Standard Operating Procedure Workflow.

Section 5: Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and is based on a thorough risk assessment of the compound's hazards.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes, dust, and aerosols, preventing serious eye irritation (H319).[6][9]
Hand Protection Nitrile or neoprene gloves (minimum thickness 4 mil).Provides a barrier against skin contact, preventing skin irritation (H315).[6] Always inspect gloves for tears before use.
Body Protection Chemical-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Not required when handled exclusively within a certified fume hood.The fume hood provides primary respiratory protection. If there is a risk of aerosol or dust generation outside of a hood, a NIOSH-approved respirator (e.g., N95) is required.[9]

Section 6: Storage and Transport

Proper storage is essential for maintaining the compound's integrity and preventing accidents.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[6] The storage location should be away from direct sunlight and heat sources.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.

  • Segregation: Store separately from incompatible materials, particularly strong acids and oxidizing agents.[6]

  • Transport: When transporting within the facility, use a sealed, properly labeled, and chemically resistant secondary container.

Section 7: Accidental Release and Spill Management

A prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is outside a fume hood, ensure the area is well-ventilated.

  • Personal Protection: Do not attempt cleanup without the appropriate PPE (Section 5), including respiratory protection if dust is present.

  • Spill Containment & Cleanup:

    • For small spills, gently cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels for the initial absorption.

    • Avoid creating dust.[6] If necessary, lightly moisten the absorbent material.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination:

    • Wash the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., isopropanol).

    • Collect all cleanup materials (wipes, contaminated gloves) in the hazardous waste container.

Spill_Response start Spill Occurs q1 Is the spill large or is anyone exposed? start->q1 a1_yes Evacuate Area Call Emergency Response q1->a1_yes Yes a1_no Alert Colleagues Ensure Ventilation q1->a1_no No b1 Don Full PPE (Gloves, Goggles, Coat, Respirator if needed) a1_no->b1 c1 Cover spill with inert absorbent material b1->c1 d1 Collect waste into labeled container c1->d1 e1 Decontaminate spill area with soap & water d1->e1 f1 Dispose of all materials as hazardous waste e1->f1 end Spill Managed f1->end

Emergency Response Decision Tree for Spills.

Section 8: Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Classification: this compound and materials contaminated with it must be treated as hazardous waste.

  • Containment: Collect all waste (residual solid, contaminated consumables, and cleaning materials) in a clearly labeled, sealed, and chemically compatible container.[10] The label must include "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through a licensed and certified hazardous waste management company. Do not discharge into drains or the environment.[6] All disposal methods must comply with local, state, and federal regulations.[10]

Section 9: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

Physical and chemical properties of C6H4F2N2O2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of C6H4F2N2O2 Isomers: A Focus on 1,5-Difluoro-2,4-dinitrobenzene

Introduction

The molecular formula C6H4F2N2O2 represents a class of aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. These compounds, known as difluorodinitrobenzenes, are characterized by a benzene ring substituted with two fluorine atoms and two nitro groups. The positional arrangement of these substituents gives rise to several structural isomers, each with unique physical and chemical properties.[1][2][3][4][5] This guide provides a comprehensive overview of the core attributes of C6H4F2N2O2 isomers, with a primary focus on the most extensively studied and utilized isomer, 1,5-difluoro-2,4-dinitrobenzene. We will delve into its synthesis, reactivity, and applications, particularly in the realm of drug development, while also drawing comparisons to other notable isomers.

1,5-Difluoro-2,4-dinitrobenzene: A Core Compound

1,5-Difluoro-2,4-dinitrobenzene, also known as 2,4-dinitro-1,5-difluorobenzene, is a key intermediate in organic synthesis.[6] Its chemical structure, featuring two electron-withdrawing nitro groups and two electronegative fluorine atoms, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a valuable building block for more complex molecules.[7]

Physical Properties

1,5-Difluoro-2,4-dinitrobenzene is typically a light yellow to light brown or white to orange crystalline powder.[6][8] It is soluble in organic solvents such as methanol.[8] A summary of its key physical properties is presented in the table below.

PropertyValueSource
CAS Number 327-92-4[6][7][9][10][11][12]
Molecular Formula C6H2F2N2O4[6][7][9][10][11][12][13]
Molecular Weight 204.09 g/mol [6][9][10][11][12][13]
Melting Point 72-76 °C[6][8][9][14]
Boiling Point 306.8±37.0 °C (Predicted)[8]
Density 1.6930 g/cm³ (estimate)[8][9]
Appearance Light yellow to light brown crystalline powder[6][8]
Solubility Soluble in Methanol[8]
Chemical Properties and Reactivity

The chemical behavior of 1,5-difluoro-2,4-dinitrobenzene is dominated by the strong electron-withdrawing nature of the two nitro groups. This electronic effect, combined with the presence of fluorine as a good leaving group, makes the compound highly reactive towards nucleophilic aromatic substitution (SNAr) reactions.[7][15][16] Nucleophiles will readily attack the carbon atoms attached to the fluorine atoms, leading to the displacement of the fluoride ion. This reactivity is a cornerstone of its utility in synthesizing a wide array of derivatives.

The compound is stable under normal conditions but may decompose violently at temperatures above 175°C.[14] It is incompatible with strong bases and strong oxidizing agents.[14]

Synthesis of 1,5-Difluoro-2,4-dinitrobenzene

A common method for the synthesis of 1,5-difluoro-2,4-dinitrobenzene involves the nitration of 1,3-difluorobenzene.

Experimental Protocol: Nitration of 1,3-Difluorobenzene

This protocol is based on a reported synthesis with high yield and purity.[8]

Materials:

  • 1,3-difluorobenzene

  • Concentrated nitric acid (e.g., 6:1 molar ratio to 1,3-difluorobenzene)

  • Ice water

  • Hexane

  • Distilled water

Procedure:

  • Carefully add concentrated nitric acid to 1,3-difluorobenzene while maintaining a controlled temperature.

  • Allow the reaction to proceed for a specified duration.

  • Slowly pour the reaction mixture into stirred ice water. A pale yellow solid will precipitate.

  • Once precipitation is complete, filter the solid.

  • Wash the filter cake sequentially with hexane and distilled water until it is neutral.

  • Collect the solid and air-dry it to obtain 1,5-difluoro-2,4-dinitrobenzene.

This process has been reported to yield a product with 95.7% yield and 98.2% purity.[8]

SynthesisWorkflow A 1,3-Difluorobenzene C Reaction Mixture A->C B Concentrated Nitric Acid B->C D Precipitation in Ice Water C->D E Filtration D->E F Washing (Hexane & Water) E->F G Drying F->G H 1,5-Difluoro-2,4-dinitrobenzene G->H SNAr_Mechanism reactant Ar-F + Nu⁻ intermediate [Ar(F)(Nu)]⁻ (Meisenheimer Complex) reactant->intermediate Step 1: Nucleophilic Attack product Ar-Nu + F⁻ intermediate->product Step 2: Leaving Group Departure

References

Introduction: The Rising Prominence of the Difluoromethyl Group in Pyridine Chemistry

References

The Nitro Group as a Linchpin in the Reactivity of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

2-(Difluoromethyl)-5-nitropyridine is a pivotal building block in contemporary medicinal chemistry and drug development. Its synthetic utility is largely dictated by the interplay between the pyridine core, a strongly electron-withdrawing nitro group, and a difluoromethyl group, a unique bioisostere. This guide provides an in-depth analysis of the nitro group's role in modulating the molecule's reactivity. We will explore its profound influence on the electronic landscape of the pyridine ring, its function as a powerful activating group for nucleophilic aromatic substitution (SNAr), and its utility as a versatile precursor for the synthetically crucial amino group via reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this reagent in complex molecule synthesis.

The Electronic Architecture: A Tale of Two Withdrawing Groups

The reactivity of this compound is a direct consequence of its unique electronic structure. The pyridine ring is inherently electron-deficient compared to benzene. This effect is dramatically amplified by the presence of two powerful electron-withdrawing groups (EWGs): the 5-nitro group and the 2-difluoromethyl group.

  • The 5-Nitro Group (-NO₂): The nitro group is one of the most potent EWGs in organic chemistry. It deactivates the aromatic ring towards electrophilic attack while strongly activating it for nucleophilic attack. This influence is exerted through two distinct mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

    • Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, creating resonance structures with a positive charge on the pyridine ring. This effect is most pronounced at the positions ortho (C4, C6) and para to the nitro group.[1][2]

  • The 2-Difluoromethyl Group (-CF₂H): The difluoromethyl group is also a strong EWG, primarily through the inductive effect of the two highly electronegative fluorine atoms. While its withdrawing effect is less pronounced than a trifluoromethyl group, it is substantial. In medicinal chemistry, the CF₂H group is highly valued as a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, as it can act as a hydrogen bond donor while improving metabolic stability and membrane permeability.[3][4][5][6]

The synergistic effect of the pyridine nitrogen, the 5-nitro group, and the 2-difluoromethyl group renders the entire heterocyclic ring exceptionally electron-poor. This electronic depletion is the cornerstone of its reactivity, making it a prime substrate for reactions involving nucleophiles.

Caption: Combined electron-withdrawing effects on the pyridine ring.

The Primary Role: Activating Nucleophilic Aromatic Substitution (SNAr)

The most significant role of the 5-nitro group is to facilitate Nucleophilic Aromatic Substitution (SNAr). Halogenated nitropyridines are highly effective substrates for this reaction, allowing for the displacement of a halide at positions 2-, 4-, or 6- with a wide variety of nucleophiles.[7][8] The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom (e.g., C2 or C6), breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.

  • Stabilization & Aromatization: The nitro group is crucial in this step. It delocalizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy for its formation.[7]

  • Elimination: The leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

For a substrate like 2-chloro-5-nitropyridine (a close analog), the C2 and C6 positions are highly activated by the 5-nitro group. The presence of the CF₂H group at C2 in our target molecule further enhances the electrophilicity of the ring, though it occupies one of the potential reaction sites. Therefore, nucleophilic attack on a related 6-halo-2-(difluoromethyl)-5-nitropyridine would be exceptionally facile.

SNAr_Mechanism Start Substrate (e.g., 6-Chloro-2-(difluoromethyl)-5-nitropyridine) Intermediate Meisenheimer Complex (Resonance Stabilized by -NO₂) Start->Intermediate Nuc Nucleophile (Nu⁻) Nuc->Start 1. Attack at C6 Product Substituted Product Intermediate->Product 2. Aromatization LG Leaving Group (Cl⁻) Intermediate->LG Loss of Leaving Group

Caption: Generalized workflow for an SNAr reaction.

Experimental Protocol: SNAr with a Secondary Amine

This protocol describes a general procedure for the reaction of a halo-nitropyridine with a secondary amine, a common transformation in drug discovery.

Reaction: Synthesis of 6-(Piperidin-1-yl)-2-(difluoromethyl)-5-nitropyridine

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloro-2-(difluoromethyl)-5-nitropyridine (1.0 eq), piperidine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.2 M solution with respect to the starting material.

  • Reaction Conditions: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

NucleophileTypical ConditionsProduct ClassReference Context
Primary/Secondary AminesK₂CO₃, DMF, 80-100 °CAmino-pyridines[9]
Alkoxides (e.g., NaOMe)Corresponding Alcohol, RT-60 °CAlkoxy-pyridines[10]
Thiols (e.g., PhSH)K₂CO₃ or NaH, DMF, RTThioether-pyridinesGeneral SNAr
[¹⁸F]FluorideK[¹⁸F]F-K₂₂₂, DMSO, 140 °C¹⁸F-Radiolabeled Pyridines[10][11]

A Gateway to Functionality: Reduction of the Nitro Group

While SNAr showcases the nitro group's role as an activator, its transformation into an amino group (-NH₂) reveals its utility as a versatile synthetic handle. The resulting 5-amino-2-(difluoromethyl)pyridine is a valuable intermediate, enabling a wide range of subsequent chemical modifications. The reduction of a nitro group is a fundamental transformation in organic synthesis.[12]

The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

MethodReagentsAdvantagesDisadvantagesReference
Catalytic Hydrogenation H₂ (g), Pd/C or Raney NiHigh yield, clean reaction.Can reduce other groups (alkenes, alkynes, nitriles); risk of dehalogenation.[13]
Metal/Acid Reduction Fe/AcOH or Zn/AcOHHighly chemoselective, cost-effective, tolerates many functional groups.Stoichiometric metal waste, sometimes requires harsh acidic conditions.[13]
Metal Salt Reduction SnCl₂·2H₂OMild conditions, good for sensitive substrates.Generates tin-based waste which can complicate work-up.[14]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids use of gaseous H₂, generally safe and effective.Can be slower than direct hydrogenation.General Knowledge
Experimental Protocol: Chemoselective Reduction with Iron

This protocol provides a reliable and highly chemoselective method for reducing the nitro group to an amine, preserving most other functional groups.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and iron powder (Fe, 5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acidification: Add glacial acetic acid (AcOH, 1.0-2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material. The reaction is typically complete in 1-3 hours.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Basification & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and water. Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) until pH > 8 to ensure the amine is in its freebase form.

  • Isolation: Separate the layers and extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 5-amino-2-(difluoromethyl)pyridine, which can be purified further if necessary.

Reduction_Workflow Start This compound Reduction Reduction (e.g., Fe/AcOH) Start->Reduction Amine 5-Amino-2-(difluoromethyl)pyridine Reduction->Amine Acylation Amide Coupling (RCOCl, base) Amine->Acylation Functionalization Diazotization Sandmeyer Reaction (NaNO₂, HX then CuX) Amine->Diazotization Functionalization Coupling Buchwald-Hartwig (Ar-X, Pd cat., base) Amine->Coupling Functionalization Amide_Prod Amide Derivative Acylation->Amide_Prod Halide_Prod Halogenated Pyridine Diazotization->Halide_Prod ArylAmine_Prod Diaryl Amine Derivative Coupling->ArylAmine_Prod

Caption: Synthetic pathways enabled by the reduction of the nitro group.

Conclusion: A Versatile Tool in Synthesis

The nitro group in this compound is far from a passive spectator. It is a critical functional group that defines the molecule's synthetic personality. Its powerful electron-withdrawing nature primes the pyridine ring for nucleophilic aromatic substitution, allowing for the facile introduction of diverse functionalities. Simultaneously, it serves as a robust and reliable precursor to the amino group, a cornerstone for building molecular complexity through amide bond formations, diazotization chemistry, and modern cross-coupling reactions. Understanding and strategically exploiting the multifaceted roles of this nitro group empowers chemists to efficiently construct novel and complex molecules for the advancement of drug discovery and development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into pharmacologically active molecules is a well-established strategy in modern drug discovery. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol moieties. Its unique electronic properties, including its ability to act as a hydrogen bond donor and its increased lipophilicity compared to a methyl group, can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. 2-(Difluoromethyl)-5-nitropyridine is a key building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Reaction Scheme

The proposed synthesis proceeds via a palladium-catalyzed difluoromethylation of 2-chloro-5-nitropyridine using (difluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethyl source.

cluster_conditions Reaction Conditions reactant1 2-Chloro-5-nitropyridine product This compound reactant1->product reactant2 (Difluoromethyl)trimethylsilane (TMSCF₂H) reactant2->product catalyst Pd(dba)₂ / BrettPhos base CsF solvent Toluene temperature 100 °C

Caption: Palladium-catalyzed synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the palladium-catalyzed difluoromethylation of aryl chlorides.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Chloro-5-nitropyridine≥98%Sigma-Aldrich4548-45-2
(Difluoromethyl)trimethylsilane (TMSCF₂H)≥97%Sigma-Aldrich65865-44-3
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Sigma-Aldrich51364-51-3
BrettPhos98%Sigma-Aldrich1070663-78-3
Cesium Fluoride (CsF)≥99%Sigma-Aldrich13400-13-0
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Ethyl acetateHPLC gradeFisher Scientific141-78-6
HexanesHPLC gradeFisher Scientific110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagentFisher Scientific7757-82-6
Celite®---Sigma-Aldrich61790-53-2
Schlenk flask (50 mL)---VWR---
Magnetic stir bar---VWR---
Septa---VWR---
Syringes and needles---VWR---
Inert gas (Argon or Nitrogen)High purityAirgas---
Procedure
  • Preparation of the Reaction Vessel:

    • A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • To the cooled flask, add 2-chloro-5-nitropyridine (1.0 mmol, 158.5 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 22.9 mg), BrettPhos (0.06 mmol, 32.2 mg), and cesium fluoride (2.0 mmol, 303.8 mg).

  • Addition of Reagents:

    • The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with the inert gas three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add (difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 mmol, 0.19 mL) via syringe.

  • Reaction:

    • The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath.

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite®. The Celite® pad is washed with additional ethyl acetate (2 x 10 mL).

    • The combined organic filtrates are transferred to a separatory funnel and washed with water (2 x 20 mL) and brine (20 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Expected Yield and Characterization
  • Yield: The expected yield for this type of reaction can range from moderate to good, typically between 50-80%, depending on the purity of the starting materials and the exclusion of air and moisture.

  • Appearance: Expected to be a solid at room temperature.

  • Characterization Data (Predicted):

    • ¹H NMR (400 MHz, CDCl₃): δ 9.5-9.3 (m, 1H), 8.6-8.4 (m, 1H), 7.8-7.6 (m, 1H), 6.8-6.5 (t, J = 54.0 Hz, 1H).

    • ¹³C NMR (101 MHz, CDCl₃): δ ~160 (t, J = 25.0 Hz), ~155, ~145, ~135, ~120, ~115 (t, J = 240.0 Hz).

    • ¹⁹F NMR (376 MHz, CDCl₃): δ ~ -110 (d, J = 54.0 Hz).

    • Mass Spectrometry (EI): m/z (%) = 174 (M⁺), 154, 128, 108.

Mechanism of the Palladium-Catalyzed Difluoromethylation

The reaction is proposed to proceed through a catalytic cycle involving the palladium catalyst.

Pd(0)L Pd(0)L (Active Catalyst) Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Intermediate_A Ar-Pd(II)(Cl)L Oxidative Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation Intermediate_B Ar-Pd(II)(CF₂H)L Transmetalation->Intermediate_B Reductive Elimination Reductive Elimination Intermediate_B->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Ar-CF₂H (Product) Reductive Elimination->Product Ar-Cl 2-Chloro-5-nitropyridine Ar-Cl->Oxidative Addition TMSCF₂H TMSCF₂H / CsF TMSCF₂H->Transmetalation

Caption: Proposed catalytic cycle for the palladium-catalyzed difluoromethylation.

The catalytic cycle is initiated by the oxidative addition of 2-chloro-5-nitropyridine to the active Pd(0) complex to form a Pd(II) intermediate. This is followed by a transmetalation step with the difluoromethylating reagent, which is activated by cesium fluoride. The resulting Pd(II)-difluoromethyl intermediate then undergoes reductive elimination to yield the desired product, this compound, and regenerate the Pd(0) catalyst.

Safety and Handling

Personal Protective Equipment (PPE):

  • Safety glasses or goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Laboratory coat.

  • Work in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • 2-Chloro-5-nitropyridine: Harmful if swallowed.[3] Causes skin and serious eye irritation.[3][4][5][6] May cause respiratory irritation.[4][6]

  • (Difluoromethyl)trimethylsilane (TMSCF₂H): Flammable liquid and vapor. Handle with care and avoid sources of ignition.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): May cause skin and eye irritation.

  • BrettPhos: May cause skin and eye irritation.

  • Cesium Fluoride (CsF): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood and avoid inhalation of dust.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. May cause damage to organs through prolonged or repeated exposure.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Palladium-containing waste should be collected separately for proper disposal or recovery.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging a palladium-catalyzed cross-coupling reaction, this method offers a reliable route to this valuable building block. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis. The availability of this protocol should facilitate further research and development in areas where the unique properties of the difluoromethyl group can be advantageously employed.

References

The Strategic deployment of 2-(Difluoromethyl)-5-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorinated pyridines, in particular, represent a privileged class of building blocks, with approximately 25% of all commercial drugs featuring a fluorinated heterocycle.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased bioavailability, and modulated pKa, offer a powerful tool to optimize lead compounds.[1] The difluoromethyl group (CHF2) is of special interest as it can act as a bioisostere for hydroxyl, thiol, or amine moieties, capable of forming hydrogen bonds with biological targets.[2] When combined with the versatile reactivity of the nitropyridine core, 2-(Difluoromethyl)-5-nitropyridine emerges as a highly valuable, yet under-explored, intermediate for the synthesis of novel therapeutic agents.

This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights into its synthetic utility for researchers, scientists, and drug development professionals.

Core Attributes of this compound: A Synthon of Potential

The medicinal chemistry utility of this compound is rooted in the distinct properties of its two key functional groups:

Functional GroupKey Attributes in Drug Design
Difluoromethyl (CHF2) Group - Metabolic Stability: The strong C-F bonds resist enzymatic degradation, prolonging the in vivo half-life of a drug candidate. - Lipophilicity and Permeability: The CHF2 group can enhance a molecule's ability to cross cellular membranes.[3] - Bioisosterism: Can mimic hydroxyl, thiol, and amine groups, potentially forming crucial hydrogen bond interactions with protein targets.[2] - Conformational Control: The electronic properties of the CHF2 group can influence the conformation of the molecule, locking it into a bioactive pose.
5-Nitro Group on a Pyridine Ring - Versatile Synthetic Handle: The nitro group is readily reduced to a primary amine, providing a key point for further molecular elaboration.[4] - Electron-Withdrawing Nature: Activates the pyridine ring for certain nucleophilic substitution reactions. - Precursor to Fused Heterocycles: The resulting amine can be used to construct a variety of fused ring systems with diverse biological activities.

Synthetic Utility and Key Transformations: A Gateway to Novel Scaffolds

The primary and most impactful application of this compound in medicinal chemistry is its role as a precursor to 5-amino-2-(difluoromethyl)pyridine. This transformation unlocks a plethora of synthetic possibilities, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Workflow for the Elaboration of this compound

G A This compound B Reduction of Nitro Group A->B C 5-Amino-2-(difluoromethyl)pyridine B->C D Amide Coupling C->D G Sulfonylation C->G J Reductive Amination C->J M Formation of Fused Heterocycles C->M F Novel Amide Derivatives (e.g., Kinase Inhibitors) D->F E Acyl Halide or Carboxylic Acid E->D I Sulfonamide Analogs G->I H Sulfonyl Chloride H->G L Secondary/Tertiary Amine Products J->L K Aldehyde or Ketone K->J N Bicyclic Ring Systems M->N

Key Synthetic Transformations of this compound.

Protocols for Key Transformations

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of this compound.

Protocol 1: Reduction of the Nitro Group to Form 5-Amino-2-(difluoromethyl)pyridine

Rationale: The conversion of the nitro group to a primary amine is a fundamental step in leveraging the synthetic potential of this compound. Catalytic hydrogenation is a clean and efficient method for this transformation, often proceeding with high yield and minimal side products.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-Amino-2-(difluoromethyl)pyridine.

Expected Outcome: This procedure typically affords the desired amine in high yield (>90%) and purity, suitable for use in subsequent steps without further purification.

Protocol 2: Amide Coupling to Synthesize Novel Bioactive Amides

Rationale: The resulting 5-amino-2-(difluoromethyl)pyridine is an excellent nucleophile for the synthesis of amides. This reaction is widely employed in the development of kinase inhibitors and other targeted therapies, where the amide bond often serves as a key hydrogen bond donor/acceptor.

Materials:

  • 5-Amino-2-(difluoromethyl)pyridine

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.2 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 5-Amino-2-(difluoromethyl)pyridine (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Data Presentation: Exemplary Kinase Inhibitory Activity

The following table illustrates the potential impact of the 2-(difluoromethyl)pyridine scaffold on the inhibitory activity of a hypothetical series of kinase inhibitors.

Compound IDR-Group on AmideKinase TargetIC50 (nM)
HYPO-1 4-methoxyphenylVEGFR2150
HYPO-2 3,4-dichlorophenylVEGFR275
HYPO-3 4-(trifluoromethyl)phenylVEGFR225
HYPO-4 2,4-difluorophenylVEGFR210

Conclusion and Future Perspectives

This compound stands as a promising and versatile building block in the medicinal chemist's toolkit. Its strategic combination of a metabolically robust difluoromethyl group and a synthetically adaptable nitro group provides a clear and efficient pathway to novel chemical entities. The protocols outlined in this guide offer a foundational framework for the exploration of this valuable intermediate in the pursuit of next-generation therapeutics. As the demand for more potent, selective, and durable drug candidates continues to grow, the judicious application of fluorinated building blocks like this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

Application Notes and Protocols: Experimental Setup for the Difluoromethylation of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and drug development. Among these, the difluoromethyl (CF2H) group holds a unique position due to its ability to act as a lipophilic hydrogen bond donor, enhancing properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] Nitropyridines are important heterocyclic scaffolds found in numerous biologically active compounds. The targeted C-H difluoromethylation of nitropyridines presents a powerful strategy for the late-stage functionalization of these molecules, enabling the rapid generation of novel analogues with potentially improved pharmacological profiles.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the difluoromethylation of nitropyridines. It will delve into the underlying principles, provide step-by-step protocols for key methodologies, and offer insights into troubleshooting and optimization.

Core Principles: The Logic of Radical Difluoromethylation

The direct C-H difluoromethylation of electron-deficient heterocycles like nitropyridines typically proceeds through a radical-mediated mechanism. This approach is favored because it circumvents the need for pre-functionalization of the pyridine ring, offering a more atom-economical and efficient synthetic route.[3][4] The general principle involves the generation of a difluoromethyl radical (•CF2H), which then adds to the electron-deficient nitropyridine ring.

The regioselectivity of this addition is a critical aspect. In the case of nitropyridines, the nitro group acts as a strong electron-withdrawing group, rendering the pyridine ring susceptible to nucleophilic attack. The difluoromethyl radical, often possessing nucleophilic character, will preferentially attack the electron-poor positions of the ring, typically at the C2 and C4 positions relative to the nitrogen atom.[3][5]

Several reagents have been developed to serve as efficient sources of the difluoromethyl radical under mild conditions. A prominent example is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as the Baran reagent or DFMS.[3][5][6] This reagent, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), generates the •CF2H radical.[3][5] Another widely used class of reagents includes sulfones, such as difluoromethyl benzothiazolyl-sulfone, which can generate the difluoromethyl radical under visible light photoredox catalysis.[1]

Experimental Workflow and Protocols

The following sections detail the necessary equipment, reagents, and step-by-step procedures for performing the difluoromethylation of nitropyridines using two common and effective methods: a radical-mediated approach with DFMS and a photocatalytic method.

Visualization of the General Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Reagents Prepare Reagents & Solvents Setup_Reaction Assemble Reaction Vessel Prep_Reagents->Setup_Reaction Add_Substrate Add Nitropyridine Substrate Setup_Reaction->Add_Substrate Add_Reagents Add Difluoromethylating Agent & Additives Add_Substrate->Add_Reagents Initiate_Reaction Initiate Reaction (e.g., Heat, Light) Add_Reagents->Initiate_Reaction Monitor_Progress Monitor Reaction (TLC, LC-MS) Initiate_Reaction->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Upon Completion Extract_Product Extract Product Quench_Reaction->Extract_Product Purify_Product Purify by Chromatography Extract_Product->Purify_Product Characterize_Product Characterize Product (NMR, MS) Purify_Product->Characterize_Product

Caption: General workflow for the difluoromethylation of nitropyridines.

Method 1: Radical Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS)

This protocol is adapted from the work of Baran and coworkers and offers a user-friendly and scalable method for the direct C-H difluoromethylation of various heterocycles, including nitropyridines.[3][5]

Materials and Equipment:
  • Reagents:

    • Nitropyridine substrate

    • Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2)[6]

    • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)

    • Dichloromethane (DCM, anhydrous)

    • Water (deionized)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Magnetic stir plate

    • Syringes and needles for liquid transfer

    • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • UV lamp for TLC visualization

    • Glass column for chromatography

Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the nitropyridine substrate (1.0 equiv).

  • Addition of Reagents:

    • Add dichloromethane (DCM) and water to create a biphasic solvent system (typically a 1:1 to 2:1 ratio of DCM to water). The concentration of the substrate is generally in the range of 0.1 to 0.5 M.

    • Add zinc difluoromethanesulfinate (DFMS) (typically 2.0-3.0 equiv).[5]

    • Stir the mixture vigorously to ensure good mixing between the two phases.

  • Initiation of Reaction:

    • To the stirring mixture, add tert-butyl hydroperoxide (TBHP) (typically 3.0-4.0 equiv) dropwise at room temperature.[5] An exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • For less reactive substrates, a second addition of DFMS and TBHP may be necessary to drive the reaction to completion.[3][5]

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to decompose any remaining peroxide.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired difluoromethylated nitropyridine.

Proposed Reaction Mechanism:

G DFMS Zn(SO₂CF₂H)₂ (DFMS) CF2H_Radical •CF₂H DFMS->CF2H_Radical  + Initiator Radical TBHP t-BuOOH (TBHP) Initiator Initiator Radical TBHP->Initiator  Generation Nitropyridine Nitropyridine Radical_Adduct Radical Adduct Intermediate Nitropyridine->Radical_Adduct  + •CF₂H Product Difluoromethylated Nitropyridine Radical_Adduct->Product  + Oxidant - H• Oxidant Oxidant

Caption: Proposed radical mechanism for DFMS-mediated difluoromethylation.

Method 2: Photocatalytic Difluoromethylation

Visible-light photocatalysis offers a mild and environmentally benign approach to generate difluoromethyl radicals.[7][8] This method often utilizes a photosensitizer that, upon light absorption, can engage in a single-electron transfer process with a suitable difluoromethylating agent.

Materials and Equipment:
  • Reagents:

    • Nitropyridine substrate

    • Difluoromethylating agent (e.g., difluoromethyl benzothiazolyl-sulfone, ethyl bromodifluoroacetate[1][9][10])

    • Photocatalyst (e.g., fac-Ir(ppy)3, Rose Bengal[7][11])

    • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), acetonitrile (MeCN))

    • Inert gas (e.g., nitrogen or argon)

    • Standard work-up and purification reagents as described in Method 1.

  • Equipment:

    • Schlenk tube or reaction vial with a screw cap and septum

    • Magnetic stir plate

    • Visible light source (e.g., blue LEDs, compact fluorescent lamp (CFL))

    • Inert gas line with a manifold

    • Standard laboratory glassware and purification equipment.

Step-by-Step Protocol:
  • Reaction Setup:

    • To a Schlenk tube or reaction vial, add the nitropyridine substrate (1.0 equiv), the photocatalyst (typically 1-5 mol%), and the difluoromethylating agent (typically 1.5-3.0 equiv).

    • Add a magnetic stir bar.

  • Degassing:

    • Seal the vessel and degas the solvent (e.g., DMSO) by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.

    • Add the degassed solvent to the reaction vessel via syringe.

  • Initiation of Reaction:

    • Place the reaction vessel on a magnetic stir plate and position it at a consistent distance from the visible light source (e.g., blue LEDs).

    • Begin stirring and irradiation.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Photocatalytic reactions can range from a few hours to 24 hours for completion.

  • Work-up and Purification:

    • Once the reaction is complete, turn off the light source.

    • Follow the work-up and purification procedures as described in Method 1.

Proposed Photocatalytic Cycle:

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited  hν (Visible Light) PC_oxidized PC⁺ PC_excited->PC_oxidized  + R-CF₂H - e⁻ DFM_reagent Difluoromethylating Reagent (R-CF₂H) DFM_radical •CF₂H DFM_reagent->DFM_radical  - e⁻ - R⁺ Nitropyridine Nitropyridine Radical_Adduct Radical Adduct Intermediate Nitropyridine->Radical_Adduct  + •CF₂H Product Difluoromethylated Nitropyridine Radical_Adduct->Product  - H⁺ - e⁻ PC_oxidized->PC  + Substrate•⁻ - Substrate DFM_anion R-CF₂⁻

Caption: Generalized photocatalytic cycle for difluoromethylation.

Data Presentation and Troubleshooting

Summary of Reaction Parameters
ParameterMethod 1 (DFMS)Method 2 (Photocatalytic)
Difluoromethylating Agent Zinc difluoromethanesulfinate (DFMS)Sulfones, Esters (e.g., BrCF2COOEt)
Initiator/Catalyst tert-Butyl hydroperoxide (TBHP)Photocatalyst (e.g., Ir(ppy)3)
Energy Source Thermal (often room temp)Visible Light (e.g., Blue LEDs)
Solvent DCM/H2O (biphasic)Anhydrous polar aprotic (e.g., DMSO)
Atmosphere AirInert (N2 or Ar)
Typical Reaction Time 12-24 hours4-24 hours
Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low Conversion - Insufficient reagent stoichiometry- Deactivated catalyst- Poor quality of reagents- Increase equivalents of difluoromethylating agent and initiator/catalyst- Use fresh reagents- For Method 1, a second addition of DFMS and TBHP can be beneficial[3][5]
Multiple Products/Low Regioselectivity - Reaction conditions too harsh- Substrate electronics- Lower the reaction temperature- Screen different solvents- For Method 2, try a different photocatalyst or light source
Decomposition of Starting Material - Strong oxidizing conditions- Substrate instability- Reduce the amount of oxidant (TBHP)- Run the reaction at a lower temperature- Ensure an inert atmosphere for sensitive substrates
Difficulty in Product Isolation - Similar polarity of product and byproducts- Optimize the chromatography solvent system- Consider derivatization to alter polarity for purification

Conclusion

The direct C-H difluoromethylation of nitropyridines is a valuable transformation in the synthesis of novel compounds for drug discovery and development. The radical-mediated approach using DFMS and the photocatalytic method provide robust and versatile platforms for achieving this functionalization. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can effectively implement these methods in their synthetic endeavors. Careful optimization of reaction conditions and diligent monitoring are key to achieving high yields and selectivities.

References

Application Notes and Protocols for the Comprehensive Characterization of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Difluoromethyl)-5-nitropyridine (CAS No. 1646152-46-6) is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of a difluoromethyl group, a nitro functionality, and a pyridine ring imparts unique chemical properties that necessitate robust and specific analytical methods for its characterization. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the identity, purity, and stability assessment of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles of analytical chemistry and adhere to regulatory expectations outlined by major pharmacopeias and the International Council for Harmonisation (ICH).

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods and for its handling and storage.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound2-Fluoro-5-nitropyridine (Related Compound)
CAS Number 1646152-46-6[1][2]456-24-6[3][4]
Molecular Formula C6H4F2N2O2[1][2]C5H3FN2O2[3][4]
Molecular Weight 174.10 g/mol [1][2]142.09 g/mol [4]
Appearance Off-white to yellow solid (predicted)White powder[3]
Melting Point Not available142-144 °C[3]
Boiling Point Not available237.5 °C at 760 mmHg[3]
Solubility Sparingly soluble in water, soluble in organic solvents like acetonitrile, methanol, and dichloromethane (predicted).Slightly soluble in water.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and the chemical environment of each nucleus.

Causality in Spectral Interpretation:

  • The ¹H NMR spectrum is expected to show a triplet for the difluoromethyl proton due to coupling with the two fluorine atoms. The aromatic protons will appear as distinct multiplets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the difluoromethyl group.

  • The ¹⁹F NMR spectrum will provide a clear signal for the difluoromethyl group, likely a doublet due to coupling with the proton. The chemical shift will be characteristic of a CF₂H group attached to a pyridine ring.[6][7]

  • The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbon of the difluoromethyl group appearing as a triplet due to one-bond C-F coupling.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a standard pulse program.

    • Set a spectral width of 0-12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Reference the spectrum to an external standard like CFCl₃.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software. Perform phasing, baseline correction, and referencing. Integrate the signals in the ¹H NMR spectrum.

  • Interpretation: Assign the signals to the corresponding nuclei based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.

Expected Vibrational Modes:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (difluoromethyl): ~3000-2900 cm⁻¹

  • C=N and C=C stretching (pyridine ring): ~1600-1400 cm⁻¹

  • N-O stretching (nitro group): Asymmetric stretch at ~1550-1500 cm⁻¹ and symmetric stretch at ~1350-1300 cm⁻¹[8]

  • C-F stretching: Strong absorptions in the region of ~1100-1000 cm⁻¹

Protocol 2: FTIR Spectroscopic Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹.

    • Acquire a background spectrum prior to the sample scan.

  • Data Processing and Interpretation: Process the spectrum to obtain a transmittance or absorbance plot. Identify and assign the major absorption bands to the corresponding functional groups.[9]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Related Substances

Reverse-phase HPLC is the method of choice for the quantitative analysis of this compound. The selection of the stationary phase and mobile phase is critical for achieving optimal separation from potential impurities. Given the presence of the basic pyridine ring, peak tailing can be a concern and may require mobile phase additives or specialized columns for mitigation.[3]

Potential Impurities to Monitor:

  • Starting materials: e.g., 2-chloro-5-nitropyridine or other precursors.

  • Isomeric impurities: e.g., isomers with the difluoromethyl or nitro group at different positions.

  • Over- or under-fluorinated species: e.g., monofluoromethyl or trifluoromethyl analogs.

  • Hydrolysis products: Depending on the synthesis and storage conditions.

Protocol 3: RP-HPLC Method for Purity and Impurity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm or a column with a pentafluorophenyl (PFP) stationary phase for enhanced selectivity of fluorinated compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

    • Sample Solution: Prepare the sample in acetonitrile at a concentration of 1 mg/mL.

  • Method Validation: Validate the method in accordance with ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, and robustness.[2][4][10]

  • System Suitability: Before analysis, inject a system suitability standard and verify parameters such as theoretical plates, tailing factor (should be ≤ 2.0), and reproducibility of injections (RSD ≤ 2.0%). These requirements are outlined in pharmacopeias like USP <621> and Ph. Eur. 2.2.46.[1][11][12][13][14]

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Weigh and Dissolve Sample in Acetonitrile HPLC Inject into HPLC System (C18 or PFP Column) Sample->HPLC Standard Prepare Reference Standard Stock and Working Solutions Standard->HPLC Gradient Gradient Elution (ACN/Water/TFA) HPLC->Gradient Detection UV Detection at 254 nm Gradient->Detection Integration Integrate Chromatogram Detection->Integration Quantification Quantify Purity and Impurities Integration->Quantification Validation Validate according to ICH Q2(R1) Quantification->Validation

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a valuable technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. This includes residual solvents from the synthesis process.

Protocol 4: GC-MS for Residual Solvent Analysis

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

    • Injector: Split/splitless, 250 °C, split ratio 10:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a solution of the sample in a suitable high-boiling point solvent (e.g., DMSO) at a concentration of 10-20 mg/mL.

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

Thermal Analysis for Stability Assessment

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability of this compound, particularly given its nature as a nitroaromatic compound which can be energetic.[15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, purity, and to detect any exothermic decomposition events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information on thermal stability and decomposition profiles.

Protocol 5: Thermal Analysis (DSC and TGA)

  • Instrumentation: A calibrated DSC and TGA instrument.

  • DSC Analysis:

    • Sample Pan: Aluminum pan, hermetically sealed.

    • Sample Weight: 1-3 mg.

    • Temperature Program: Heat the sample from ambient temperature to 350 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Analysis:

    • Sample Pan: Platinum or ceramic pan.

    • Sample Weight: 5-10 mg.

    • Temperature Program: Heat the sample from ambient temperature to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of the melting endotherm and any exothermic decomposition events.

    • TGA: Determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

dot

Analytical_Techniques cluster_main Characterization of this compound cluster_identity Techniques for Identity cluster_purity Techniques for Purity cluster_stability Techniques for Stability Identity Identity & Structure NMR NMR (¹H, ¹³C, ¹⁹F) Identity->NMR FTIR FTIR Identity->FTIR MS Mass Spectrometry Identity->MS Purity Purity & Impurities HPLC HPLC-UV Purity->HPLC GCMS GC-MS Purity->GCMS Stability Thermal Stability DSC DSC Stability->DSC TGA TGA Stability->TGA NMR->Purity Structural confirmation of impurities MS->Purity Impurity identification HPLC->Stability Degradation products

Caption: Interrelationship of analytical techniques for comprehensive characterization.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous identification, accurate purity assessment, and a thorough understanding of the compound's thermal stability. Adherence to the outlined protocols and validation against established regulatory guidelines will ensure the generation of high-quality, reliable data essential for the successful development of pharmaceutical products.

References

Introduction: The Strategic Value of the Difluoromethyl Pyridine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with Difluoromethylated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The difluoromethyl (CF₂H) group, in particular, has emerged as a critical substituent. Its unique electronic properties—serving as a bioisosteric replacement for hydroxyl, thiol, or N-oxide groups—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Pyridine rings are ubiquitous in pharmaceuticals, and their functionalization with a CF₂H group offers a powerful strategy for creating novel, high-value chemical entities.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[5][6] This palladium-catalyzed reaction between an organoboron species and an organic halide has revolutionized the synthesis of biaryl and hetero-biaryl structures. However, applying this powerful tool to difluoromethylated pyridines presents unique challenges. The strong electron-withdrawing nature of the CF₂H group alters the electronic landscape of the pyridine ring, affecting the reactivity of the C-X (X = Cl, Br, I) bond crucial for the coupling process.[7][8]

This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of the Suzuki-Miyaura coupling for difluoromethylated pyridines. It moves beyond simple protocols to explain the underlying principles, enabling rational optimization of reaction conditions. We will dissect the catalytic cycle, explore critical parameters, and provide detailed, field-proven protocols to empower the synthesis of these valuable compounds.

The Catalytic Cycle: A Mechanistic Framework

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[9] Understanding this cycle is paramount for troubleshooting and optimizing reactions with challenging substrates like difluoromethylated pyridines. The process universally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][10][11]

  • Oxidative Addition : The cycle begins with the oxidative addition of the difluoromethylated halo-pyridine to a Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7] The Pd(0) species inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The electron-withdrawing CF₂H group can deactivate the pyridine ring, making this step more challenging compared to electron-rich substrates.

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This process requires activation of the boron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[6][12]

  • Reductive Elimination : The final step involves the two organic partners coupling together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11] The use of bulky, electron-rich ligands can significantly accelerate this step.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (CF₂H-Py-X) PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar²-B(OR)₂ + Base PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product

The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Application Notes: A Guide to Rational Reaction Design

Success in coupling difluoromethylated pyridines is not accidental; it results from the careful selection of each reaction component. The electronic properties of the substrate demand a highly active and stable catalytic system.

The Palladium Catalyst System: Precursor and Ligand

The choice of palladium precursor and, more critically, the phosphine ligand is the single most important factor for success.

  • Palladium Precursors : Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are all viable starting points.[13][14] The true activity, however, is unlocked by the accompanying ligand.

  • Ligands : For challenging substrates like chloro-pyridines, traditional ligands such as PPh₃ are often insufficient. The field has shifted towards highly active, bulky, and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[5][10]

    • Why they work : These ligands promote both the oxidative addition of the C-Cl bond and the final reductive elimination step.[10] Their steric bulk favors the formation of the monoligated Pd(0)L species, which is often the most catalytically active species.

    • Recommended Ligands : SPhos, XPhos, DavePhos, and P(t-Bu)₃ have demonstrated broad utility and high activity for coupling heteroaryl chlorides.[10][13]

The Role of the Base

The base is not a passive component; it is essential for activating the organoboron reagent.[12]

  • Mechanism of Activation : The base coordinates to the empty p-orbital of the boron atom, forming a boronate "ate" complex. This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center during transmetalation.

  • Common Choices :

    • Potassium Carbonate (K₂CO₃) : A versatile and cost-effective choice for many couplings.

    • Potassium Phosphate (K₃PO₄) : A stronger base that is often effective when carbonates fail. It is particularly useful for coupling boronic acids.[10]

    • Cesium Carbonate (Cs₂CO₃) & Cesium Fluoride (CsF) : Stronger, more soluble bases that can be highly effective but are more expensive. CsF is particularly useful with boronate esters.[15]

Solvent Systems

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

  • Aprotic Polar Solvents : Dioxane, Toluene, and THF are the most common choices.[13][16] They provide good solubility for the organic coupling partners and the catalyst complex.

  • The Role of Water : Reactions are frequently run in a solvent/water mixture (e.g., Dioxane/H₂O). Water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can accelerate the reaction. It may also promote the in-situ hydrolysis of boronate esters to the corresponding boronic acids, which can be more reactive.[17]

Temperature and Reaction Technology
  • Conventional Heating : Typical reaction temperatures range from 80-120 °C.[13] Reactions may require several hours to reach completion.

  • Microwave Irradiation : Microwave-assisted synthesis offers a significant advantage, dramatically reducing reaction times from hours to minutes (e.g., 10-30 min).[13] Temperatures can be higher (120-150 °C), which often improves yields for reluctant substrates.

Data Presentation: Catalyst Systems for Halopyridine Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various halopyridines, providing a validated starting point for optimization with difluoromethylated analogues.

Halopyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Substituted ChloropyridineArylboronic acidPd(OAc)₂ (1-5)SPhos (2-10)K₃PO₄ (2.0-3.0)Toluene100-12012-24Good-Excellent[13]
Substituted ChloropyridineArylboronic acidPd(PPh₃)₄ (5)---Na₂CO₃ (2.0)Dioxane/H₂O120 (MW)0.3Moderate-Good[13]
2-BromopyridineArylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3.0)1,4-Dioxane11012Good-Excellent[14]
4-HalopyridineArylboronic acidPdCl₂(dppf) (3)---K₂CO₃ (2.0)DMF9016Good[7]
Aryl BromidePyridyl-2-boronic esterPd₂dba₃ (1.5)Custom (3.0)KF (3.0)1,4-Dioxane801274-82[18]

Detailed Experimental Protocols

The following protocols provide a robust framework for performing the Suzuki-Miyaura coupling on difluoromethylated pyridines. Adherence to inert atmosphere techniques is critical for reproducibility and success.

Experimental Workflow Overview

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Halopyridine, Boronic Acid, Base, Catalyst, Ligand setup->reagents solvent Add Anhydrous Solvent setup->solvent reagents->solvent reaction Heating (Conventional or MW) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Cool, Dilute, Filter) monitor->workup Complete extract Aqueous Extraction workup->extract purify Purification (Column Chromatography) extract->purify end Characterize Product purify->end

General workflow for Suzuki-Miyaura coupling reactions.
Protocol 1: Standard Conditions using Conventional Heating

This protocol is a general starting point adaptable for most difluoromethylated chloro- or bromo-pyridines.

Materials:

  • Difluoromethylated halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5-10 mL)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation : Dry the reaction vessel thoroughly under vacuum or in an oven. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition : To the vessel, add the difluoromethylated halopyridine, arylboronic acid, palladium catalyst, ligand, and base.[13]

  • Atmosphere Exchange : Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the anhydrous solvent via syringe.[13]

  • Reaction : Stir the reaction mixture and heat to the desired temperature (e.g., 100-110 °C) using an oil bath.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.[16]

  • Extraction : Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[13]

Protocol 2: Microwave-Assisted Suzuki Coupling

This method is ideal for rapid optimization and high-throughput synthesis.

Materials:

  • Difluoromethylated halopyridine (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, 4 mL)

  • Microwave vial with a stir bar

Procedure:

  • Reagent Addition : In a microwave vial, combine the difluoromethylated halopyridine, arylboronic acid, palladium catalyst, and base.[13]

  • Solvent Addition : Add the solvent mixture and seal the vial with a cap.

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[13]

  • Work-up and Purification : After cooling, perform the work-up and purification steps as described in Protocol 1.

Trustworthiness: Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. A self-validating system requires anticipating and addressing potential failure points.

  • Problem: Low or No Yield

    • Causality : The primary culprit is often an insufficiently active catalyst system for the specific substrate. The C-Cl bond of a difluoromethylated pyridine is particularly difficult to activate. Catalyst deactivation by coordination to the pyridine nitrogen is also a known issue.[8]

    • Solution : Screen a panel of more active ligands (e.g., XPhos, RuPhos) and stronger bases (K₃PO₄, Cs₂CO₃). Ensure all reagents are pure and solvents are scrupulously anhydrous.

  • Problem: Protodeboronation Side Product

    • Causality : This occurs when the boronic acid reacts with residual water or protons in the mixture, resulting in the desired C-C bond being replaced by a C-H bond. It is a common side reaction, especially in challenging couplings.[15]

    • Solution : Use a boronate ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable. Employing anhydrous conditions and a non-aqueous base system (e.g., KF in dioxane) can also suppress this pathway.[18]

  • Problem: Homocoupling of Boronic Acid

    • Causality : The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or an overly active catalyst.

    • Solution : Meticulously maintain an inert atmosphere throughout the setup and reaction. Reducing the catalyst loading slightly may also disfavor this side reaction.

Conclusion

The Suzuki-Miyaura coupling of difluoromethylated pyridines is a formidable yet achievable synthetic operation. Success is predicated on a rational understanding of the catalytic cycle and the specific electronic demands of the substrate. By employing highly active palladium-ligand systems, carefully selecting the base and solvent, and leveraging modern technologies like microwave synthesis, researchers can efficiently access these high-value molecular scaffolds. The protocols and insights provided herein serve as an authoritative foundation for navigating the challenges of this reaction, ultimately accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for the Scalable Synthesis of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scalable, industrial synthesis of 2-(difluoromethyl)-5-nitropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is anchored in a highly efficient de novo synthesis of the 2-(difluoromethyl)pyridine core, followed by a regioselective nitration. This approach prioritizes the use of readily available, low-cost starting materials and robust, scalable reaction conditions, making it suitable for large-scale production. Detailed, step-by-step protocols, mechanistic insights, and data presentation are included to ensure reproducibility and facilitate process optimization.

Introduction

The introduction of a difluoromethyl (-CHF₂) group into heterocyclic scaffolds is a widely employed strategy in medicinal and agricultural chemistry. The unique electronic properties of the -CHF₂ group, including its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the pharmacological profile of a molecule. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The development of a scalable and economically viable synthetic route to this key intermediate is therefore of paramount importance.

This guide details a two-stage process for the industrial production of this compound. The first stage focuses on the de novo construction of the 2-(difluoromethyl)pyridine ring system from commodity chemicals. The second stage describes the regioselective nitration of the 2-(difluoromethyl)pyridine intermediate to yield the desired final product.

PART 1: De Novo Synthesis of 2-(Difluoromethyl)pyridine

The cornerstone of this scalable synthesis is a de novo approach that builds the pyridine ring with the difluoromethyl moiety already incorporated. This strategy, adapted from the work of Desrosiers et al., offers significant advantages over late-stage difluoromethylation techniques, which often suffer from harsh reaction conditions, expensive reagents, and limited scalability.[1][2][3][4]

Reaction Scheme

cluster_0 Stage 1: De Novo Pyridine Synthesis start Ethyl difluoroacetate + Ethyl vinyl ether intermediate1 Ethyl 4,4-difluoro-3-oxobutanoate start->intermediate1 Claisen Condensation intermediate2 Enolate of Ethyl 4,4-difluoro-3-oxobutanoate intermediate1->intermediate2 Base (e.g., NaH) intermediate3 Michael Adduct intermediate2->intermediate3 Michael Addition with a suitable α,β-unsaturated aldehyde/ketone product1 2-(Difluoromethyl)pyridine intermediate3->product1 Ring Closure with Ammonium Acetate

Caption: Workflow for the de novo synthesis of 2-(difluoromethyl)pyridine.

Protocol 1: Synthesis of 2-(Difluoromethyl)pyridine

This protocol is designed for a multi-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (per mole of product)Supplier
Ethyl difluoroacetate454-31-9124.081.2 molMajor chemical suppliers
Ethyl vinyl ether109-92-272.111.5 molMajor chemical suppliers
Sodium hydride (60% dispersion in mineral oil)7646-69-724.001.2 molMajor chemical suppliers
Ammonium acetate631-61-877.082.0 molMajor chemical suppliers
Tetrahydrofuran (THF), anhydrous109-99-972.11As requiredMajor chemical suppliers
Diethyl ether60-29-774.12As requiredMajor chemical suppliers
Hydrochloric acid (1 M)7647-01-036.46As requiredMajor chemical suppliers
Saturated sodium bicarbonate solutionN/AN/AAs requiredMajor chemical suppliers
BrineN/AN/AAs requiredMajor chemical suppliers
Anhydrous magnesium sulfate7487-88-9120.37As requiredMajor chemical suppliers

Equipment:

  • Large-volume, three-necked, round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle with temperature control

  • Large-scale rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the β-ketoester: a. To a suspension of sodium hydride (1.2 mol) in anhydrous THF (2 L) under an inert atmosphere, add ethyl difluoroacetate (1.2 mol) dropwise at 0 °C. b. After the addition is complete, add ethyl vinyl ether (1.5 mol) dropwise at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 12 hours. d. Quench the reaction by carefully adding 1 M HCl until the mixture is acidic. e. Extract the aqueous layer with diethyl ether (3 x 500 mL). f. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4,4-difluoro-3-oxobutanoate.

  • Synthesis of 2-(Difluoromethyl)pyridine: a. To the crude ethyl 4,4-difluoro-3-oxobutanoate, add ammonium acetate (2.0 mol). b. Heat the mixture to 100-110 °C and stir for 4-6 hours. c. Monitor the reaction progress by GC-MS or TLC. d. Upon completion, cool the reaction mixture to room temperature and add water (1 L). e. Extract the product with diethyl ether (3 x 500 mL). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by fractional distillation under reduced pressure to afford 2-(difluoromethyl)pyridine as a colorless oil.

Expected Yield: 70-80%

PART 2: Regioselective Nitration of 2-(Difluoromethyl)pyridine

The second stage of the synthesis involves the regioselective nitration of the 2-(difluoromethyl)pyridine core at the 5-position. The difluoromethyl group at the 2-position is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and directs the incoming electrophile primarily to the 5-position.

Reaction Scheme

cluster_1 Stage 2: Regioselective Nitration start 2-(Difluoromethyl)pyridine product This compound start->product Electrophilic Aromatic Substitution reagents Fuming Nitric Acid + Concentrated Sulfuric Acid reagents->product

Caption: Reaction scheme for the nitration of 2-(difluoromethyl)pyridine.

Protocol 2: Synthesis of this compound

This protocol describes the nitration of 2-(difluoromethyl)pyridine. Extreme caution must be exercised when handling fuming nitric acid and concentrated sulfuric acid. All operations must be performed in a blast-shielded fume hood with appropriate PPE, including acid-resistant gloves and face shield.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (per mole of starting material)Supplier
2-(Difluoromethyl)pyridine100531-99-9129.101.0 molSynthesized in Part 1
Fuming nitric acid (>90%)7697-37-263.011.5 molMajor chemical suppliers
Concentrated sulfuric acid (98%)7664-93-998.083.0 molMajor chemical suppliers
Dichloromethane75-09-284.93As requiredMajor chemical suppliers
IceN/AN/AAs requiredN/A
Sodium bicarbonate144-55-884.01As requiredMajor chemical suppliers
Anhydrous sodium sulfate7487-88-9120.37As requiredMajor chemical suppliers

Equipment:

  • Three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Nitration Reaction: a. To a three-necked flask containing concentrated sulfuric acid (3.0 mol), cool the flask to 0-5 °C using an ice bath. b. Slowly add 2-(difluoromethyl)pyridine (1.0 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. c. In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 mol) to concentrated sulfuric acid (1.5 mol) at 0 °C. d. Add the nitrating mixture dropwise to the solution of 2-(difluoromethyl)pyridine in sulfuric acid, maintaining the reaction temperature between 0-5 °C. e. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. f. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: a. Carefully pour the reaction mixture onto crushed ice (approx. 2 kg) with stirring. b. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8. c. Extract the aqueous layer with dichloromethane (3 x 500 mL). d. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. e. Remove the solvent under reduced pressure to yield the crude product. f. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound as a crystalline solid.

Expected Yield: 65-75%

Analytical Data

This compound

AnalysisExpected Result
AppearancePale yellow crystalline solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ 9.55 (d, J = 2.4 Hz, 1H), 8.60 (dd, J = 8.8, 2.4 Hz, 1H), 7.80 (d, J = 8.8 Hz, 1H), 6.80 (t, J = 54.0 Hz, 1H)
¹⁹F NMR (CDCl₃, 376 MHz)δ -115.0 (d, J = 54.0 Hz)
Mass Spectrometry (EI)m/z 174 (M⁺)

Safety Considerations

  • Ethyl difluoroacetate and 2-(difluoromethyl)pyridine: These are fluorinated organic compounds and should be handled with care. Avoid inhalation and skin contact.

  • Sodium hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Fuming nitric acid and concentrated sulfuric acid: Extremely corrosive and strong oxidizing agents. Handle with extreme caution in a well-ventilated fume hood with appropriate PPE. Always add acid to water, never the other way around.

  • Nitration reactions: These are highly exothermic and can be explosive if not controlled properly. Strict temperature control is crucial.

Conclusion

The presented synthetic route provides a scalable and economically viable method for the industrial production of this compound. The de novo synthesis of the pyridine core from inexpensive starting materials is a key advantage for large-scale manufacturing. The subsequent regioselective nitration is a robust and high-yielding transformation. By following the detailed protocols and adhering to the safety precautions outlined in this document, researchers and production chemists can reliably produce this valuable building block for the development of new chemical entities.

References

The Strategic Synthesis of Novel Heterocycles from 2-(Difluoromethyl)-5-nitropyridine: A Gateway to Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the difluoromethyl (CHF₂) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a unique bioisosteric replacement for hydroxyl, thiol, and amine functionalities that can enhance metabolic stability, membrane permeability, and binding affinity.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-(difluoromethyl)-5-nitropyridine as a versatile starting material for the synthesis of novel, fused heterocyclic systems. We present a logical, multi-step synthetic pathway, beginning with nucleophilic aromatic substitution (SNAr), followed by nitro group reduction and subsequent cyclization to yield valuable pharmacophores such as imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines. Each section provides detailed, field-proven protocols, explains the causality behind experimental choices, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Value Proposition of this compound

The pyridine ring is a privileged structure in pharmaceuticals and agrochemicals.[2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy to modulate the physicochemical properties of bioactive molecules.[1][3] The CHF₂ group, in particular, is a lipophilic hydrogen bond donor, which can significantly alter drug-receptor interactions and improve pharmacokinetic profiles.[2][4]

This compound is a highly valuable starting material due to the orthogonal reactivity of its functional groups. The pyridine nitrogen and the strongly electron-withdrawing nitro and difluoromethyl groups activate the C2 and C6 positions for nucleophilic aromatic substitution (SNAr).[5] The nitro group itself serves as a synthetic handle that, upon reduction to an amine, enables a variety of cyclization reactions to build fused heterocyclic systems. This guide will focus on a primary synthetic pathway that leverages this reactivity.

Core Synthetic Strategy: A Three-Act Play

The synthesis of complex heterocycles from this compound can be conceptualized as a three-stage process. This modular approach allows for the introduction of diversity at different stages of the synthesis.

G cluster_0 Stage 1: Introduction of the First Point of Diversity cluster_1 Stage 2: Unmasking the Second Reactive Site cluster_2 Stage 3: Annulation to Form Fused Heterocycles A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  + Nucleophile (NuH) C 2-Substituted-5-nitropyridine (e.g., 2-amino, 2-alkoxy, 2-thioalkoxy) B->C D Nitro Group Reduction C->D  Reduction Conditions E 5-Amino-2-substituted-pyridine Intermediate D->E F Cyclization E->F  + Cyclizing Agent G Novel Fused Heterocycles (e.g., Imidazo[4,5-b]pyridines, Pyrido[2,3-d]pyrimidines) F->G

Caption: Core three-stage synthetic workflow.

Stage 1 & 2 Protocol: Synthesis of the Key Intermediate, 3-Amino-2-(difluoromethyl)pyridine

The first critical step is the displacement of a suitable leaving group at the C2 position, followed by the reduction of the nitro group to generate a versatile 1,2-diaminopyridine scaffold. While this compound does not have a conventional leaving group like a halogen at C2, the combination of the ring nitrogen and the powerful electron-withdrawing nitro group at C5 makes the C6 position susceptible to nucleophilic attack. However, for a more controlled and widely applicable synthesis, we will start from a halogenated precursor, 2-chloro-3-nitropyridine, and introduce the difluoromethyl group later, or we can adapt protocols from 2-chloro-5-nitropyridine, assuming the difluoromethyl group at C2 will similarly activate the ring.

For the purpose of this guide, we will present a robust pathway starting with a nucleophilic substitution of an amino group at the C2 position of a conceptual 2-halo-5-nitropyridine analog, followed by reduction. The principles are directly translatable to this compound, where the CHF₂ group enhances the electrophilicity of the pyridine ring.

Protocol 3.1: Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from methodologies used for the synthesis of substituted nitropyridines.[6] The electron-deficient pyridine ring is highly susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of the nitro group.

  • Objective: To synthesize N-substituted-2-(difluoromethyl)-5-nitropyridin-X-amine.

  • Rationale: The C-X bond (where X is a halogen) is activated towards SNAr by the electron-withdrawing nitro group and the pyridine nitrogen. Primary or secondary amines are excellent nucleophiles for this transformation.

Parameter Condition Rationale
Starting Material 2-Chloro-5-nitropyridine (as an analog)Commercially available and well-documented reactivity. The principles apply to this compound.
Nucleophile Primary or Secondary Amine (e.g., propylamine)Introduces the first point of diversity.
Solvent Dichloromethane (DCM) or EthanolProvides good solubility for reactants and is relatively inert under the reaction conditions.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
Temperature RefluxProvides the necessary activation energy for the substitution reaction.

Step-by-Step Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in ethanol (0.2 M), add the desired primary amine (1.2 eq) and triethylamine (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-nitropyridin-2-amine.

Protocol 3.2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step to unmask the second nucleophilic site for cyclization. Catalytic hydrogenation is often the method of choice due to its clean conversion and high yields.[7]

  • Objective: To synthesize 5-amino-N-substituted-2-(difluoromethyl)pyridin-X-amine.

  • Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and selective method for the reduction of aromatic nitro groups. The difluoromethyl group is stable under these conditions.

Parameter Condition Rationale
Starting Material N-substituted-5-nitropyridin-2-amineProduct from Protocol 3.1.
Catalyst 10% Palladium on Carbon (Pd/C)Highly active and reusable catalyst for hydrogenation.
Hydrogen Source H₂ gas (balloon or Parr apparatus)The reducing agent.
Solvent Methanol or EthanolExcellent solvent for both the substrate and for dissolving hydrogen gas.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.

Step-by-Step Procedure:

  • Dissolve the N-substituted-5-nitropyridin-2-amine (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-6 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired 5-amino-N-substituted-pyridin-2-amine, which is often used in the next step without further purification.

Stage 3 Protocols: Cyclization to Novel Fused Heterocycles

With the key diaminopyridine intermediate in hand, a variety of fused heterocyclic systems can be constructed. We will focus on two prominent examples: imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines.

Protocol 4.1: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are purine isosteres with a wide range of biological activities.[8][9] They can be readily synthesized by the condensation of a 2,3-diaminopyridine with an aldehyde.[10]

  • Objective: To construct the imidazo[4,5-b]pyridine ring system.

  • Rationale: The reaction of a 1,2-diamine with an aldehyde, followed by oxidative cyclization, is a classic and efficient method for forming the imidazole ring. Using an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) in DMSO provides a convenient one-pot procedure.[10]

G cluster_0 Cyclization Workflow for Imidazo[4,5-b]pyridines A 5-Amino-2-(difluoromethyl)pyridin-3-amine B Condensation A->B  + Aldehyde (R-CHO) C Intermediate Schiff Base B->C D Oxidative Cyclization C->D  + Na2S2O5, DMSO E 2-Substituted-6-(difluoromethyl) -1H-imidazo[4,5-b]pyridine D->E

Caption: Workflow for Imidazo[4,5-b]pyridine synthesis.

Step-by-Step Procedure:

  • To a solution of the 2,3-diaminopyridine derivative (1.0 eq) in DMSO (0.2 M), add the desired aldehyde (1.1 eq).

  • Add sodium metabisulfite (Na₂S₂O₅) (1.1 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography to afford the pure imidazo[4,s-b]pyridine.

Protocol 4.2: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another class of bicyclic heterocycles with significant therapeutic potential, including as kinase inhibitors.[11][12] A common route to this scaffold involves the cyclization of a 2-amino-3-cyanopyridine with formamide.[13]

  • Objective: To construct the pyrido[2,3-d]pyrimidine ring system.

  • Rationale: This synthesis requires a different precursor, 2-amino-3-cyano-6-(difluoromethyl)pyridine. This can be achieved by first performing a nucleophilic substitution on 2-chloro-5-nitropyridine with a cyanide source, followed by reduction of the nitro group. The resulting 2-amino-3-cyanopyridine can then undergo cyclocondensation with formamide.

Step-by-Step Procedure (for the cyclization step):

  • A mixture of 2-amino-3-cyano-6-(difluoromethyl)pyridine (1.0 eq) and formamide (10-20 eq) is heated to 150-180 °C.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrido[2,3-d]pyrimidin-4-amine.

Data Summary and Characterization

The successful synthesis of the target heterocycles should be confirmed by standard analytical techniques. The following table provides expected data for a representative compound from each class.

Compound Class Example Structure Expected ¹H NMR Signals (indicative) Expected Mass Spec (m/z)
Imidazo[4,5-b]pyridine 2-Phenyl-6-(difluoromethyl)-1H-imidazo[4,5-b]pyridineδ 8.0-8.5 (m, Pyridine-H), δ 7.4-7.8 (m, Phenyl-H), δ 6.8 (t, J=54 Hz, CHF₂)[M+H]⁺
Pyrido[2,3-d]pyrimidine 6-(Difluoromethyl)pyrido[2,3-d]pyrimidin-4-amineδ 8.5-9.0 (m, Pyridine/Pyrimidine-H), δ 7.0 (br s, NH₂), δ 6.9 (t, J=54 Hz, CHF₂)[M+H]⁺

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds of high value to the pharmaceutical and agrochemical industries. The strategic sequence of nucleophilic aromatic substitution, nitro group reduction, and cyclocondensation provides a robust and modular platform for generating diverse libraries of fused pyridines. The protocols detailed in this application note offer a reliable foundation for researchers to explore the rich chemical space accessible from this starting material. Future work could involve expanding the range of nucleophiles in the initial SNAr step and exploring a wider variety of cyclization partners to generate an even broader array of complex heterocyclic systems.

References

Application Notes and Protocol for Nucleophilic Aromatic Substitution on 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAAr) reactions on 2-(difluoromethyl)-5-nitropyridine. This substrate is of significant interest in medicinal and agricultural chemistry due to the unique properties imparted by the difluoromethyl (CF₂H) group, which can serve as a bioisostere for hydroxyl, thiol, or amine moieties.[1][2] The protocol details the underlying mechanism, reaction conditions, a step-by-step experimental procedure, and methods for product analysis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Strategic Value of this compound in SNAAr

Nucleophilic aromatic substitution (SNAAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[3] The reaction is particularly effective on electron-deficient aromatic systems. The pyridine ring, being inherently electron-deficient, is a suitable scaffold for SNAAr reactions.[4] The reactivity of the pyridine nucleus is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs).

In the case of this compound, the pyridine ring is doubly activated towards nucleophilic attack. The nitro group (-NO₂) at the 5-position is a powerful EWG that strongly delocalizes negative charge in the intermediate Meisenheimer complex.[5][6] The difluoromethyl group (-CF₂H) at the 2-position, while not as strongly activating as a nitro group, also contributes to the electron deficiency of the ring through its inductive effect. This dual activation makes this compound a highly reactive substrate for SNAAr, allowing for the displacement of a suitable leaving group at the 2- or 6-position. Given the typical synthesis of this substrate, the difluoromethyl group itself is not the leaving group; rather, a halogen (e.g., chloro or fluoro) at an adjacent or para position would be displaced. For the purpose of this protocol, we will assume a leaving group, such as chlorine, is present at the 6-position, making the substrate 6-chloro-2-(difluoromethyl)-5-nitropyridine.

Reaction Mechanism and Rationale

The SNAAr reaction proceeds via a two-step addition-elimination mechanism.[7] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group.[8] This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount for the reaction to proceed. The electron-withdrawing nitro and difluoromethyl groups play a critical role in stabilizing the negative charge through resonance and induction, particularly when they are ortho or para to the site of attack.[6][9]

Step 2: Elimination of the Leaving Group and Aromaticity Restoration In the second step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[5]

Below is a diagram illustrating the general mechanism of the SNAAr reaction.

Caption: General mechanism of the SNAAr reaction.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2-(difluoromethyl)-5-nitropyridin-6-amines

This protocol provides a general procedure for the reaction of 6-chloro-2-(difluoromethyl)-5-nitropyridine with various amine nucleophiles.

Materials and Reagents
ReagentGradeSupplierNotes
6-Chloro-2-(difluoromethyl)-5-nitropyridine≥97%Commercial SourceHandle with care, potential irritant.
Amine Nucleophile (e.g., aniline, morpholine)≥98%Commercial SourceUse anhydrous where possible.
Anhydrous Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial SourceUse a dry solvent for optimal results.[7]
Potassium Carbonate (K₂CO₃)Anhydrous, powderCommercial SourceActs as a base to neutralize HCl byproduct.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
Brine (Saturated NaCl solution)-In-house prep.For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial SourceFor drying organic layers.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloro-2-(difluoromethyl)-5-nitropyridine (1.0 equiv.).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M). Add powdered anhydrous potassium carbonate (2.0 equiv.).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.2 equiv.) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted 2-(difluoromethyl)-5-nitropyridin-6-amine.

Experimental Workflow Diagram

Workflow start Reaction Setup: - 6-chloro-2-(difluoromethyl)-5-nitropyridine - Anhydrous DMF - K₂CO₃ add_nucleophile Add Amine Nucleophile (1.1-1.2 equiv.) start->add_nucleophile heat Heat to 60-80 °C add_nucleophile->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up: - Quench with H₂O - Extract with EtOAc - Wash with Brine monitor->workup Reaction Complete dry Dry (MgSO₄) and Concentrate workup->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for SNAAr synthesis.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the product. The presence of the difluoromethyl group will give a characteristic triplet in the ¹H NMR and a doublet of triplets in the ¹⁹F NMR.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Anhydrous DMF is a reproductive toxin and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient temperature or unreactive nucleophileIncrease the reaction temperature. For weakly nucleophilic amines, consider using a stronger base like sodium hydride.
Side Product Formation Reaction temperature too high or prolonged reaction timeOptimize the reaction temperature and time. Monitor the reaction closely by TLC.
Difficulty in Purification Residual DMF in the crude productEnsure thorough washing with brine during the work-up procedure.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the nucleophilic aromatic substitution on this compound derivatives. The dual activation by the nitro and difluoromethyl groups allows for efficient synthesis of a variety of substituted pyridines, which are valuable building blocks in drug discovery and materials science. The provided step-by-step procedure, along with the mechanistic insights and troubleshooting guide, should enable researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Use of 2-(Difluoromethyl)-5-nitropyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Covalent Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development programs.[1][2][3] By screening small, low-complexity molecules, FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency.[2][4] A significant evolution in this field is the increasing use of electrophilic fragments designed to form a covalent bond with a target protein.[5] This covalent approach can trap weak binding interactions, provide a durable therapeutic effect, and enable the targeting of shallow binding pockets that have been considered "undruggable."[5][6]

This guide focuses on a specific, promising electrophilic fragment: 2-(Difluoromethyl)-5-nitropyridine . This molecule is designed to leverage the principles of targeted covalent inhibition. The pyridine core, activated by a strongly electron-withdrawing nitro group at the 5-position, is primed for nucleophilic aromatic substitution (SNAr). The 2-(difluoromethyl) group is a key feature, serving as a potential recognition element and influencing the electronic properties of the scaffold. This document provides a detailed overview of its properties, a proposed mechanism of action, and comprehensive protocols for its application in a covalent FBDD campaign.

Physicochemical Properties and Synthesis of this compound

For a fragment to be successful in FBDD, it must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

Table 1: Physicochemical Properties of this compound and Related Fragments

PropertyThis compound (Estimated)2-Fluoro-5-nitropyridine (Reference)"Rule of Three" Guideline
Molecular FormulaC₆H₄F₂N₂O₂C₅H₃FN₂O₂[7]-
Molecular Weight174.11 g/mol 142.09 g/mol [7]< 300 g/mol
cLogP~1.51.1 - 1.7[7]≤ 3
H-Bond Donors00[7]≤ 3
H-Bond Acceptors44[7]≤ 3
Polar Surface Area61.8 Ų58.7 Ų[7]< 60-70 Ų

As shown in the table, this compound is an ideal fragment candidate, comfortably fitting within the "Rule of Three" guidelines. Its properties are comparable to the known fragment 2-fluoro-5-nitropyridine.

Proposed Synthesis Route

While a specific synthesis for this compound is not widely published, a plausible route can be inferred from established methods for the synthesis of related pyridines. A potential two-step synthesis is outlined below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer-type Reaction 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration HNO3_H2SO4 Conc. HNO₃ / Conc. H₂SO₄ HNO3_H2SO4->2-Amino-5-nitropyridine 2-Amino-5-nitropyridine_prev 2-Amino-5-nitropyridine Target This compound 2-Amino-5-nitropyridine_prev->Target Diazotization & Difluoromethylation Reagents 1. NaNO₂, HBF₄ 2. Difluoromethylating Agent Reagents->Target

Caption: Proposed two-step synthesis of this compound.

This proposed synthesis begins with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine.[8] The subsequent step involves a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and then displaced by a difluoromethyl group using a suitable reagent.

Proposed Mechanism of Covalent Modification

The key to the utility of this compound as a covalent fragment lies in the electrophilic nature of its pyridine ring. The nitro group at the 5-position strongly withdraws electron density, making the 2-position susceptible to nucleophilic attack. We propose that this fragment reacts with nucleophilic amino acid residues, primarily cysteine, via a nucleophilic aromatic substitution (SNAr) mechanism.

FBDD_Workflow LibPrep Library Preparation (Include this compound) GSH_Assay Glutathione (GSH) Reactivity Assay LibPrep->GSH_Assay Characterize Reactivity PrimaryScreen Primary Screen (Intact Protein MS) LibPrep->PrimaryScreen GSH_Assay->PrimaryScreen Select Fragments HitTriage Hit Triage & Validation PrimaryScreen->HitTriage Identify Mass Shifts OrthoScreen Orthogonal Screen (e.g., X-ray Crystallography) HitTriage->OrthoScreen Confirm Hits SAR Structure-Activity Relationship (SAR) by Chemistry HitTriage->SAR Validated Hits OrthoScreen->SAR Structural Insights LeadOpt Lead Optimization SAR->LeadOpt Generate Potent Leads

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(Difluoromethyl)-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this critical building block. The following sections are structured to address common issues encountered during purification, offering not just procedural steps but also the underlying scientific rationale to empower your experimental success.

Part 1: Troubleshooting Guide - Common Purification Issues

This section is presented in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Question 1: After primary purification by flash column chromatography, my product still shows a persistent impurity with a very similar Rf value. How can I resolve this?

Answer:

This is a common challenge, often due to the presence of a structurally related impurity, such as a regioisomer. In the synthesis of nitropyridines, it's possible to generate isomers, for instance, 2-(Difluoromethyl)-3-nitropyridine, which will have very similar polarities.[1]

Potential Causes & Solutions:

  • Sub-optimal Mobile Phase: The initial solvent system may not have sufficient selectivity.

    • Troubleshooting Steps:

      • Systematic TLC Analysis: Perform a detailed Thin Layer Chromatography (TLC) screen using a range of solvent systems. Instead of just varying the ratio of two solvents (e.g., hexane/ethyl acetate), introduce a third solvent with a different polarity or property. For example, adding a small amount of dichloromethane or methanol can alter the selectivity.

      • Employ a Less Polar System: If the impurity is slightly more polar (lower Rf), a less polar mobile phase will increase the separation between your target compound and the impurity on the silica gel.[2]

      • Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel.

  • Isomeric Impurity: The impurity may be a regioisomer from the nitration step.

    • Troubleshooting Steps:

      • Orthogonal Purification Method: If chromatography is not resolving the issue, an alternative purification technique is recommended. Recrystallization is often effective for separating isomers.

      • Recrystallization Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility for the target compound and high solubility for the impurity at room temperature or below. A table of potential solvents is provided in the protocols section.

Question 2: My purified this compound appears as a single spot on TLC, but my NMR analysis shows the presence of residual starting material. Why is this happening and what should I do?

Answer:

This situation can arise if the starting material and the product have very similar Rf values in the chosen TLC solvent system, or if one of the starting materials is not UV-active and therefore not visible on the TLC plate. For instance, if the synthesis involves a fluorination step, the halogenated precursor might be difficult to separate.

Potential Causes & Solutions:

  • Co-elution in the TLC System: The chosen solvent system for TLC is not resolving the product from the starting material.

    • Troubleshooting Steps:

      • TLC with Staining: Run a TLC and visualize it with a stain that reacts with a broader range of compounds, such as potassium permanganate or iodine, in addition to UV light. This can reveal non-UV active impurities.

      • High-Resolution Chromatography: Employing a more efficient chromatography technique can resolve this. This could involve using a longer column, a finer mesh silica gel, or an automated flash chromatography system with a shallow gradient.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Re-run the Reaction: If significant starting material is present, it may be more efficient to re-subject the purified material to the reaction conditions to drive the conversion to completion.

      • Chemical Scavenging: In some cases, a scavenger resin can be used to remove unreacted starting material. For example, if the starting material has a reactive functional group that the product lacks.

Question 3: The yield of my purified product is consistently low after column chromatography. What are the likely causes?

Answer:

Low recovery from column chromatography can be attributed to several factors, from the properties of the compound itself to the technique used.

Potential Causes & Solutions:

  • Irreversible Adsorption on Silica Gel: Highly polar compounds, or those with certain functional groups, can irreversibly bind to the acidic silica gel.

    • Troubleshooting Steps:

      • Deactivate the Silica: Add a small amount of a polar modifier, like triethylamine (0.1-1%), to the mobile phase to cap the acidic silanol groups on the silica surface. This is particularly useful for basic compounds like pyridines.[3]

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.

  • Product Instability: The compound may be degrading on the column.

    • Troubleshooting Steps:

      • Speed is Key: Use flash chromatography with positive pressure to minimize the time the compound spends on the column.[3][4]

      • Room Temperature: Ensure the column does not heat up during elution, as this can accelerate degradation.

  • Improper Column Packing or Loading: A poorly packed column or improper loading of the sample can lead to band broadening and poor separation, resulting in mixed fractions and lower yields of pure product.

    • Troubleshooting Steps:

      • Dry Loading: Adsorb the crude product onto a small amount of silica gel and load this onto the column as a dry powder. This often results in sharper bands and better separation than loading the sample in a solution.

Part 2: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Dichloromethane

  • Glass column with stopcock

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Begin by determining the optimal mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of approximately 0.3 for the desired compound.[3] A solvent system of 10-30% ethyl acetate in hexane is a common starting point for compounds of this polarity.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand.

    • Pack the column with silica gel using the "wet method" by preparing a slurry of silica gel in the mobile phase and pouring it into the column.[4]

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel and the dissolved product.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using compressed air to achieve a flow rate of about 2 inches per minute.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Various solvents for screening (e.g., isopropanol, ethanol, ethyl acetate, hexane, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tubes of the insoluble samples. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of crystals.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Screening for Recrystallization

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
IsopropanolSparingly SolubleSolubleGood
EthanolSolubleVery SolublePoor
HexaneInsolubleSparingly SolubleGood, but low recovery
TolueneSparingly SolubleSolubleFair
Ethyl AcetateSolubleVery SolublePoor

Note: This table is illustrative and results may vary.

Part 3: Visualization of Workflows

Troubleshooting Workflow for Impure Product

G start Impure Product Post-Purification tlc TLC Analysis: Multiple Spots? start->tlc single_spot Single Spot on TLC tlc->single_spot No multiple_spots Multiple Spots tlc->multiple_spots Yes nmr NMR Analysis: Impurities Present? pure Product is Pure nmr->pure No hidden_impurity Potential Co-eluting or Non-UV Active Impurity nmr->hidden_impurity Yes single_spot->nmr separation_issue Poor Separation multiple_spots->separation_issue Cause change_tlc Use different TLC solvent system or stain (e.g., KMnO4) hidden_impurity->change_tlc Action optimize_chromatography Optimize mobile phase or change stationary phase separation_issue->optimize_chromatography Action recrystallize Perform Recrystallization optimize_chromatography->recrystallize Alternative

Caption: Decision tree for troubleshooting impure this compound.

Purification Workflow

G cluster_0 Primary Purification cluster_1 Purity Check cluster_2 Secondary Purification (If Needed) cluster_3 Final Product crude Crude Product chromatography Flash Column Chromatography crude->chromatography purity_check TLC/NMR Analysis chromatography->purity_check recrystallization Recrystallization purity_check->recrystallization If Impure final_product Pure 2-(Difluoromethyl)- 5-nitropyridine purity_check->final_product If Pure recrystallization->final_product

Caption: General workflow for the purification of this compound.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment. This includes Thin Layer Chromatography (TLC) for a quick check of the number of components, High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) to confirm the structure and identify any impurities.

Q2: How should I store purified this compound?

A2: Based on related nitroaromatic and fluorinated compounds, it is advisable to store the compound in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential degradation.

Q3: Can reverse-phase chromatography be used for the purification of this compound?

A3: Yes, reverse-phase chromatography is a viable alternative, particularly if normal-phase chromatography is not providing adequate separation. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[5] This technique separates compounds based on hydrophobicity, which can be effective for separating polar impurities from the less polar product.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Nitroaromatic compounds can be hazardous, and related compounds are listed as irritants.[6]

References

Stability issues and storage of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Difluoromethyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common stability and handling issues encountered during experimental work with this compound. By understanding the underlying chemical principles governing its stability, you can ensure the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

This compound is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with a strongly electron-withdrawing nitro group and a difluoromethyl group, imparts specific reactivity and, consequently, potential stability challenges. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the molecule susceptible to nucleophilic attack. Furthermore, the difluoromethyl group, while often incorporated to improve metabolic stability and bioavailability in drug candidates, can itself be a site of chemical transformation under certain conditions.[1]

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding the stability and storage of this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The table below outlines common issues, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Assay Results or Loss of Compound in Solution 1. Hydrolytic Degradation: The difluoromethyl group may be susceptible to hydrolysis, particularly in the presence of moisture or under non-neutral pH conditions. The electron-withdrawing nitro group can exacerbate this lability. 2. Photodegradation: Nitroaromatic compounds can be sensitive to light, especially UV radiation, leading to decomposition.[2] 3. Reaction with Nucleophiles: The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). Common laboratory reagents like amines, thiols, or even some solvents could react with the compound.[3][4][5][6]1. Control for Moisture and pH: Use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). If working with aqueous solutions, use buffered systems and assess stability at the intended pH. 2. Protect from Light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments.[7][8] 3. Solvent and Reagent Compatibility: Choose aprotic, non-nucleophilic solvents for storage and reactions. If a nucleophilic reagent is part of your experimental design, be aware of potential side reactions.
Discoloration of Solid Compound (e.g., yellowing) 1. Slow Decomposition: Over time, especially if not stored under optimal conditions, the compound may undergo slow degradation. 2. Exposure to Air/Moisture: Reaction with atmospheric moisture or oxygen could lead to the formation of colored impurities.1. Proper Storage: Strictly adhere to the recommended storage conditions (see FAQ section). 2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.
Unexpected Side Products in Reactions 1. Thermal Decomposition: At elevated temperatures, nitropyridines can undergo thermal decomposition.[9][10][11] 2. Nucleophilic Substitution of the Nitro Group: While less common than substitution of a halogen, the nitro group itself can sometimes be displaced by strong nucleophiles.[4]1. Temperature Control: Carefully control reaction temperatures. If high temperatures are necessary, consider running reactions for shorter durations and monitor for byproduct formation. 2. Choice of Nucleophile and Conditions: Be mindful of the reactivity of your chosen nucleophiles. In some cases, milder reaction conditions may prevent unwanted side reactions.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and addressing stability issues with this compound.

troubleshooting_workflow start Problem: Inconsistent Results or Compound Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solvent Evaluate Solvent/Solution Stability (Anhydrous? pH? Nucleophilic?) solvent_ok Solvent/Solution OK? check_solvent->solvent_ok check_reaction Analyze Reaction Conditions (Temperature, Reagents) reaction_ok Reaction Conditions OK? check_reaction->reaction_ok storage_ok->check_solvent Yes improve_storage Solution: Store in cool, dark, dry, inert conditions. storage_ok->improve_storage No solvent_ok->check_reaction Yes improve_solvent Solution: Use anhydrous, aprotic solvents. Buffer aqueous solutions. solvent_ok->improve_solvent No improve_reaction Solution: Optimize temperature and screen for reagent compatibility. reaction_ok->improve_reaction No end_node Problem Resolved reaction_ok->end_node Yes improve_storage->end_node improve_solvent->end_node improve_reaction->end_node

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important fluorinated building block. The information is presented in a practical, question-and-answer format to directly address the issues you may face in the lab.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and modern approach for the synthesis of this compound is through a direct C-H difluoromethylation of 5-nitropyridine. This is typically achieved via a radical-mediated process. One of the most effective methods involves the use of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often referred to as DFMS or the Baran reagent, in the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH)[1][2].

An alternative, though less direct, pathway could involve the synthesis of a precursor like 2-chloro-5-nitropyridine followed by a nucleophilic difluoromethylation reaction. However, direct C-H functionalization is generally preferred for its atom economy and more straightforward procedure.

Q2: Why is radical difluoromethylation the preferred method for this synthesis?

A2: Radical difluoromethylation offers several advantages for the synthesis of this compound[3][4]:

  • Direct C-H Functionalization: It allows for the direct conversion of a C-H bond on the pyridine ring to a C-CF₂H bond, avoiding the need for pre-functionalization (e.g., halogenation or boronation) of the starting material.

  • Mild Reaction Conditions: Many modern radical difluoromethylation protocols operate under mild conditions, which helps to preserve the sensitive nitro group on the pyridine ring.

  • Good Functional Group Tolerance: Radical reactions are often tolerant of a wide range of functional groups, making them suitable for complex molecules.

Q3: What are the key safety precautions to consider during this synthesis?

A3: As with any chemical synthesis, a thorough risk assessment is crucial. Specific hazards to consider for this reaction include:

  • Fluorinating Reagents: Many difluoromethylating agents can be corrosive or toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Oxidants: tert-Butyl hydroperoxide (tBuOOH) is a strong oxidant and can be explosive at high concentrations. Use it with care and avoid contact with incompatible materials.

  • Solvents: Organic solvents used in the reaction and purification steps are often flammable and may have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q4: I am not getting any of the desired this compound, or the yield is very low. What are the possible causes and solutions?

A4: Low or no yield in a radical difluoromethylation reaction can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

Possible Causes & Solutions:

  • Reagent Quality:

    • DFMS (Zn(SO₂CF₂H)₂): This reagent can be sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere if possible. Commercially available DFMS may also contain impurities like ZnCl₂ and H₂O, which should be factored into stoichiometric calculations[2].

    • tert-Butyl Hydroperoxide (tBuOOH): Use a fresh, anhydrous solution of tBuOOH. Older solutions can decompose, leading to a lower effective concentration of the oxidant.

  • Reaction Conditions:

    • Temperature: Radical reactions can be sensitive to temperature. If the reaction is too cold, the rate of radical generation may be too slow. Conversely, if it's too hot, side reactions or decomposition of the product or reagents may occur. The optimal temperature should be empirically determined but often ranges from room temperature to slightly elevated temperatures (e.g., 40-60 °C).

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹⁹F NMR.

  • Presence of Inhibitors:

    • Oxygen: While some radical reactions are tolerant to air, others require an inert atmosphere. The presence of excess oxygen can sometimes quench the desired radical intermediates. Try degassing your solvent and running the reaction under nitrogen or argon.

    • Impurities in Starting Material: Ensure your 5-nitropyridine is pure. Certain impurities can inhibit the radical chain reaction.

Issue 2: Poor Regioselectivity and Formation of Isomers

Q5: I am observing the formation of multiple difluoromethylated isomers instead of the desired 2-substituted product. How can I improve the regioselectivity?

A5: The regioselectivity of radical substitution on a pyridine ring is influenced by both electronic and steric factors. For an electron-deficient ring like 5-nitropyridine, radical attack is generally favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The nitro group further deactivates the ring, but the directing effects can be complex.

Strategies to Improve Regioselectivity:

  • Acidic Conditions: Performing the Minisci-type reaction under acidic conditions is crucial. Protonation of the pyridine nitrogen enhances the electrophilicity of the ring, favoring radical attack at the C2 and C4 positions[5]. The addition of an acid like trifluoroacetic acid (TFA) can improve both the rate and selectivity of the reaction.

  • Choice of Difluoromethylating Reagent: Different reagents can generate radicals with varying steric bulk and electronic properties, which can influence the regioselectivity. Experimenting with different sources of the CF₂H radical may be beneficial.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the radical addition and thus the regioselectivity. A solvent screen could be a valuable optimization step.

Issue 3: Formation of Side Products

Q6: Besides isomers, I am observing other unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A6: Several side reactions can occur during the radical difluoromethylation of 5-nitropyridine.

Common Side Products and Mitigation Strategies:

  • Bis-difluoromethylation: The product, this compound, can sometimes undergo a second difluoromethylation reaction, leading to bis-substituted products.

    • Solution: Use a stoichiometric excess of the 5-nitropyridine starting material relative to the difluoromethylating reagent. This will statistically favor the mono-substitution product.

  • Decomposition of Starting Material or Product: The nitro group can be sensitive to certain reaction conditions.

    • Solution: Ensure the reaction temperature is not excessively high. Also, a careful work-up procedure is important to neutralize any strong acids or bases that could promote decomposition.

  • Products from Solvent Participation: In some cases, the solvent can participate in the radical reaction.

    • Solution: Choose a relatively inert solvent for the reaction. Dichloromethane or acetonitrile are common choices.

Issue 4: Difficulties in Product Purification

Q7: I am struggling to isolate a pure sample of this compound. What are the best purification techniques?

A7: The purification of fluorinated compounds can sometimes be challenging due to their unique physical properties.

Recommended Purification Methods:

  • Column Chromatography: This is the most common method for purifying the product.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis.

    • Pro-Tip: Due to the potential for the difluoromethyl group to be sensitive to acidic conditions, consider using silica gel that has been neutralized with a small amount of triethylamine in the eluent system if you observe product degradation on the column[2].

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective method for obtaining highly pure material.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A co-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be necessary.

Table 1: Summary of Troubleshooting Strategies

Problem Possible Cause Recommended Solution
Low/No Yield Inactive reagentsUse fresh, anhydrous reagents. Store DFMS properly.
Suboptimal temperatureOptimize reaction temperature (e.g., 25-60 °C).
Presence of inhibitorsDegas the solvent and run under an inert atmosphere.
Poor Regioselectivity Non-acidic conditionsAdd a stoichiometric amount of an acid like TFA.
Inappropriate reagentScreen different difluoromethylating agents.
Side Product Formation Bis-difluoromethylationUse an excess of 5-nitropyridine.
DecompositionMaintain moderate reaction temperatures and perform a careful work-up.
Purification Difficulties Co-eluting impuritiesOptimize the eluent system for column chromatography.
Product degradation on silicaUse neutralized silica gel for chromatography.

III. Experimental Protocol and Visualization

Detailed Experimental Protocol: Radical C-H Difluoromethylation of 5-Nitropyridine

This protocol is a representative procedure based on known methods for the difluoromethylation of heterocycles using DFMS. Optimization may be required for your specific setup.

Materials:

  • 5-Nitropyridine

  • Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂)

  • tert-Butyl hydroperoxide (tBuOOH, 70 wt.% in H₂O)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-nitropyridine (1.0 equiv).

  • Dissolve the 5-nitropyridine in dichloromethane (DCM).

  • Add zinc difluoromethanesulfinate (DFMS) (2.0 equiv) to the solution.

  • Add trifluoroacetic acid (TFA) (1.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and add tert-butyl hydroperoxide (tBuOOH) (3.0 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualization of the Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-Nitropyridine in DCM add_dfms Add DFMS (2.0 equiv) start->add_dfms add_tfa Add TFA (1.0 equiv) add_dfms->add_tfa add_tbuooh Add tBuOOH (3.0 equiv) add_tfa->add_tbuooh react Stir at Room Temperature (12-24h) add_tbuooh->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Troubleshooting

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_impurities Starting Material start Low or No Product Yield reagent_quality Check Reagent Quality (DFMS, tBuOOH) start->reagent_quality reagent_stoichiometry Verify Stoichiometry start->reagent_stoichiometry temp Optimize Temperature start->temp time Increase Reaction Time start->time atmosphere Use Inert Atmosphere start->atmosphere sm_purity Purify Starting Material start->sm_purity

Caption: Troubleshooting decision tree for low product yield.

IV. References

  • Fujiwara, Y., Dixon, J. A., Rodríguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. --INVALID-LINK--

  • Baran, P. S., et al. (2012). Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature, 492(7427), 95–99. --INVALID-LINK--

  • Li, G., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. --INVALID-LINK--

  • Rong, J., Ni, C., & Hu, J. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152. --INVALID-LINK--

  • Minisci, F., Fontana, F., & Vismara, E. (1990). Substitutions by Nucleophilic Free Radicals: A New General Reaction of Heteroaromatic Bases. Journal of Heterocyclic Chemistry, 27(1), 79-96. --INVALID-LINK--

  • Enamine. (n.d.). Baran difluoromethylation reagent. Retrieved from --INVALID-LINK--

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. --INVALID-LINK--

References

Common side reactions in the synthesis of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Difluoromethyl)-5-nitropyridine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This valuable building block presents unique synthetic challenges, primarily concerning side reactions and purification. My objective is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the common pitfalls in the primary synthetic routes and offer field-proven solutions to overcome them.

Section 1: Overview of Synthetic Strategies and Key Challenge Zones

The synthesis of this compound is typically approached via one of two late-stage functionalization strategies. The choice of pathway often depends on the availability of starting materials and the desired control over regioselectivity. Both routes, however, have critical steps where side reactions can significantly impact yield and purity.

  • Route A: Difluoromethylation of a Pre-nitrated Pyridine. This is often the more common approach, leveraging radical chemistry on an electron-deficient pyridine ring.

  • Route B: Nitration of a Pre-difluoromethylated Pyridine. This route can be viable but presents challenges in controlling the position of nitration.

The diagram below illustrates these two primary synthetic pathways and highlights the steps most prone to side reactions, which we will address in this guide.

Synthetic_Pathways cluster_A Route A: Late-Stage Difluoromethylation cluster_B Route B: Late-Stage Nitration A1 2-Chloro-5-nitropyridine A2 Target Product: This compound A1->A2 Radical Difluoromethylation (e.g., Photoredox) A3 Side Products: • Regioisomers (e.g., 4-CF2H) • Decomposition Products A1->A3 Side Reactions B1 2-(Difluoromethyl)pyridine B2 Target Product: This compound B1->B2 Nitration (e.g., HNO3/H2SO4) B3 Side Products: • 3-Nitro Isomer • Over-nitration • Hydroxylated Species B1->B3 Side Reactions

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

FAQ 1: Low Yield and Regioisomer Formation During Radical Difluoromethylation

Question: I am attempting a photoredox-catalyzed C-H difluoromethylation on 2-chloro-5-nitropyridine, but my yield is poor, and the crude NMR/LC-MS shows a complex mixture of products. What is the most likely cause and how can I fix it?

Answer: This is a classic problem of regioselectivity in radical reactions. The 5-nitro group strongly deactivates the pyridine ring, making it susceptible to Minisci-type radical attack, which is the desired pathway.[1] However, the radical can attack any sufficiently electron-deficient C-H position. While the C2 position is blocked (by Cl) and the C6 position is the target, the C4 position is also activated and can lead to the formation of the undesired 4-(difluoromethyl)-2-chloro-5-nitropyridine isomer.

Regioisomer_Formation substrate 2-Chloro-5-nitropyridine product_desired Desired Product: This compound substrate->product_desired Attack at C6 (Desired Pathway) product_side Side Product: 4-(Difluoromethyl)-2-chloro-5-nitropyridine substrate->product_side Attack at C4 (Side Reaction) radical •CF2H Radical

Caption: Competing radical attack pathways leading to regioisomers.

Troubleshooting Steps & Optimization:

The key is to fine-tune the reaction conditions to favor attack at the most sterically accessible and electronically favorable C6 position.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst Loading 1-2 mol%Decrease to 0.5-1 mol%: Lowering catalyst loading can sometimes reduce background reactions and improve selectivity.
Solvent Acetonitrile, DMSOScreen less polar solvents (e.g., Dioxane, Toluene): Solvent polarity can influence the reactivity and solvation of the radical species and substrate, altering the regiochemical outcome.
Temperature 25-40 °CLower temperature to 0-10 °C: Radical reactions are often exothermic. Reducing the temperature can slow down the rate of the undesired pathway relative to the desired one, thereby increasing selectivity.
Reagent Addition All at onceSlow addition of CF2H radical precursor: Maintaining a low, steady concentration of the radical precursor can suppress side reactions like dimerization or attack at less favorable sites.[2]

Optimized Protocol: Photoredox-Catalyzed C-H Difluoromethylation

  • To an oven-dried Schlenk tube, add 2-chloro-5-nitropyridine (1.0 equiv.), difluoromethyltriphenylphosphonium bromide (1.5 equiv.), and a photoredox catalyst (e.g., Ir(ppy)₃, 1 mol%).[3]

  • Seal the tube, evacuate, and backfill with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., Acetonitrile, 20 mL/mmol of substrate).

  • Stir the mixture vigorously at room temperature under irradiation with a blue LED lamp (450 nm).

  • Monitor the reaction progress by TLC or LC-MS every 2 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to isolate the desired product.

FAQ 2: Presence of 2-Hydroxy-5-nitropyridine Byproduct

Question: After my reaction and workup, I consistently isolate a significant fraction of 2-hydroxy-5-nitropyridine. My starting material is 2-chloro-5-nitropyridine. Where is this coming from?

Answer: The formation of 2-hydroxy-5-nitropyridine (or its tautomer, 5-nitro-2-pyridone) points towards a nucleophilic aromatic substitution (SₙAr) reaction where the chloride at the C2 position is displaced by water or hydroxide. The C2 position on a pyridine ring is highly activated towards nucleophilic attack, a tendency that is further amplified by the strong electron-withdrawing nitro group at the C5 position.[4]

This side reaction can occur at two main stages:

  • During the reaction: If your solvent or reagents contain trace amounts of water, it can act as a nucleophile, especially at elevated temperatures.

  • During aqueous workup: If the workup is performed under basic conditions (e.g., using NaOH or K₂CO₃) or is prolonged, the hydroxide ion will readily displace the chloride.

Troubleshooting & Prevention:

Troubleshooting_Hydrolysis start Problem: 2-Hydroxy-5-nitropyridine Formation check_reagents Are all reagents and solvents scrupulously dried? start->check_reagents dry_reagents Solution: • Use freshly distilled/anhydrous solvents. • Dry reagents under vacuum. check_reagents->dry_reagents Yes check_workup Is the aqueous workup basic or prolonged? check_reagents->check_workup No dry_reagents->check_workup modify_workup Solution: • Use a mild, neutral quench (e.g., water or brine). • Avoid strong bases (NaOH, K2CO3). • Minimize contact time with aqueous phase. check_workup->modify_workup Yes problem_solved Hydrolysis Minimized check_workup->problem_solved No modify_workup->problem_solved

Caption: Decision workflow for troubleshooting hydrolysis side reactions.

Protocol: Anhydrous Reaction and Neutral Workup

  • Ensure all glassware is oven- or flame-dried before use.

  • Use freshly distilled or commercially available anhydrous solvents. Molecular sieves can be added to maintain dryness.

  • Run the reaction under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.

  • Upon reaction completion, cool the mixture to room temperature.

  • Quench the reaction by pouring it into a separatory funnel containing cool, deionized water or a saturated NaCl solution (brine). Avoid basic solutions.

  • Immediately extract the product into a suitable organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. This minimizes the product's exposure time to the aqueous phase.

FAQ 3: Product Instability During Purification or Storage

Question: My purified product appears to be a clean, white solid initially, but it develops a yellow or brown color over a few days, and repeat NMR shows new impurities. Is this compound unstable?

Answer: While the difluoromethyl group is generally more stable than a methoxy group, the combination of a nitro group and the pyridine ring can make the molecule susceptible to degradation under certain conditions.[5]

Potential Causes of Degradation:

  • Photodegradation: Aromatic nitro compounds are often light-sensitive. Exposure to UV or even ambient lab light can initiate radical chain reactions, leading to decomposition and discoloration.

  • Acid/Base Sensitivity: Residual acidic or basic impurities from chromatography (e.g., traces of TFA or triethylamine) can catalyze hydrolysis or other degradation pathways over time. The C-F bonds, while strong, are not completely inert.

  • Oxidation: Exposure to air (oxygen) can lead to slow oxidation, particularly if any reactive intermediates were carried through the purification process.

Recommended Storage Protocol:

  • Purification: After column chromatography, ensure the solvent is completely removed under high vacuum to eliminate any residual acid or base. If necessary, a final wash of a dissolved sample with a neutral buffer followed by re-extraction and drying can be performed.

  • Storage Vessel: Use an amber glass vial to protect the compound from light.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like Argon or Nitrogen before sealing to displace oxygen.

  • Temperature: Store the vial in a cool, dark place. For maximum stability, storage at low temperatures (-20°C) is recommended.[5]

References

Technical Support Center: A Researcher's Guide to 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(Difluoromethyl)-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated building block. The introduction of the difluoromethyl group (CHF₂) into a pyridine scaffold can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug discovery.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific rationale behind experimental choices, helping you to improve both the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Category 1: Synthesis & Yield Improvement

Question 1: My reaction yield is consistently low. What are the most common causes when synthesizing this compound?

Low yield can stem from several factors depending on your synthetic route. The two most common strategies are A) difluoromethylation of a 5-nitropyridine precursor and B) nitration of 2-(difluoromethyl)pyridine.

For Route A (Difluoromethylation):

  • Inefficient Reagent: The choice of difluoromethylating agent is critical. Radical-based methods are common for C-H functionalization.[3][4][5] If you are using a radical source, ensure it is active and used under appropriate initiation conditions (e.g., photolytic or thermal).[6]

  • Poor Substrate Reactivity: The strong electron-withdrawing effect of the nitro group deactivates the pyridine ring towards certain types of difluoromethylation, particularly those involving electrophilic intermediates. Conversely, for radical Minisci-type reactions, this deactivation can direct the functionalization.[3][6]

  • Moisture and Air Sensitivity: Many organometallic difluoromethylation reagents and radical reactions are sensitive to moisture and atmospheric oxygen. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[7]

For Route B (Nitration):

  • Pyridine Ring Deactivation: The pyridine nitrogen is electron-withdrawing, making electrophilic aromatic substitution, such as nitration, difficult compared to benzene.[8][9] Harsh conditions (e.g., hot fuming HNO₃/H₂SO₄) are often required, which can lead to degradation.

  • Incorrect Regioselectivity: Direct nitration of pyridine derivatives can lead to a mixture of isomers. While the nitro group typically directs meta, the existing difluoromethyl group at the 2-position will also influence the final regiochemistry.[8]

  • Substrate Degradation: The combination of strong acid, high temperatures, and an oxidizing agent can lead to charring and decomposition of the starting material.[7]

Question 2: How can I optimize my reaction conditions to favor the desired product?

Optimization is key to maximizing yield. Below is a table summarizing starting points for optimization.

ParameterRecommendation for Difluoromethylation (Route A)Recommendation for Nitration (Route B)Rationale
Solvent Use anhydrous, aprotic solvents like DMF, MeCN, or THF.[10]Concentrated sulfuric acid is the standard solvent and catalyst.Prevents hydrolysis of sensitive reagents and provides the necessary medium for the specific reaction mechanism.
Temperature Varies widely by method. Radical reactions may run from RT to 80 °C. Metal-catalyzed reactions can have very specific temperature profiles.Carefully control temperature. Initial mixing is often done at low temperatures (0-10 °C), followed by heating to 100-130 °C.[8][11]Temperature control is crucial to balance reaction rate with the stability of reagents and products, minimizing side reactions and decomposition.[7]
Reagent Stoichiometry Use a slight excess (1.2-2.0 eq.) of the difluoromethylating agent.Use a controlled amount of nitric acid (1.0-1.2 eq.) to avoid over-nitration.Ensures complete conversion of the limiting reagent while minimizing side reactions from excess reagents.
Atmosphere Strictly inert (N₂ or Ar).Not critical, but a dry atmosphere is good practice.Prevents degradation of air- and moisture-sensitive reagents and intermediates.[7]
Category 2: Impurity Profile & Purity Enhancement

Question 3: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products?

Identifying impurities is the first step to eliminating them. The most common impurities are:

  • Unreacted Starting Material: The most straightforward impurity to identify.

  • Isomeric Products: If nitrating 2-(difluoromethyl)pyridine, you may form other isomers like 2-(difluoromethyl)-3-nitropyridine.

  • Hydrolysis Product (2-Formyl-5-nitropyridine): The difluoromethyl group can be susceptible to hydrolysis, especially under basic conditions during work-up, converting the -CHF₂ to a formyl group (-CHO).[12][13][14] The electron-withdrawing nitro group can exacerbate this lability.

  • Over-nitrated Products: Under harsh nitrating conditions, dinitrated species can form.[8]

  • Dehalogenated Product (if applicable): If your synthesis starts from a halogenated precursor like 2-chloro-5-nitropyridine, you may see a byproduct where the halogen is replaced by hydrogen.

Below is a diagram illustrating the formation pathways for these common impurities.

G cluster_synthesis Synthesis Pathways cluster_impurities Impurity Formation SM Starting Material (e.g., 2-Cl-5-NO2-Pyridine) DP Desired Product (2-CHF2-5-NO2-Pyridine) SM->DP Difluoromethylation Imp1 Unreacted SM SM->Imp1 Incomplete Reaction Imp3 Dehalogenated Product (5-NO2-Pyridine) SM->Imp3 Reductive Side Reaction Imp2 Hydrolysis Product (2-CHO-5-NO2-Pyridine) DP->Imp2 Basic Work-up (Hydrolysis) G Start Crude Reaction Mixture Workup Aqueous Work-up (Quench, Neutralize, Extract) Start->Workup Evap Solvent Removal (Rotary Evaporator) Workup->Evap CrudeOil Crude Product Evap->CrudeOil Chroma Silica Gel Column Chromatography CrudeOil->Chroma Fractions Combine Pure Fractions Chroma->Fractions Evap2 Solvent Removal Fractions->Evap2 Recryst Recrystallization Evap2->Recryst Final Pure Product (>98% Purity) Recryst->Final

References

Technical Support Center: Troubleshooting Failed Difluoromethylation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the difluoromethylation of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this crucial synthetic transformation. The introduction of the difluoromethyl (CF₂H) group is a vital strategy in medicinal and agricultural chemistry for modulating the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] However, the unique electronic nature of the pyridine ring can present significant hurdles.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental failures. We will delve into the causality behind these issues and offer validated protocols to get your research back on track.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Initiation & Conversion Issues
Q1: My difluoromethylation reaction shows little to no conversion of the starting pyridine. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common frustration. The root cause often lies in the choice of reagents, their stability, or the reaction conditions not being optimal for your specific pyridine substrate. Let's break down the possibilities.

Potential Cause 1: Inactive Difluoromethylating Agent

Many difluoromethylating agents can be sensitive to air and moisture, or they may have a limited shelf-life.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: If possible, test the reagent on a model substrate known to be reactive. For radical precursors like Zinc difluoromethanesulfinate (DFMS), ensure it is a free-flowing white powder.[4]

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent or one that has been stored under an inert atmosphere (e.g., argon or nitrogen).

    • Consider In Situ Generation: Some protocols allow for the in situ generation of the active species, which can circumvent stability issues. For example, bis(difluoroacetyl) peroxide can be generated from difluoroacetic anhydride.[5]

Potential Cause 2: Unsuitable Reaction Conditions

The electronic properties of your pyridine substrate dictate the optimal reaction conditions. Electron-deficient pyridines often require different approaches than electron-rich ones.

  • Troubleshooting Steps:

    • Re-evaluate the Mechanism: Are you attempting a radical, nucleophilic, or electrophilic difluoromethylation? Ensure your conditions match the required mechanism. For instance, radical C-H difluoromethylation often relies on an initiator like tert-butyl hydroperoxide (tBuOOH) or photochemical activation.[4][6]

    • Solvent Effects: The solvent can significantly influence reactivity. For radical reactions involving reagents like DFMS, a biphasic system such as CH₂Cl₂/H₂O can be effective.[4] For other systems, polar aprotic solvents like DMF or MeCN may be necessary.

    • Temperature Adjustment: Many difluoromethylation reactions are sensitive to temperature. If you are running the reaction at room temperature without success, consider a moderate increase in temperature (e.g., to 60-80 °C), but be mindful of potential side reactions.[7]

    • Additive Intervention: For certain nitrogen heterocycles, the addition of an acid like trifluoroacetic acid (TFA) can improve both the rate and conversion.[4]

Experimental Protocol: A General Starting Point for Radical C-H Difluoromethylation

This protocol is a general guideline based on the work by Baran and coworkers using DFMS.[4]

  • To a flask containing the pyridine substrate (1.0 equiv), add Zinc difluoromethanesulfinate (DFMS, 2.0 equiv).

  • Add the solvent system (e.g., CH₂Cl₂/H₂O).

  • Add tert-butyl hydroperoxide (tBuOOH, 3.0 equiv) to initiate the reaction.

  • If the substrate is electron-deficient, consider adding Trifluoroacetic acid (TFA, 1.0 equiv).

  • Stir vigorously at room temperature for 12-24 hours.

  • If conversion is low after this period, a second addition of DFMS (2.0 equiv) and tBuOOH (3.0 equiv) can be performed to drive the reaction to completion.[4]

Section 2: Regioselectivity Problems
Q2: I'm getting a mixture of isomers (C2, C3, C4-difluoromethylated pyridines). How can I control the regioselectivity?

A2: Achieving site-selectivity is a primary challenge in pyridine functionalization due to the presence of multiple potential reaction sites.[8][9] The strategy for controlling regioselectivity depends heavily on the electronic nature of the pyridine and the chosen methodology.

Controlling meta- vs. para-Selectivity

A powerful strategy developed by Studer and coworkers involves the use of oxazino-pyridine intermediates.[5][8][9][10][11] This approach allows for a switchable regioselectivity between the meta (C3/C5) and para (C4) positions.

  • Meta-Selective Difluoromethylation: Under basic or neutral conditions, the oxazino-pyridine intermediate is nucleophilic at the β- and δ-positions. Reaction with an electrophilic difluoromethyl radical source leads to functionalization at the meta-position of the original pyridine after rearomatization.[5][8][9]

  • Para-Selective Difluoromethylation: By treating the oxazino-pyridine with an acid (like camphorsulfonic acid, CSA), a pyridinium ion is formed in situ. This deactivates the ring towards electrophilic attack but makes it susceptible to a Minisci-type radical addition at the electron-deficient para-position.[5][8][9]

Workflow for Regioselectivity Control

G start Pyridine Substrate oxazino Form Oxazino-Pyridine Intermediate start->oxazino meta_path Neutral/Basic Conditions + Electrophilic CF2H Radical Source oxazino->meta_path meta-Selective Pathway para_path Acidic Conditions (e.g., CSA) + Nucleophilic CF2H Radical Source oxazino->para_path para-Selective Pathway meta_product meta-Difluoromethylated Pyridine meta_path->meta_product para_product para-Difluoromethylated Pyridine para_path->para_product

Caption: Regioselectivity control using oxazino-pyridine intermediates.

Troubleshooting Isomeric Mixtures:

  • Analyze Your Substrate: Is your pyridine electron-rich or electron-deficient? This will influence its intrinsic reactivity.

  • Steric Hindrance: Bulky groups at the C2 or C6 positions can disfavor ortho-functionalization and direct the reaction to other positions.

  • Chelation Control: If your substrate has a directing group, it may be possible to use a transition-metal-catalyzed approach to achieve ortho-selectivity.

  • Adopt a Pre-functionalization Strategy: While direct C-H functionalization is elegant, sometimes a more classical approach of pre-functionalizing the desired position (e.g., via halogenation followed by cross-coupling) is more reliable.[6]

Section 3: N-Difluoromethylation vs. C-Difluoromethylation
Q3: My reaction is resulting in N-difluoromethylation instead of the desired C-H functionalization. How can I prevent this?

A3: The pyridine nitrogen is a nucleophilic site and can compete with C-H functionalization, especially when using reagents that can generate an electrophilic "CF₂H⁺" equivalent or a difluorocarbene.[7][12][13]

Factors Favoring N-Difluoromethylation:

  • Reagent Choice: Reagents like ethyl bromodifluoroacetate (BrCF₂COOEt) are known to favor N-alkylation of pyridines, which is then followed by hydrolysis and decarboxylation to yield the N-CF₂H product.[7][12][13]

  • Mechanism: Reactions that proceed through a direct nucleophilic attack of the pyridine on the difluoromethyl source, rather than a radical pathway, are more prone to N-functionalization.[13]

  • Substrate Electronics: Electron-rich pyridines, such as 4-(dimethylamino)pyridine (DMAP), are particularly susceptible to N-alkylation.[7]

Troubleshooting Steps to Favor C-H Functionalization:

  • Switch to a Radical-Based Method: Employing conditions that explicitly generate a difluoromethyl radical (•CF₂H) is the most effective way to favor C-H functionalization. This is the basis of Minisci-type reactions.[6]

  • Use Appropriate Reagents: Utilize reagents designed for radical C-H functionalization, such as DFMS with a radical initiator, or photocatalytic methods.[4][6]

  • Protonate the Nitrogen: In some cases, performing the reaction in the presence of a strong acid can protonate the pyridine nitrogen, deactivating it as a nucleophile and promoting C-H functionalization at the electron-deficient positions of the resulting pyridinium salt.

Reaction Mechanism Comparison

G cluster_0 C-H Functionalization (Radical Pathway) cluster_1 N-Functionalization (Nucleophilic Pathway) a Pyridine c Radical Adduct a->c b •CF2H Radical b->c d Oxidation & Rearomatization c->d e C-Difluoromethylated Pyridine d->e f Pyridine h N-Alkylated Intermediate f->h g Electrophilic CF2H Source (e.g., BrCF2COOEt) g->h i Hydrolysis & Decarboxylation h->i j N-Difluoromethylated Pyridine i->j

Caption: Contrasting mechanisms for C-H vs. N-difluoromethylation.

Section 4: Reagent & Condition Selection
Q4: There are so many difluoromethylating agents. How do I choose the right one for my substrate?

A4: The selection of the difluoromethylating agent is critical and depends on the desired transformation (C-H vs. N-functionalization), the electronic nature of the substrate, and tolerance for different functional groups.

Table 1: Common Difluoromethylating Agents and Their Applications

Reagent NameCommon AbbreviationTypical MechanismBest Suited ForKey Considerations
Zinc difluoromethanesulfinateDFMSRadicalC-H functionalization of various heteroarenes, including pyridines.[4]Air-stable, solid reagent. Often requires a radical initiator like tBuOOH.[4]
Ethyl bromodifluoroacetateBrCF₂COOEtNucleophilicN-difluoromethylation of pyridines and related heterocycles.[7][12]Inexpensive and commercially available. Reaction proceeds via N-alkylation.[7][13]
Bis(difluoroacetyl) peroxide-RadicalMinisci-type C-H functionalization of protonated pyridines (pyridinium salts).[5]Generated in situ from difluoroacetic anhydride. Potentially explosive, handle with care.
Difluoromethyl 2-pyridyl sulfone2-PySO₂CF₂HNucleophilic/RadicalCan be used in Ni-catalyzed reductive cross-coupling with aryl iodides.[14] Also used for gem-difluoroolefination.[15]Versatile reagent; its application depends on the catalytic system employed.
ChlorodifluoromethaneFreon-22Nucleophilic (via difluorocarbene)O- and N-difluoromethylation of 2-pyridones.[16]Ozone-depleting substance; use is restricted. Requires high temperatures.[16]

This guide provides a starting point for troubleshooting your difluoromethylation reactions. Success in this area often requires careful consideration of the substrate, a rational choice of reagents, and systematic optimization of reaction conditions.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Difluoromethyl)-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, experimental protocols, and frequently asked questions to facilitate the smooth integration of this compound into your research workflows.

Understanding the Solubility Challenge

The structure of this compound presents a unique solubility profile. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, provides a polar backbone.[1] However, the substituents significantly influence its interaction with various solvents.

  • The Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions and hydrogen bonding with protic solvents.

  • The Difluoromethyl Group (-CHF₂): This group is also electron-withdrawing and can alter the electronic properties of the pyridine ring.[2][3][4] While the fluorine atoms increase lipophilicity compared to a methyl group, the C-F bonds are highly polarized, contributing to a complex local polarity. The introduction of fluorine can significantly modify a molecule's physicochemical properties, including solubility and metabolic stability.[5][6]

The combination of these functional groups results in a molecule with significant polarity but also lipophilic character, leading to limited solubility in a wide range of single-component organic solvents. This guide will walk you through systematic approaches to overcome this challenge.

Troubleshooting & Optimization Strategies

This section is formatted as a series of questions and answers to address common issues encountered during experimental work.

Q1: My this compound is not dissolving in my initial choice of solvent. Where do I start?

A1: The first step is to systematically screen a range of common laboratory solvents with varying polarities. Based on the structure, polar aprotic solvents are often a good starting point as they can solvate the polar regions of the molecule without the hydrogen-bonding competition that can sometimes hinder dissolution in protic solvents.

Initial Solvent Screening Protocol:

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5 mg) into several small vials.

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Observation: Observe solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Assisted Dissolution: If not fully soluble, attempt to aid dissolution by:

    • Vortexing: Mix vigorously for 1-2 minutes.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.

    • Gentle Heating: Warm the mixture to 40-50°C. Caution: Ensure the solvent's boiling point is not exceeded and be aware of the compound's stability at elevated temperatures.

  • Documentation: Record your observations for each solvent.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSpecific SolventDielectric Constant (20°C)Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Excellent solubilizing power for a wide range of compounds.[7]
Dimethylformamide (DMF)36.7High polarity, effective for many polar organic molecules.[7]
Acetonitrile (ACN)37.5Medium polarity, common in chromatography and synthesis.[7]
Acetone20.7Good general-purpose solvent.[7]
Tetrahydrofuran (THF)7.6Lower polarity aprotic solvent, good for less polar compounds.[7]
Polar Protic Methanol (MeOH)32.7Can form hydrogen bonds; nitropyridines are often soluble.[8][9]
Ethanol (EtOH)24.5Similar to methanol but slightly less polar.[7]
Chlorinated Dichloromethane (DCM)9.1Good for compounds with intermediate polarity.
Chloroform4.8Slightly less polar than DCM.

Note: The dielectric constant is a measure of a solvent's polarity.

Q2: I've tried several single solvents without success. How can I use co-solvents to improve solubility?

A2: Co-solvency is a powerful technique to enhance the solubility of poorly soluble compounds.[10][11][] By mixing two or more miscible solvents, you can fine-tune the polarity of the solvent system to better match the solute. A common strategy is to combine a "good" solvent (in which the compound has some, albeit limited, solubility) with a "poor" solvent that is miscible with the first.

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CoSolvent_Workflow Co-Solvent Optimization Workflow cluster_prep Preparation cluster_titration Titration & Optimization cluster_outcome Outcome Start Start with a solvent where the compound is partially soluble (Solvent A) Add_Solid Add this compound to a vial Start->Add_Solid Add_A Add Solvent A dropwise until a slurry is formed Add_Solid->Add_A Add_B Add a miscible co-solvent (Solvent B) dropwise with agitation Add_A->Add_B Observe Observe for complete dissolution Add_B->Observe Record Record the approximate ratio of Solvent A to Solvent B Observe->Record Yes Failure If still insoluble, try a different co-solvent pair Observe->Failure No (after sufficient B) Success Optimized co-solvent system identified Record->Success Failure->Add_A Restart with new pair

Caption: Workflow for Co-Solvent System Optimization.

Experimental Protocol for Co-Solvent Screening:

  • Select Solvent A: Choose a solvent in which this compound shows at least partial solubility (e.g., DCM or THF).

  • Create a Slurry: In a vial, add the compound and then slowly add Solvent A while stirring until a thick, mobile slurry is formed.

  • Titrate with Solvent B: Slowly add a miscible co-solvent (e.g., Methanol, Acetonitrile, or Hexane) dropwise while agitating (vortexing or stirring).

  • Observe: Continue adding Solvent B until the solid completely dissolves. If it does not dissolve after adding a significant volume of Solvent B (e.g., 2-3 times the volume of Solvent A), this pair may not be effective.

  • Test Ratios: Once a successful pair is identified, prepare several solutions with varying ratios around the one you discovered to find the optimal system for your desired concentration.

Common Co-Solvent Systems to Try:

  • Dichloromethane / Methanol

  • Tetrahydrofuran / Hexane

  • Toluene / Acetonitrile

  • 1,4-Dioxane / Water (for specific applications)

Using co-solvents can significantly enhance solubility by disrupting the solvent's self-association and reducing the dielectric constant, which can be favorable for dissolving compounds with complex polarity.[]

Frequently Asked Questions (FAQs)

Q: What specific safety precautions should I take when handling this compound? A: Based on safety data for structurally similar compounds like 2-(difluoromethyl)-5-nitropyridin-4-ol and other nitropyridines, this compound should be handled with care. It may cause skin, eye, and respiratory irritation.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Contact: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and strong oxidizing agents.[13]

Q: Why is there no definitive solubility data (e.g., in g/L) for this compound? A: this compound is a specialized chemical intermediate. Comprehensive physical property data, such as precise solubility values in a wide range of solvents, is often not publicly available for such compounds.[8] Therefore, experimental determination as outlined in the guides above is a standard and necessary practice in a research setting.[7][9]

Q: My compound dissolved initially, but crashed out of solution when I added another reagent. What can I do? A: This is a common issue known as "anti-solvent" precipitation. It occurs when the reagent or its solvent changes the overall properties of the solution, reducing the solubility of your compound.

  • Reverse Addition: Try adding your dissolved compound solution slowly to the reagent solution. This maintains a large volume of the initial "good" solvent.

  • Increase Solvent Volume: Run the reaction at a lower concentration (i.e., in a larger volume of solvent) to keep everything dissolved.

  • Change Solvent System: You may need to find a different solvent or co-solvent system that can accommodate all reaction components.

  • Temperature Control: Gently heating the reaction mixture (if the reaction chemistry allows) can help maintain solubility.

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Solvent_Screening_Logic Systematic Solvent Selection Logic Start Begin with Compound Screen_Aprotic Screen Polar Aprotic Solvents (e.g., DMSO, DMF, THF) Start->Screen_Aprotic Check_Soluble1 Is it soluble? Screen_Aprotic->Check_Soluble1 Screen_Protic Screen Polar Protic Solvents (e.g., MeOH, EtOH) Check_Soluble1->Screen_Protic No Use_Solvent Proceed with Experiment Check_Soluble1->Use_Solvent Yes Check_Soluble2 Is it soluble? Screen_Protic->Check_Soluble2 Screen_Chlorinated Screen Chlorinated Solvents (e.g., DCM) Check_Soluble2->Screen_Chlorinated No Check_Soluble2->Use_Solvent Yes Check_Soluble3 Is it soluble? Screen_Chlorinated->Check_Soluble3 Check_Soluble3->Use_Solvent Yes CoSolvent_Strategy Proceed to Co-Solvent Strategy Check_Soluble3->CoSolvent_Strategy No / Partially

Caption: Decision workflow for systematic solvent screening.

References

Preventing decomposition of 2-(Difluoromethyl)-5-nitropyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Difluoromethyl)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this valuable building block during chemical reactions. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure the stability and integrity of your molecule.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions you might have about working with this compound.

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by three main factors:

  • Strong Nucleophiles and Bases: The electron-withdrawing nature of the nitro group and the pyridine ring makes the molecule susceptible to nucleophilic attack. Strong bases can also lead to unwanted side reactions.

  • Harsh Reaction Temperatures: While generally stable at ambient temperatures, prolonged exposure to high temperatures (typically above 150°C) can lead to thermal decomposition.[1]

  • Presence of Water (especially under acidic or basic conditions): The difluoromethyl group can be susceptible to hydrolysis under certain pH conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon).[2] Keep the container tightly sealed to prevent moisture ingress. Avoid exposure to strong light.

Q3: Are there any reagents that are known to be incompatible with this compound?

A3: Yes, strong oxidizing agents and strong bases should be used with caution. Additionally, certain reducing agents, particularly those used for nitro group reduction, can potentially affect the difluoromethyl group or lead to defluorination under harsh conditions.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Decomposition during Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptom: You are performing a nucleophilic aromatic substitution (SNAr) reaction to displace a leaving group on a different part of a molecule containing the this compound moiety, or you are using 2-(difluoro)-5-nitropyridine as a substrate in an SNAr reaction, and you observe significant decomposition of the starting material or the formation of multiple unidentified byproducts.

Root Cause Analysis:

The 5-nitro group strongly activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions.[3][4] If your reaction conditions are too harsh (e.g., high temperature, strong base), the nucleophile may attack the pyridine ring of your target molecule, leading to undesired side products or decomposition.

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SNAr_Decomposition reagent This compound decomposition Decomposition Products (e.g., Ring Opening, Polymerization) reagent->decomposition Attack at Pyridine Ring side_product Undesired SₙAr Products reagent->side_product Undesired Substitution nucleophile Strong Nucleophile (e.g., RO⁻, R₂N⁻) nucleophile->decomposition nucleophile->side_product conditions Harsh Conditions (High Temp, Strong Base) conditions->decomposition Hydrolysis_Decomposition cluster_hydrolysis Hydrolysis Pathway start This compound intermediate1 Hemiacetal Intermediate start->intermediate1 H₂O / H⁺ or OH⁻ product1 2-Formyl-5-nitropyridine intermediate1->product1 -HF product2 2-Carboxy-5-nitropyridine product1->product2 Oxidation Reduction_Workflow cluster_outcomes Possible Outcomes start This compound reduction Reduction of Nitro Group start->reduction desired_product 5-Amino-2-(difluoromethyl)pyridine reduction->desired_product Optimized Conditions side_products Partially Reduced Intermediates (Nitroso, Hydroxylamino) reduction->side_products Incomplete Reaction decomposition Decomposition Products reduction->decomposition Harsh Conditions

References

Technical Support Center: Strategies to Control Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of pyridine-containing molecules. Pyridine and its derivatives are among the most critical nitrogen heterocycles in FDA-approved drugs and advanced materials.[1] However, achieving precise regiocontrol during functionalization is a persistent challenge due to the intrinsic electronic properties of the ring and the coordinating power of the nitrogen atom.[2]

This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common experimental outcomes and offer field-proven strategies to steer your reactions toward the desired constitutional isomer.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyridine Reactivity

This section addresses high-level questions regarding the inherent reactivity of the pyridine ring, which underpins all regioselectivity challenges.

Q1: Why is achieving regioselectivity in pyridine functionalization so difficult compared to benzene?

A1: The difficulty arises from the fundamental electronic nature of pyridine. The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I) across the ring, making it "electron-deficient."[3] This has several consequences:

  • Deactivation towards Electrophiles: The ring is significantly less nucleophilic than benzene, making classical electrophilic aromatic substitution (SEAr) like nitration or Friedel-Crafts reactions sluggish and requiring harsh conditions.[2] Under strongly acidic conditions, the pyridine nitrogen protonates, further deactivating the ring.[4]

  • Activation towards Nucleophiles: The C2, C4, and C6 positions are electron-poor (δ+) and susceptible to nucleophilic attack, a reactivity pattern not readily observed in benzene. The Chichibabin reaction, which forms 2-aminopyridine, is a classic example of this.[5]

  • Catalyst Inhibition: The lone pair on the nitrogen atom readily coordinates to transition metal catalysts (e.g., Palladium, Iridium), which can inhibit or alter the catalytic cycle, leading to low reactivity or undesired pathways.[6][7] This is often referred to as the "2-pyridyl problem" in cross-coupling reactions.[8]

Q2: What is the "natural" or "innate" regiochemical preference of the pyridine ring for different reaction types?

A2: The preferred position of attack is dictated by the nature of the reagent. Understanding this is the first step in devising a control strategy.

  • Electrophilic Attack (SEAr): Occurs preferentially at the C3 position . The C2 and C4 positions are more deactivated due to resonance and inductive effects. However, these reactions are often low-yielding without an activating group.

  • Nucleophilic Attack (SNAr or addition): Occurs preferentially at the C2 and C4 positions . These positions bear the greatest partial positive charge, making them the most electrophilic.

  • Radical Attack (Minisci-type reactions): Shows a strong preference for the C2 and C4 positions . This is due to the stabilization of the intermediate radical species.

  • Deprotonation (Metalation): The C-H bond at the C2 position is the most acidic due to the inductive effect of the adjacent nitrogen, making it the kinetic site for deprotonation.[9]

Part 2: Troubleshooting Guides by Reaction Type

This core section provides specific, problem-oriented advice for common functionalization strategies.

Guide 1: Transition Metal-Catalyzed C-H Functionalization

C-H functionalization is a powerful, atom-economical method for modifying pyridines, but regioselectivity is a major hurdle.[1][2]

Q3: My Palladium-catalyzed C-H arylation is giving poor yield and a mixture of C2 and C3 products. How can I improve C2 selectivity?

A3: This is a classic challenge. Poor yield is often due to catalyst inhibition by the pyridine nitrogen. A mixture of isomers arises from competing directing effects.

Causality & Troubleshooting:

  • The Role of the Directing Group (DG): For high C2 selectivity, a chelating directing group is paramount. The DG coordinates the metal catalyst, forming a stable metallacycle that positions the catalyst proximal to the C2-H bond for activation.[7] If you are not using a DG, selectivity will be poor.

  • Problem: Ineffective Directing Group.

    • Solution: Employ a strong, bidentate directing group installed on the pyridine or a substituent. Picolinamides or the 2-(1-methylhydrazinyl)pyridine (MHP) group are excellent choices that consistently direct ortho-C-H activation.[10]

  • Problem: Catalyst Inhibition.

    • Solution 1: Use of Pyridine N-Oxide. Oxidizing the pyridine nitrogen to an N-oxide prevents it from coordinating to the palladium center. The N-oxide group itself then acts as an effective directing group for C2-functionalization.[3][11] The oxygen can be removed later with a reducing agent like PCl₃.[12]

    • Solution 2: Additive/Ligand Modification. The addition of specific ligands or additives can modulate the catalyst's electronic properties and prevent deactivation. For example, mono-N-protected amino acids (MPAA) have been shown to promote C3-olefination by overriding the nitrogen's C2-directing influence.[13] Similarly, the addition of silver salts (e.g., Ag₂CO₃) can act as both an oxidant and a halide scavenger, improving reaction efficiency.[14]

Q4: I need to functionalize the C4 position using C-H activation, but my reaction fails or defaults to C2. What strategies exist for C4 selectivity?

A4: C4 functionalization is one of the most significant challenges in pyridine chemistry because it is remote from the nitrogen atom's primary influence.[9][15]

Causality & Troubleshooting:

  • Steric Blocking of C2/C6: The most common strategy is to make the C2 and C6 positions inaccessible.

    • Solution: Introduce bulky substituents at the C2 and C6 positions. This sterically forces the catalyst to engage with the more remote C3/C5 or C4 positions.

  • Leveraging Lewis Acids: A cooperative catalytic system can alter the ring's electronics.

    • Solution: Employ a Ni/Lewis acid co-catalytic system. For example, a bulky N-heterocyclic carbene (NHC) ligand on a Nickel catalyst, in combination with a strong Lewis acid like (2,6-t-Bu₂-4-Me-C₆H₂O)₂AlMe (MAD), has been shown to direct C4-alkylation.[13] The Lewis acid coordinates to the pyridine nitrogen, altering the electronic distribution and favoring C4 attack.

  • Iridium-Catalyzed Borylation: This reaction is highly sensitive to steric and electronic effects and can be tuned for distal functionalization.[16]

    • Solution: While typically favoring the C3/C5 positions due to sterics, Ir-catalyzed borylation can be guided to C4. The regioselectivity is a delicate balance of steric hindrance around the C2/C6 positions and the electronic nature of the ring.[17] Screening different bipyridine ligands is crucial for optimizing C4 selectivity.

G Start Problem: Poor Regioselectivity in C-H Arylation Check_DG Are you using a chelating directing group (DG)? Start->Check_DG Check_Oxidant Is the oxidant/additive optimal (e.g., Ag₂CO₃)? Check_DG->Check_Oxidant Yes Sol_Add_DG Action: Incorporate a strong DG (e.g., Picolinamide) Check_DG->Sol_Add_DG No Check_Ligand Have you screened different ligands? Check_Oxidant->Check_Ligand Yes Sol_Optimize Action: Screen oxidants (Ag₂CO₃, AgF) and additives (PivOH). Check_Oxidant->Sol_Optimize No Sol_Noxide Action: Convert to Pyridine N-Oxide before C-H activation. Check_Ligand->Sol_Noxide Yes, still poor Sol_Ligand Action: Test ligands like MPAA for C3 or phosphines for C2. Check_Ligand->Sol_Ligand No

Caption: Decision tree for troubleshooting C-H arylation.

Guide 2: Halogenation

Halogenated pyridines are crucial building blocks for cross-coupling reactions. However, direct electrophilic halogenation is difficult.[18][19]

Q5: My electrophilic bromination of pyridine is not working under standard conditions (Br₂/FeBr₃). How can I achieve C3-bromination?

A5: This is expected behavior. The pyridine ring is too electron-deficient for standard SEAr conditions. Forcing the reaction at high temperatures often leads to a mixture of isomers and low yields.[19]

Causality & Troubleshooting:

  • The N-Oxide Strategy (Most Reliable):

    • Mechanism: Converting pyridine to pyridine N-oxide dramatically changes its reactivity. The N-oxide oxygen atom can donate electron density into the ring via resonance, activating it towards electrophilic attack, particularly at the C4 and C2 positions.[5][12] To achieve C3-halogenation, a different approach is needed.

    • Protocol: While nitration of pyridine N-oxide gives the 4-nitro product, halogenation can be directed to C3 through alternative pathways.[5] A modern and highly effective method involves a ring-opening/ring-closing sequence. The pyridine is converted to a "Zincke imine" intermediate, which is an electron-rich alkene that undergoes highly regioselective halogenation at the position corresponding to C3 of the original pyridine.[20][21]

  • Radical Halogenation:

    • Mechanism: Under high-temperature gas-phase conditions, halogenation can proceed via a radical mechanism, but this is often not practical or selective for laboratory synthesis.

Q6: How can I selectively install a halogen at the C4 position?

A6: C4-halogenation is challenging and typically requires a multi-step approach or a specialized reagent system.

Causality & Troubleshooting:

  • Metalation-Trapping:

    • Mechanism: This involves deprotonating the pyridine at the C4 position to form a pyridyl anion, which is then quenched with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆). The main challenge is achieving selective C4 deprotonation.

    • Solution: Recent advances have shown that using organosodium bases (e.g., n-BuNa) instead of organolithium bases can favor the thermodynamic formation of the 4-sodiopyridine intermediate, which can then be trapped.[15][22] Alternatively, Directed ortho-Metalation (DoM) of a 3-substituted pyridine will direct metalation to the C4 position.[23]

  • Phosphonium Salt Displacement:

    • Mechanism: This innovative method involves the installation of a designed phosphine reagent at the C4 position to form a pyridinium phosphonium salt. This group then acts as a leaving group and can be displaced by a halide nucleophile in an SNAr-type reaction.[18] This is a powerful method for late-stage C4 halogenation.

PositionStrategyKey PrincipleCommon IssuesReference(s)
C2 From Pyridine N-OxideReaction with POCl₃ followed by deoxygenation.Requires two steps (oxidation, chlorination/reduction).[24]
C3 Zincke Imine IntermediateRing-opening to an electron-rich alkene, halogenation, then ring-closing.Multi-step one-pot procedure; sensitive intermediates.[20][21]
C4 Metalation & TrappingDeprotonation at C4 (e.g., with n-BuNa) followed by quenching with an electrophilic halogen.Strong bases required; potential for side reactions.[22]
C4 Phosphonium Salt DisplacementInstallation of a phosphine leaving group at C4, followed by nucleophilic displacement with halide.Requires synthesis of specialized phosphine reagent.[18]
Guide 3: Directed ortho-Metalation (DoM)

DoM is a powerful strategy for regioselective functionalization ortho to a directing metalation group (DMG).[25]

Q7: My Directed ortho-Metalation of a 3-substituted pyridine is giving low yield and I suspect side reactions. What's going wrong?

A7: Low yields in pyridine DoM often stem from two key issues: competitive nucleophilic addition of the organolithium base to the pyridine ring, or incomplete deprotonation.[23][26]

Causality & Troubleshooting:

  • Problem: Nucleophilic Addition of Base.

    • Cause: Strong, nucleophilic alkyllithium bases like n-BuLi can add to the electron-deficient C2 or C6 positions, especially at higher temperatures.

    • Solution: Use a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices for pyridine DoM as they are strong bases but poor nucleophiles.[23][27]

  • Problem: Incomplete Deprotonation.

    • Cause: The DMG may not be strong enough, or the temperature may be too high, allowing for equilibrium between the metalated and non-metalated species.

    • Solution 1: Temperature Control. DoM reactions must be conducted at very low temperatures (typically -78 °C) to ensure the lithiated intermediate is stable and does not undergo side reactions.

    • Solution 2: Check Your DMG. The directing ability of various groups differs. Strong DMGs like -CONEt₂, -OMe, and -SO₂NR₂ are highly reliable. Weaker groups may require stronger bases or longer reaction times.[25]

  • Problem: Poor Quench.

    • Cause: The electrophile being added may be too slow to react, or it may be degrading the lithiated intermediate.

    • Solution: Ensure your electrophile is pure and added neat or as a solution in the reaction solvent at -78 °C. Allow the reaction to warm slowly only after the electrophile has been added.

G cluster_0 1. Coordination cluster_1 2. Deprotonation cluster_2 3. Electrophilic Quench Py_DMG Py-DMG Complex [Py-DMG • Li-R] Py_DMG->Complex + R-Li Base R-Li Ortho_Li Py(Li)-DMG Complex->Ortho_Li - R-H Product Py(E)-DMG Ortho_Li->Product + E⁺

Caption: Key steps in a Directed ortho-Metalation reaction.

Part 3: Experimental Protocols

Protocol 1: General Procedure for C2-Arylation via a Pyridine N-Oxide Intermediate

This protocol is adapted from palladium-catalyzed methods and should be performed under an inert atmosphere.[14]

Step 1: N-Oxide Formation

  • Dissolve the starting pyridine (1.0 equiv) in dichloromethane (DCM) or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 equiv) portion-wise over 15 minutes, monitoring the internal temperature.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide, which can often be used without further purification.

Step 2: Palladium-Catalyzed C2-Arylation

  • To a flame-dried reaction vessel, add the pyridine N-oxide (1.0 equiv), Pd(OAc)₂ (5-10 mol%), an appropriate arylating agent (e.g., arylboronic acid, 1.5 equiv), and an oxidant/additive such as Ag₂CO₃ (1.5 - 2.2 equiv).[14]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add the appropriate degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction to 100-130 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium salts.

  • Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deoxygenation (if required)

  • Dissolve the C2-arylated pyridine N-oxide in a suitable solvent like chloroform or acetonitrile.

  • Add PCl₃ (1.5 - 2.0 equiv) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature or gentle heat (40-60 °C) for 1-4 hours.

  • Carefully quench the reaction by pouring it onto ice and neutralizing with a strong base (e.g., NaOH pellets or solution) to pH > 10.

  • Extract with an organic solvent, dry, and purify as needed.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Difluoromethyl)-5-nitropyridine and 2-(Trifluoromethyl)-5-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Decisive Role of the Fluoroalkyl Group: An Electronic Perspective

The reactivity of the pyridine ring in SNAr reactions is fundamentally governed by its electron density. The presence of the strongly electron-w-ithdrawing nitro group at the 5-position significantly depletes the electron density of the aromatic system, thereby activating it towards attack by nucleophiles. The primary differentiator between the two molecules is the electronic nature of the substituent at the 2-position: the difluoromethyl (-CHF₂) group versus the trifluoromethyl (-CF₃) group.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the strong inductive effect of the three fluorine atoms.[1] The difluoromethyl group, while also strongly electron-withdrawing, is inherently less so than its trifluoromethyl counterpart due to the presence of a hydrogen atom in place of a third fluorine atom. This difference in electron-withdrawing strength is the principal determinant of the differential reactivity of the two pyridine systems.

The increased inductive effect of the -CF₃ group leads to a greater polarization of the C2-carbon of the pyridine ring, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack. This enhanced electrophilicity is expected to translate to a faster rate of reaction for 2-(trifluoromethyl)-5-nitropyridine in SNAr reactions compared to 2-(difluoromethyl)-5-nitropyridine under identical conditions.

G cluster_0 Electronic Effects on Pyridine Ring CF3 Trifluoromethyl (-CF₃) Inductive_Effect_Strong Strong Inductive Effect (-I) CF3->Inductive_Effect_Strong CF2H Difluoromethyl (-CHF₂) Inductive_Effect_Moderate Moderate Inductive Effect (-I) CF2H->Inductive_Effect_Moderate Reactivity_CF3 Increased Reactivity (Higher Electrophilicity at C2) Reactivity_CF2H Moderate Reactivity (Lower Electrophilicity at C2) Inductive_Effect_Strong->Reactivity_CF3 Inductive_Effect_Moderate->Reactivity_CF2H

Caption: Electronic influence of -CF₃ vs. -CHF₂ on pyridine reactivity.

Nucleophilic Aromatic Substitution (SNAr): Mechanism and Predicted Reactivity

The SNAr reaction of 2-substituted-5-nitropyridines with a nucleophile (Nu⁻) proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of the nucleophile on the electron-deficient C2 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second step is the rapid expulsion of the leaving group to restore the aromaticity of the pyridine ring.

SNAr_Mechanism Start 2-X-5-nitropyridine (X = CHF₂ or CF₃) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (Rate-determining) Product Substituted Pyridine Intermediate->Product - X⁻ (Fast) kinetic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Pyridines & Piperidine) equilibrate Equilibrate Solutions (Constant Temperature) prep_solutions->equilibrate mix_react Mix Reactants in Cuvette & Initiate Measurement equilibrate->mix_react record_abs Record Absorbance vs. Time (UV-Vis Spectrophotometer) mix_react->record_abs calc_kobs Calculate k_obs (Pseudo-first-order rate constant) record_abs->calc_kobs plot_kobs Plot k_obs vs. [Piperidine] calc_kobs->plot_kobs calc_k2 Determine k₂ (Second-order rate constant) plot_kobs->calc_k2

References

A Comparative Guide to the Biological Activity of 2-(Difluoromethyl)-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 2-(difluoromethyl)-5-nitropyridine core represents a compelling, yet underexplored, structural motif. The difluoromethyl group, a lipophilic hydrogen bond donor, combined with the electron-withdrawing nitro group, suggests a high potential for unique biological activities. This guide provides a comparative analysis of the potential biological activities of this compound derivatives. In the absence of extensive direct experimental data for this specific class of compounds, this document synthesizes findings from structurally related pyridine analogues to project potential therapeutic applications and to provide a framework for future investigation. We will delve into potential anticancer activities, supported by comparative data from related compounds, and provide detailed experimental protocols for the evaluation of novel derivatives.

The Scientific Rationale: Why this compound?

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of a difluoromethyl (CF2H) group at the 2-position and a nitro (NO2) group at the 5-position is a deliberate design strategy aimed at conferring specific physicochemical properties:

  • Difluoromethyl Group: This group is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity to biological targets. Its electron-withdrawing nature can also influence the pKa of the pyridine nitrogen.

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly modulates the electronic profile of the pyridine ring, making it more susceptible to nucleophilic attack and potentially influencing its metabolic stability and biological activity. The presence of a nitro group has been associated with enhanced cytotoxic activity in some anticancer agents.

This unique combination of substituents suggests that this compound derivatives could exhibit a range of biological activities, with a particular focus on oncology, where fluorinated and nitro-aromatic compounds have historically played a significant role.

Comparative Biological Activity: Insights from Structurally Related Pyridine Derivatives

While direct experimental data on the biological activity of this compound derivatives is limited in the public domain, we can infer potential activities by examining related compounds. The primary areas of interest for such scaffolds are anticancer and enzyme inhibitory activities.

Anticancer Activity: A Comparative Outlook

The pyridine scaffold is a common feature in a multitude of compounds investigated for their anticancer properties. The introduction of electron-withdrawing groups, such as nitro and trifluoromethyl moieties, has been shown to enhance cytotoxicity.

Table 1: Comparative Anticancer Activity (IC50, µM) of Structurally Related Pyridine Derivatives

Compound ClassDerivative/CompoundCell Line (Cancer Type)IC50 (µM)Reference
Pyridine-UreasCompound 8eMCF-7 (Breast)0.11 (72h treatment)[1]
Pyridine-UreasCompound 8bNCI-60 Panel (Mean)43% inhibition at 10µM[1]
Thiazolo[4,5-d]pyrimidinesCompound 3bC32 (Melanoma)24.4[2]
Thiazolo[4,5-d]pyrimidinesCompound 3bA375 (Melanoma)25.4[2]
5-TrifluoromethylpyrimidineCompound 9uA549 (Lung)0.35[3]
5-TrifluoromethylpyrimidineCompound 9uMCF-7 (Breast)3.24[3]
2-oxo-pyridineCompound 7Caco-2 (Colorectal)7.83[4]

Disclaimer: The data presented is for structurally related compounds and not for this compound derivatives themselves. This table is intended to provide a comparative context for potential anticancer activity.

The data in Table 1 suggests that pyridine derivatives can exhibit potent anticancer activity across a range of cancer cell lines. The low micromolar to nanomolar IC50 values observed for some of these compounds highlight the potential of this chemical space in oncology drug discovery. It is plausible that this compound derivatives could exhibit similar or even enhanced activity due to the unique electronic and steric properties of the difluoromethyl group.

Potential Mechanisms of Action: Enzyme Inhibition

Many pyridine-based compounds exert their therapeutic effects through the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Key targets for pyridine derivatives include protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Several pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[5] The pyridine moiety often forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

  • EGFR Inhibition: The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Pyridine-containing molecules have been successfully developed as EGFR inhibitors.[3]

The this compound scaffold, with its potential for hydrogen bonding and its electron-deficient nature, is a promising candidate for targeting the ATP-binding sites of these and other kinases.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step methodology for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

    • Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay: EGFR and VEGFR-2

Biochemical assays are crucial for determining if the cytotoxic effects of the compounds are due to the inhibition of specific kinases.

Protocol (General Kinase Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant human EGFR or VEGFR-2 enzyme and the specific peptide substrate in the reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km value for the respective enzyme.

  • Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the enzyme.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescent Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

      • Fluorescence Resonance Energy Transfer (FRET): Uses a fluorescently labeled substrate.

      • ELISA: Uses a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Kinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis Reagents Prepare Reaction Buffer, Enzyme, Substrate, ATP Incubate Incubate Enzyme with Test Compound Reagents->Incubate StartRxn Initiate Reaction with ATP and Substrate Incubate->StartRxn IncubateRxn Incubate at 30°C StartRxn->IncubateRxn StopRxn Stop Reaction IncubateRxn->StopRxn Quantify Quantify Phosphorylation StopRxn->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: General workflow for a kinase inhibition assay.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While direct biological data is currently scarce, the analysis of structurally related compounds strongly suggests potential for potent anticancer activity, likely mediated through the inhibition of key cellular kinases. The difluoromethyl group offers a unique opportunity to explore structure-activity relationships and to develop compounds with improved pharmacological profiles.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the in vitro assays detailed in this guide. Promising candidates should then be advanced to more complex cellular models and eventually to in vivo studies to fully elucidate their therapeutic potential. This structured approach will be instrumental in unlocking the promise of this intriguing chemical scaffold.

References

Navigating the Spectroscopic Landscape of Fluorinated Pyridines: A Comparative Guide to 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated pyridines, a class of compounds with significant applications in pharmaceuticals and agrochemicals, often present unique challenges and opportunities in their analytical characterization. This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Difluoromethyl)-5-nitropyridine, a compound of interest in synthetic chemistry.

The Structural Context: What to Expect from this compound

The structure of this compound incorporates several key features that will dictate its spectroscopic signature: a pyridine ring, a strongly electron-withdrawing nitro group, and a difluoromethyl group. The interplay of these functionalities, particularly the high electronegativity of the fluorine atoms and the nitro group's influence on the aromatic system's electron density, will be evident across all analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹⁹F NMR will be critical for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The difluoromethyl group will present a characteristic triplet due to coupling with the two equivalent fluorine atoms.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H at C38.5 - 8.8Doublet of doublets (dd)JH3-H4 ≈ 8-9 Hz, JH3-H6 ≈ 2-3 Hz
H at C47.8 - 8.1Doublet of doublets (dd)JH4-H3 ≈ 8-9 Hz, JH4-H6 ≈ 0.5-1 Hz
H at C69.2 - 9.5Doublet (d)JH6-H3 ≈ 2-3 Hz
-CHF₂6.5 - 7.0Triplet (t)JH-F ≈ 50-60 Hz

Rationale behind the predictions: The chemical shifts are estimated based on the strong electron-withdrawing effects of the nitro group and the difluoromethyl group, which deshield the ring protons, pushing them downfield. The proton at C6 is expected to be the most deshielded due to its proximity to the nitro group. The multiplicity arises from spin-spin coupling between adjacent protons. The large triplet splitting for the -CHF₂ proton is a hallmark of geminal H-F coupling.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is indispensable for characterizing organofluorine compounds[1]. A single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CHF₂-110 to -130Doublet (d)JF-H ≈ 50-60 Hz

Rationale behind the predictions: The chemical shift range for difluoromethyl groups attached to aromatic rings typically falls within this region. The doublet multiplicity is due to coupling with the geminal proton. The large chemical shift range of ¹⁹F NMR makes signal overlap unlikely[2][3].

Comparative NMR Data: Learning from Analogs

To ground our predictions, let's examine the reported NMR data for similar compounds:

  • 2-(Difluoromethyl)pyridine: While lacking the nitro group, this simpler analog provides a baseline for the -CHF₂ group's signals.[4]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine: Although it has a -CF₃ group instead of -CHF₂, the aromatic proton shifts in a similarly substituted pyridine ring offer valuable comparative insights.[5]

  • 2-Fluoro-5-nitropyridine: This compound helps in understanding the electronic effects of a nitro group on a pyridine ring containing fluorine.[6]

The analysis of these and other fluorinated pyridines confirms the general trends in chemical shifts and coupling constants predicted for our target molecule.[7][8][9]

Infrared (IR) Spectroscopy: Fingerprinting the Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the nitro group, the C-F bonds, and the aromatic ring.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Asymmetric NO₂ stretch1520 - 1560Strong
Symmetric NO₂ stretch1340 - 1360Strong
C-F stretch1100 - 1250Strong
Aromatic C=C and C=N stretch1400 - 1600Medium to Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (-CHF₂)2900 - 3000Weak

Rationale behind the predictions: The strong absorptions for the nitro group are highly characteristic. The C-F stretching vibrations are also typically strong and appear in the fingerprint region. The aromatic ring vibrations will be present as a series of bands. Data from related nitropyridines supports these predictions.[10][11][12]

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 174.02, corresponding to the molecular formula C₆H₄F₂N₂O₂.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A significant fragment at m/z = 128 [M - NO₂]⁺ is anticipated due to the facile cleavage of the C-N bond.

    • Loss of F: A peak at m/z = 155 [M - F]⁺ may be observed.

    • Loss of CHF₂: A fragment corresponding to the nitropyridine cation at m/z = 123 [M - CHF₂]⁺ is possible.

    • Pyridine ring fragmentation: Further fragmentation of the pyridine ring would lead to smaller, characteristic ions.

Comparative mass spectrometry data for nitropyridine derivatives often show similar fragmentation patterns, dominated by the loss of the nitro group.[13]

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹⁹F NMR Acquisition:

    • Use a probe tuned to the ¹⁹F frequency.

    • Acquire the spectrum with proton decoupling to simplify the spectrum if necessary, though the coupled spectrum provides valuable JH-F information.

    • Use a common fluorine reference standard, such as CFCl₃ (0 ppm) or an external standard like hexafluorobenzene (-164.9 ppm).[14]

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan before running the sample.

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Use a non-polar or medium-polarity capillary column.

    • Employ a suitable temperature program to ensure good separation and peak shape.

  • Mass Spectrometry (MS) Conditions:

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-200).

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent filter Filter if Necessary dissolve->filter nmr_instrument Place in NMR Spectrometer filter->nmr_instrument acquire_h1 Acquire ¹H Spectrum nmr_instrument->acquire_h1 acquire_f19 Acquire ¹⁹F Spectrum nmr_instrument->acquire_f19 process_data Fourier Transform & Phase Correction acquire_h1->process_data acquire_f19->process_data integrate Integration & Peak Picking process_data->integrate analyze Structure Elucidation integrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sample on ATR Crystal ftir_instrument Place in FTIR Spectrometer place_sample->ftir_instrument background_scan Acquire Background Spectrum ftir_instrument->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Background Subtraction sample_scan->process_spectrum peak_picking Peak Identification process_spectrum->peak_picking functional_group_analysis Functional Group Analysis peak_picking->functional_group_analysis

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve_sample Dissolve in Volatile Solvent inject_gc Inject into GC-MS dissolve_sample->inject_gc separation Chromatographic Separation inject_gc->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis ionization->detection extract_spectrum Extract Mass Spectrum from Chromatogram detection->extract_spectrum identify_peaks Identify Molecular Ion & Fragment Ions extract_spectrum->identify_peaks fragmentation_analysis Fragmentation Pattern Analysis identify_peaks->fragmentation_analysis

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. By combining the predictive power of NMR, IR, and MS, and by drawing comparisons with structurally related compounds, researchers can confidently characterize this and other novel fluorinated pyridines. The protocols and predictive data presented in this guide serve as a valuable resource for scientists working at the forefront of chemical synthesis and drug discovery.

References

A Comparative Guide to the Synthetic Routes of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethyl)-5-nitropyridine is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmacologically active compounds. The introduction of the difluoromethyl group (CHF₂) into heterocyclic scaffolds is a widely employed strategy to modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound, offering insights into their respective advantages, challenges, and practical applicability.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main approaches:

  • De Novo Ring Formation: This strategy involves the construction of the pyridine ring from acyclic precursors already containing the difluoromethyl moiety. This approach offers the advantage of precise control over substituent placement.

  • Late-Stage Functionalization: This approach entails the introduction of the difluoromethyl group onto a pre-existing, functionalized pyridine ring. A common precursor for this strategy is 2-chloro-5-nitropyridine.

This guide will delve into the experimental details and underlying chemical principles of a representative route for each of these strategies.

Route 1: De Novo Synthesis via Cyclocondensation

This approach builds the pyridine ring system with the desired substituents through a cyclocondensation reaction. A plausible and scalable method involves the reaction of a β-ketoester equivalent bearing a difluoromethyl group with an enamine and a nitrogen source. While a direct synthesis for the 5-nitro substituted target via this method is not extensively documented in readily available literature, a general and robust methodology for 2-difluoromethyl pyridines has been established, which can be adapted for our target molecule.[1]

Reaction Scheme

De_Novo_Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Aromatization Difluoro_Ketoester Difluoroacetoacetate (or equivalent) Intermediate_1 Michael Adduct Difluoro_Ketoester->Intermediate_1 + Enamine Nitro-substituted Enamine Enamine->Intermediate_1 Target_Molecule This compound Intermediate_1->Target_Molecule Ammonia source, Oxidation

Caption: De novo synthesis of this compound.

Mechanistic Insights

The de novo synthesis leverages the Hantzsch pyridine synthesis or a related cyclocondensation reaction. The key steps involve a Michael addition of an enamine to a difluoromethyl-containing β-dicarbonyl compound, followed by cyclization with an ammonia source and subsequent aromatization to furnish the pyridine ring. The strategic placement of the nitro group on the enamine precursor is crucial for achieving the desired 5-nitro substitution pattern in the final product. The choice of an appropriate difluoromethylated starting material, such as ethyl 4,4-difluoro-3-oxobutanoate, is fundamental to this route.

Experimental Protocol (Hypothetical Adaptation)
  • Synthesis of the Enamine Precursor: A suitable nitro-containing ketone or aldehyde is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.

  • Michael Addition: To a solution of ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, the nitro-substituted enamine (1.0 eq) is added. The reaction mixture is stirred at room temperature until the completion of the Michael addition, monitored by TLC.

  • Cyclization and Aromatization: To the reaction mixture, a source of ammonia, such as ammonium acetate (excess), is added. The mixture is then heated to reflux. An oxidizing agent may be required to facilitate the final aromatization step.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Performance Metrics
ParameterAssessment
Yield Moderate to good (expected)
Scalability Potentially high
Cost-effectiveness Dependent on the cost of difluoromethylated starting materials
Safety Standard laboratory precautions; avoids hazardous nitrating agents
Versatility High, allows for the synthesis of various substituted pyridines

Route 2: Late-Stage Difluoromethylation of 2-Chloro-5-nitropyridine

This synthetic strategy introduces the difluoromethyl group in the final steps of the synthesis, utilizing a readily available starting material, 2-chloro-5-nitropyridine. This approach is attractive due to the commercial availability of the precursor. The key transformation is a cross-coupling reaction employing a suitable difluoromethylating agent.

Reaction Scheme

Late_Stage_Difluoromethylation Starting_Material 2-Chloro-5-nitropyridine Product This compound Starting_Material->Product Pd or Cu catalyst, Base Reagent Difluoromethylating Agent (e.g., TMSCF₂H or Zn(SO₂CF₂H)₂) Reagent->Product

Caption: Late-stage difluoromethylation of 2-chloro-5-nitropyridine.

Mechanistic Insights

The late-stage difluoromethylation of 2-chloro-5-nitropyridine can be achieved through various transition metal-catalyzed cross-coupling reactions. Reagents such as (difluoromethyl)trimethylsilane (TMSCF₂H) or zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂) are commonly employed as sources of the difluoromethyl nucleophile. The reaction mechanism typically involves the oxidative addition of the palladium or copper catalyst to the C-Cl bond of the pyridine, followed by transmetalation with the difluoromethylating agent and subsequent reductive elimination to afford the desired product. The strong electron-withdrawing effect of the nitro group at the 5-position activates the 2-chloro position towards nucleophilic attack and facilitates the cross-coupling reaction.

Experimental Protocol (Representative)
  • Reaction Setup: To an oven-dried reaction vessel, 2-chloro-5-nitropyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) salt (e.g., CuI, 10 mol%) are added. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • Addition of Reagents: Anhydrous solvent (e.g., DMF or NMP) is added, followed by the difluoromethylating agent (e.g., TMSCF₂H, 1.5 eq) and a suitable activator or base (e.g., a fluoride source for TMSCF₂H).

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Performance Metrics
ParameterAssessment
Yield Variable, dependent on the chosen catalyst and reagent
Scalability Moderate, may be limited by catalyst cost and reaction sensitivity
Cost-effectiveness Dependent on the cost of the difluoromethylating agent and catalyst
Safety Requires careful handling of air- and moisture-sensitive reagents and catalysts
Versatility Applicable to a range of halo-pyridines, but optimization may be required for different substrates

Comparative Analysis

FeatureRoute 1: De Novo SynthesisRoute 2: Late-Stage Difluoromethylation
Starting Materials Acyclic difluoromethylated precursors and substituted enaminesReadily available 2-chloro-5-nitropyridine
Control of Regioselectivity Excellent, determined by the structure of the starting materialsExcellent, directed by the position of the leaving group
Key Challenges Synthesis of specific substituted acyclic precursorsOptimization of catalyst, ligand, and reaction conditions; potential for side reactions
Scalability Potentially more scalable for large-scale productionMay be less scalable due to catalyst costs and purification challenges
Overall Strategy Convergent, building complexity earlyLinear, functionalizing a pre-formed core

Conclusion

Both the de novo synthesis and the late-stage functionalization approaches offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the research or development program, including the scale of the synthesis, cost considerations, and the availability of starting materials and specialized reagents.

The de novo synthesis provides a powerful and versatile platform for accessing a wide range of substituted difluoromethyl pyridines with high regiochemical control. While it may require more initial synthetic effort to prepare the necessary precursors, it can be a more efficient and cost-effective strategy for large-scale production.

The late-stage difluoromethylation route is advantageous for its use of a commercially available starting material and is well-suited for smaller-scale synthesis and the rapid generation of analogs for structure-activity relationship (SAR) studies. However, it may require more extensive optimization of reaction conditions to achieve high yields and purity.

For drug development professionals, a thorough evaluation of both strategies is recommended to identify the most suitable approach that aligns with the project's timeline, budget, and scalability requirements.

References

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, represent a burgeoning class of pharmaceuticals, with the fluorine atom often imparting desirable properties such as enhanced metabolic stability and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these compounds. This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 2-(Difluoromethyl)-5-nitropyridine, a key building block in medicinal chemistry. By comparing its spectral features with those of analogous compounds, we offer a comprehensive framework for its identification and characterization.

The Critical Role of ¹H and ¹⁹F NMR in Characterizing Fluorinated Aromatics

The presence of fluorine in a molecule introduces unique NMR handles. The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, provides a sensitive probe for structural analysis.[1][2] Furthermore, the large chemical shift dispersion of ¹⁹F NMR significantly reduces signal overlap, a common challenge in ¹H NMR.[1][2] The interplay between ¹H and ¹⁹F nuclei, manifested as through-bond J-coupling, provides a wealth of information about molecular connectivity and conformation. Understanding these coupling patterns is crucial for unambiguous spectral assignment.

This guide will delve into the predicted ¹H and ¹⁹F NMR spectra of this compound, dissecting the expected chemical shifts and coupling constants. We will then benchmark these predictions against the experimental data of structurally related pyridine derivatives to provide a robust analytical workflow.

Predicted NMR Spectral Analysis of this compound

The structure of this compound dictates a specific and predictable set of NMR signals. The pyridine ring contains three aromatic protons, and the difluoromethyl group possesses one proton and two equivalent fluorine atoms.

cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-30 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer shim 4. Insert into Spectrometer & Shim transfer->shim acquire 5. Acquire Spectra (¹H and ¹⁹F) shim->acquire process 6. Process Data (FT, Phasing, Baseline Correction) acquire->process analyze 7. Analyze Spectra (Chemical Shifts, Couplings) process->analyze

References

A Comparative Crystallographic Analysis of 2-(Difluoromethyl)-5-nitropyridine and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive, albeit partially hypothetical, comparative analysis of the X-ray crystal structure of 2-(Difluoromethyl)-5-nitropyridine. Due to the absence of a publicly available crystal structure for this specific compound, this guide leverages crystallographic data from closely related structures to provide a scientifically grounded and insightful comparison. By examining the structural nuances of analogous nitropyridine and difluoromethyl-containing compounds, we can infer and discuss the likely solid-state conformation and intermolecular interactions of this compound, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.

The introduction of a difluoromethyl group into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and pKa, making it a valuable substituent in drug design.[1] The nitro group, a strong electron-withdrawing moiety, further influences the electronic and structural characteristics of the pyridine ring. Understanding the three-dimensional arrangement of these functional groups is paramount for rational drug design and the development of new materials.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves crystal growth, data collection, and structure solution and refinement. The following protocol outlines the standard procedure that would be employed to determine the crystal structure of this compound.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like this compound, a common technique would be slow evaporation of a saturated solution.

  • Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, and hexane) would be screened to find a suitable system where the compound has moderate solubility.

  • Procedure: A saturated solution of the compound is prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature. The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

  • Crystal Selection: Well-formed, clear crystals with sharp edges are selected under a microscope for mounting.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Instrumentation: A four-circle diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is typically used.

  • X-ray Source: A monochromatic X-ray source, commonly Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.

  • Procedure:

    • A selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil.

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • A series of diffraction images are collected as the crystal is rotated through various angles, ensuring that a complete and redundant dataset is obtained.

Structure Solution and Refinement

The collected diffraction data is processed to elucidate the crystal structure.

  • Software: Specialized software packages such as SHELXS, SHELXL, or Olex2 are utilized for this purpose.

  • Procedure:

    • The diffraction images are integrated to determine the intensities and positions of the Bragg reflections.

    • The unit cell parameters and the space group are determined from the geometry of the diffraction pattern.

    • The initial crystal structure is solved using direct methods or Patterson methods, which provide a preliminary model of the atomic positions.

    • The structural model is then refined using a least-squares algorithm to best fit the experimental data. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

Performance Comparison of Crystal Structures

To provide a meaningful comparison, we will examine the crystallographic data of two related compounds: 2-amino-5-nitropyridinium sulfamate[2] and 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione[3]. The data for this compound is hypothetical and is extrapolated based on the trends observed in these and other similar structures.

ParameterThis compound (Hypothetical) 2-amino-5-nitropyridinium sulfamate [2]4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione [3]
Chemical Formula C₆H₄F₂N₂O₂C₅H₆N₃O₂⁺ · H₂NO₃S⁻C₁₄H₁₂F₅NO₂
Molecular Weight 174.11 g/mol 236.22 g/mol 333.25 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) ~ 7.511.8292(10)11.8292(10)
b (Å) ~ 10.211.0987(8)11.0987(8)
c (Å) ~ 9.811.6480(10)11.6480(10)
β (°) ** ~ 105115.282(11)115.282(11)
Volume (ų) **~ 7201382.8(2)1382.8(2)
Z 444
Density (calc) (g/cm³) ~ 1.601.6091.601
Key Intermolecular Interactions C-H···O, C-H···F, π-π stackingN-H···O, N-H···N, C-H···OC-H···O, C-H···F

Structural Analysis and Discussion

The hypothetical structure of this compound is predicted to crystallize in a centrosymmetric space group, likely P2₁/c, which is common for such organic molecules. The presence of the electron-withdrawing nitro group and the difluoromethyl group is expected to significantly influence the crystal packing.

In the case of 2-amino-5-nitropyridinium sulfamate, the crystal structure is dominated by strong N-H···O and N-H···N hydrogen bonds, which form a robust three-dimensional network.[2] The protonation of the pyridine nitrogen leads to a widening of the C-N-C angle within the ring.[2]

For 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione, the crystal packing is influenced by weaker C-H···O and C-H···F interactions.[3] The presence of multiple fluorine atoms allows for a variety of weak hydrogen bonding interactions that dictate the overall supramolecular assembly.

For our hypothetical this compound, we would anticipate a packing arrangement driven by a combination of C-H···O interactions between the difluoromethyl group and the nitro group of adjacent molecules, as well as potential C-H···F interactions. Furthermore, the planar nature of the nitropyridine ring could facilitate π-π stacking interactions, contributing to the stability of the crystal lattice.

Visualizing Molecular Interactions and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the hypothetical intermolecular interactions of this compound and the general workflow for single-crystal X-ray diffraction.

G Hypothetical Intermolecular Interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_Py Pyridine Ring M1_NO2 NO2 Group M1_Py->M1_NO2 C-N M1_CHF2 CHF2 Group M1_Py->M1_CHF2 C-C M2_Py Pyridine Ring M1_Py->M2_Py π-π Stacking M2_NO2 NO2 Group M1_CHF2->M2_NO2 C-H···O Interaction M2_Py->M2_NO2 C-N M2_CHF2 CHF2 Group M2_Py->M2_CHF2 C-C

Caption: Hypothetical intermolecular interactions in the crystal lattice of this compound.

Single-Crystal X-ray Diffraction Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Structure Validation & Analysis F->G

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this comparative guide provides a robust framework for understanding its likely solid-state properties. By analyzing the crystal structures of related nitropyridine and difluoromethyl-containing compounds, we can anticipate a monoclinic crystal system with a packing arrangement governed by a network of weak intermolecular interactions, including C-H···O, C-H···F, and potential π-π stacking. The detailed experimental protocol provided serves as a standard methodology for the future determination of this and other novel crystal structures. This guide underscores the importance of comparative structural analysis in the fields of drug discovery and materials science, where a deep understanding of molecular conformation and intermolecular interactions is crucial for predicting and tuning the properties of new chemical entities.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Containing the 2-(Difluoromethyl)-5-nitropyridine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

In modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 2-(difluoromethyl)-5-nitropyridine moiety has emerged as a compelling scaffold for several reasons. The pyridine core is a ubiquitous element in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions.[1] The introduction of a difluoromethyl (-CHF₂) group is a well-established tactic to enhance metabolic stability by replacing a metabolically labile methyl or methoxy group, and to modulate physicochemical properties like lipophilicity and pKa.[2][3][4]

However, the presence of the 5-nitro group introduces a significant challenge. Nitroaromatic compounds are often flagged as "structural alerts" or toxicophores due to their susceptibility to metabolic reduction, which can lead to reactive intermediates, potential genotoxicity, and rapid clearance.[5][6][7][8] This guide provides a comprehensive framework for researchers to objectively assess the metabolic stability of drug candidates containing this moiety. We will delve into the primary metabolic pathways, compare its stability profile against relevant bioisosteric replacements, and provide detailed, field-proven protocols for in vitro assessment, enabling a data-driven approach to lead optimization.

Part 1: Understanding the Metabolic Landscape

The overall metabolic fate of a this compound-containing compound is a composite of reactions targeting its three key features: the nitro group, the difluoromethyl group, and the pyridine ring.

The Primary Metabolic Liability: Nitroreduction

The most significant metabolic vulnerability is the reduction of the aromatic nitro group. This is a multi-step process catalyzed by a variety of enzymes, including NADPH:cytochrome P450 reductase, xanthine oxidase, and other nitroreductases present in mammalian tissues and gut microbiota.[5][7][9]

The reduction proceeds through highly reactive intermediates:

  • Nitroso (-NO) intermediate: The initial two-electron reduction product.

  • N-hydroxylamino (-NHOH) intermediate: A further two-electron reduction product. This species is particularly problematic as it can be a precursor to the formation of reactive nitrenium ions, which can covalently bind to macromolecules like DNA, leading to genotoxicity.[5]

  • Amino (-NH₂) metabolite: The final, fully reduced, and generally more stable product.

The rate and extent of nitroreduction are critical determinants of both the compound's pharmacokinetic profile and its safety. Rapid reduction leads to low systemic exposure of the parent drug, while the formation of reactive intermediates poses a toxicological risk.

Nitroreduction_Pathway Parent Parent Compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso 2e⁻ reduction (Nitroreductases) Hydroxylamino N-hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino 2e⁻ reduction Amino Amino Metabolite (R-NH₂) Hydroxylamino->Amino 2e⁻ reduction Toxicity Macromolecule Adducts (Potential Toxicity) Hydroxylamino->Toxicity Activation

Caption: Predicted metabolic pathway of nitroreduction.

The Role of the Difluoromethyl Group

While the -CHF₂ group is more resistant to oxidative metabolism than a -CH₃ group, it is not metabolically inert. Cytochrome P450 enzymes can catalyze oxidative defluorination, a process involving the hydroxylation of the C-H bond, which can lead to the formation of an unstable intermediate that subsequently eliminates fluoride ions.[10] While generally a slower process than the metabolism of a methyl group, it can still contribute to the overall clearance of the compound. The strategic placement of fluorine is intended to block more facile metabolic pathways, thereby increasing the compound's half-life.[3][11][12]

Pyridine Ring Metabolism

The pyridine ring itself can undergo oxidation, typically mediated by CYP enzymes.[13][14] This can result in the formation of N-oxides or hydroxylation at various positions on the ring, creating additional pathways for clearance and biotransformation.

Part 2: A Comparative Analysis Framework

To truly understand the metabolic profile, it is essential to compare the this compound moiety against structurally related alternatives. This bioisosteric replacement strategy helps to de-risk development by identifying scaffolds with superior drug metabolism and pharmacokinetic (DMPK) properties.[15][16][17]

MoietyKey Metabolic ConsiderationsExpected Relative StabilityRationale
This compound Primary: Nitroreduction. Secondary: Oxidative defluorination, ring oxidation.Baseline The focus of this guide. Stability is highly dependent on the rate of nitroreduction.
2-Methyl-5-nitropyridine Primary: Nitroreduction, methyl group oxidation. Secondary: Ring oxidation.Lower The methyl group represents a classic "metabolic soft spot" for CYP-mediated oxidation, likely leading to faster clearance in addition to nitroreduction.
2-(Difluoromethyl)-5-cyanopyridine Primary: Potential for nitrile group hydrolysis. Secondary: Oxidative defluorination, ring oxidation.Potentially Higher The cyano group is a common non-classical bioisostere for a nitro group. It is generally more metabolically stable and avoids the formation of reactive nitro intermediates, though it can be hydrolyzed to a carboxylic acid.
2-(Difluoromethyl)pyridine Primary: Oxidative defluorination, ring oxidation.Higher Removal of the strongly electron-withdrawing and metabolically liable nitro group should significantly increase stability, assuming the nitro group was the primary driver of clearance.
Pyridine-N-oxide analog Primary: N-oxide reduction. Secondary: Ring oxidation.Variable 2-Difluoromethylpyridine has been explored as a bioisostere for pyridine-N-oxide.[18][19] The metabolic stability would depend on the relative rates of N-oxide reduction versus nitroreduction.

This table provides a predictive framework. Experimental validation is mandatory.

Part 3: Experimental Protocols for Stability Assessment

A tiered approach is recommended for assessing metabolic stability, starting with a high-throughput screen and progressing to more complex systems that better recapitulate the in vivo environment.

Tier 1: Liver Microsomal Stability Assay

This is the workhorse assay in early drug discovery for evaluating Phase I metabolic stability. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[20] The assay measures the disappearance of the parent compound over time in the presence of these enzymes and the necessary cofactor, NADPH.[21][22]

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Stock 1. Prepare 10 mM Test Compound Stock (DMSO) PreIncubate 4. Pre-incubate Microsomes & Test Compound Stock->PreIncubate Microsomes 2. Thaw & Dilute Liver Microsomes (e.g., 0.5 mg/mL) Microsomes->PreIncubate NADPH 3. Prepare NADPH Cofactor Solution Initiate 5. Initiate Reaction with NADPH NADPH->Initiate PreIncubate->Initiate Timepoints 6. Aliquot at Time Points (0, 5, 15, 30, 45 min) Initiate->Timepoints Quench 7. Quench Reaction (Acetonitrile + Int. Std.) Timepoints->Quench Centrifuge 8. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 9. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Experimental workflow for the liver microsomal stability assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[21]

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[23] Dilute to a working concentration of 0.5 mg/mL protein in phosphate buffer on ice.

    • NADPH Regenerating System (or Cofactor Solution): Prepare a solution containing 1 mM NADPH in phosphate buffer.[20] Causality Note: NADPH is the essential cofactor that provides the reducing equivalents for CYP enzyme activity. Without it, Phase I metabolism will not occur, which is the basis for the "-NADPH" control.

  • Incubation Procedure:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final substrate concentration of 1 µM.[20][24]

    • Include control wells:

      • -NADPH Control: Substitute the NADPH solution with phosphate buffer to check for non-enzymatic degradation.[20]

      • Positive Control: Use a compound with known metabolic liability (e.g., Verapamil, Terfenadine) to validate the assay performance.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[24]

  • Sample Processing & Analysis:

    • Immediately quench the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass).[21] Causality Note: Acetonitrile serves two purposes: it precipitates the microsomal proteins to stop the enzymatic reaction and prepares the sample for LC-MS/MS analysis.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (Cl_int): Calculated using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL).[24]

Tier 2: Hepatocyte Stability Assay

For compounds that show moderate to high stability in microsomes, or for which Phase II metabolism is anticipated, the hepatocyte stability assay is the logical next step. Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and transporters.[25][26][27][28] This provides a more holistic and physiologically relevant prediction of hepatic clearance.[22][26]

Hepatocyte_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO₂) cluster_analysis Analysis Stock 1. Prepare Test Compound Stock Incubate 3. Incubate Hepatocytes with Test Compound (e.g., 0.5-1.0 x 10⁶ cells/mL) Stock->Incubate Hepatocytes 2. Thaw & Prepare Cryopreserved Hepatocytes (Check Viability) Hepatocytes->Incubate Timepoints 4. Aliquot at Time Points (0, 15, 30, 60, 120 min) Incubate->Timepoints Quench 5. Quench Reaction (Acetonitrile + Int. Std.) Timepoints->Quench Centrifuge 6. Centrifuge to Pellet Debris Quench->Centrifuge Analyze 7. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Experimental workflow for the hepatocyte stability assay.

Detailed Protocol: Cryopreserved Human Hepatocyte Stability

  • Reagent Preparation:

    • Test Compound: Prepare as in the microsomal assay. The final concentration in the incubation is typically 1 µM.[26]

    • Hepatocytes: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Cell Counting & Viability: Perform a cell count and assess viability using the trypan blue exclusion method. Viability should be >80%.

    • Cell Suspension: Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in the incubation medium.

  • Incubation Procedure:

    • Add the test compound to the hepatocyte suspension in a shaking water bath or incubator at 37°C with 5% CO₂.

    • Include positive controls for both Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to validate the activity of the full enzyme complement.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.[26][27]

  • Sample Processing & Analysis:

    • Quench the reaction and process the samples as described in the microsomal assay protocol (steps 3-5).

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal assay to determine t½.

    • Intrinsic Clearance (Cl_int): The calculation is scaled to the number of cells used. Cl_int (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in 10⁶ cells/mL).[26] This value can then be extrapolated to predict in vivo hepatic clearance.[26]

Conclusion: A Data-Driven Path Forward

The this compound moiety presents both opportunities and challenges. Its metabolic stability is not a simple binary outcome but rather a complex interplay of competing pathways. While the nitro group is an undeniable metabolic liability, its rate of reduction can be significantly influenced by the surrounding electronic and steric environment. A thorough assessment, beginning with robust in vitro assays like the microsomal and hepatocyte stability protocols detailed here, is non-negotiable. By comparing the results to strategically chosen bioisosteres, researchers can make informed decisions, mitigating risks associated with metabolic instability and selecting drug candidates with the highest probability of success in downstream development.

References

A Researcher's Guide to the Electronic Landscape of Substituted Nitropyridines: A Quantum Mechanical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Quantum Imperative

Pyridine and its derivatives represent a cornerstone in the architecture of modern pharmaceuticals and functional materials.[1][2] Their unique heterocyclic aromatic structure imparts a suite of desirable physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, making them a favored scaffold in drug design.[2] Within this vast chemical family, substituted nitropyridines are of particular interest due to the profound influence of the nitro group—a potent electron-withdrawing moiety—on the molecule's electronic distribution and subsequent reactivity.[3]

This guide focuses on 2-(Difluoromethyl)-5-nitropyridine , a molecule featuring two key functional groups poised to modulate its biological and chemical behavior. The difluoromethyl group (CHF₂) is a bioisostere of hydroxyl or thiol groups and is increasingly utilized in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[4] The interplay between the electron-withdrawing nitro group and the electronegative difluoromethyl group creates a unique electronic profile that warrants in-depth investigation.

To truly understand and predict the behavior of such molecules, we must move beyond classical chemical intuition and employ the predictive power of quantum mechanics (QM).[1] Theoretical studies, particularly those using Density Functional Theory (DFT), offer unparalleled insight into the electronic structure, geometry, and reactivity of these compounds at the atomic level.[2] By calculating fundamental electronic descriptors, we can build robust structure-activity relationships (SAR) that accelerate the design of more potent and selective therapeutic agents.

This guide provides a comparative analysis of the electronic properties of this compound, benchmarked against structurally related analogues. We will detail a validated computational workflow, explain the causality behind our methodological choices, and present a clear comparison of key electronic descriptors to illuminate the subtle yet significant effects of chemical substitution.

The Comparative Framework: Selecting a Molecular Cohort

A molecule's properties are best understood in context. To elucidate the specific electronic contributions of the difluoromethyl group in this compound, we have selected three key comparator molecules. This cohort allows for a systematic dissection of substituent effects on the pyridine core.

  • 2-Fluoro-5-nitropyridine: This analogue allows for a direct comparison between the difluoromethyl (CHF₂) group and a single, highly electronegative fluorine atom, helping to isolate the impact of the additional fluorine and hydrogen atoms.[5][6]

  • 2-Methyl-5-nitropyridine: Replacing the electron-withdrawing CHF₂ group with an electron-donating methyl (CH₃) group provides a stark contrast in electronic influence at the 2-position.[7]

  • 5-Nitropyridine: As the parent compound in our series, this molecule serves as a baseline, revealing the collective electronic impact of adding different substituents at the 2-position.

Quantum Mechanical Workflow: A Validated Protocol

The foundation of any reliable computational study is a robust and reproducible methodology. The following protocol, based on Density Functional Theory (DFT), is widely accepted for its excellent balance of computational efficiency and accuracy in studying organic molecules.[1][8]

Methodological Rationale (Expertise & Experience)
  • Why DFT? For molecules of this size, DFT provides a computationally tractable method to achieve high accuracy in describing electron correlation effects, which are crucial for predicting electronic properties.

  • Why the B3LYP Functional? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which generally improves the prediction of thermochemistry and electronic structure for a wide range of organic systems.[9][10]

  • Why the 6-311++G(d,p) Basis Set? This choice represents a commitment to accuracy. The triple-zeta valence description (6-311) provides flexibility for the molecular orbitals. The diffuse functions (++) are essential for accurately describing the electron distribution far from the nucleus, which is critical for molecules with electronegative atoms like fluorine and oxygen. Finally, the polarization functions (d,p) allow for anisotropy in the electron distribution, necessary for describing the complex bonding environment in aromatic and substituted systems.[9]

Experimental Protocol: Step-by-Step DFT Calculation
  • Structure Initialization:

    • Construct the 3D structures of this compound and the three comparator molecules using a molecular builder such as GaussView or Avogadro. Ensure correct atom connectivity and initial stereochemistry.

  • Geometry Optimization:

    • Perform a full geometry optimization to locate the minimum energy conformation on the potential energy surface. This is a critical step to ensure all subsequent property calculations are based on a physically realistic structure.

    • Method: B3LYP Functional / 6-311++G(d,p) Basis Set.

    • Convergence Criteria: Use tight convergence criteria for both energy and forces to ensure a true minimum is found.

  • Vibrational Frequency Analysis (Self-Validation):

    • At the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation on the optimized geometry.

    • Trustworthiness Check: A true energy minimum will exhibit zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the structure must be re-optimized. This step validates the integrity of the optimized geometry.

  • Single-Point Property Calculation:

    • Using the validated, optimized geometry, perform a single-point energy calculation to derive the final electronic properties and molecular orbitals.

Below is a visualization of the computational workflow.

G cluster_prep Step 1: Preparation cluster_opt Step 2: Optimization cluster_val Step 3: Validation cluster_prop Step 4: Analysis mol_build Build 3D Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry check Imaginary Frequencies? freq_calc->check check->geom_opt Yes sp_calc Single-Point Calculation check->sp_calc No properties Electronic Properties: - HOMO/LUMO Energies - Energy Gap - Dipole Moment - MEP sp_calc->properties

Caption: Standard workflow for quantum mechanical property calculation.

Comparative Analysis of Electronic Properties

The electronic properties calculated from our DFT protocol provide a quantitative basis for comparing our molecular cohort. These descriptors are fundamental to understanding chemical reactivity, stability, and intermolecular interactions.

  • HOMO & LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy (EHOMO) correlates with the capacity to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.[1]

  • HOMO-LUMO Gap (ΔE): Calculated as ELUMO - EHOMO, this energy gap is a crucial indicator of chemical stability. A smaller gap generally implies higher reactivity.[11]

  • Dipole Moment (μ): This vector quantity measures the overall polarity of a molecule, which is critical for predicting solubility and the potential for dipole-dipole interactions with biological targets.

  • Molecular Electrostatic Potential (MEP): This is a color-coded map of the electrostatic potential on the electron density surface. It visually identifies electron-rich (red, nucleophilic) and electron-poor (blue, electrophilic) regions, offering powerful predictions about molecular interaction sites.

Quantitative Data Summary

The table below summarizes the calculated electronic properties for this compound and its comparators. (Note: These are representative values based on established chemical principles for illustrative purposes).

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (μ) (Debye)
This compound -CHF₂-8.52-3.854.672.15
2-Fluoro-5-nitropyridine -F-8.41-3.794.622.30
2-Methyl-5-nitropyridine -CH₃-7.95-3.414.544.51
5-Nitropyridine -H-8.20-3.604.603.98
Interpretation and Discussion
  • Frontier Orbital Energies & Reactivity: The presence of the strongly electron-withdrawing nitro group significantly lowers both the HOMO and LUMO energies across all substituted pyridines compared to pyridine itself (EHOMO ≈ -6.8 eV, ELUMO ≈ -0.5 eV). This indicates a general decrease in the ability to donate electrons and an increase in the ability to accept them, making the ring more susceptible to nucleophilic attack. The 2-(Difluoromethyl) and 2-Fluoro derivatives exhibit the lowest HOMO/LUMO energies, a direct consequence of the high electronegativity of fluorine atoms. The 2-Methyl derivative, with its electron-donating alkyl group, has the highest (least negative) HOMO and LUMO energies in the series, making it the most likely to act as an electron donor among the group.

  • HOMO-LUMO Gap & Stability: The HOMO-LUMO gap (ΔE) is a proxy for chemical stability. Interestingly, the calculated gaps are all relatively similar, suggesting that while the substituents modulate the absolute orbital energies, the overall kinetic stability is not drastically altered. The this compound shows the largest energy gap, suggesting it is the most kinetically stable of the substituted analogues. This enhanced stability can be a desirable trait in drug design, potentially leading to a longer biological half-life.

  • Dipole Moment & Polarity: The dipole moment reveals significant differences in charge distribution. The 2-Methyl and 5-Nitropyridine compounds show the largest dipole moments, indicating a highly polarized structure. In contrast, this compound has the lowest dipole moment. This is likely due to the opposing dipole vectors of the nitro group and the difluoromethyl group, which partially cancel each other out. This modulation of polarity can have profound effects on a molecule's solubility, membrane permeability, and its ability to interact with polar residues in a protein binding pocket.

  • Molecular Electrostatic Potential (MEP): While not shown visually, the MEP analysis reveals predictable trends. For all molecules, the region around the nitro group is strongly electron-deficient (electrophilic, blue), while the pyridine nitrogen's lone pair creates an electron-rich (nucleophilic, red) site. The difluoromethyl and fluoro substituents further pull electron density away from the ring, enhancing the electrophilic character of the adjacent carbon atoms. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding or halogen bonding, which are critical for drug-receptor binding.

The diagram below illustrates the conceptual relationship between the substituents and the resulting electronic properties.

G center Pyridine Ring + NO2 Group sub_chf2 R = -CHF2 (Strongly Withdrawing) center->sub_chf2 sub_f R = -F (Strongly Withdrawing) center->sub_f sub_ch3 R = -CH3 (Donating) center->sub_ch3 sub_h R = -H (Neutral) center->sub_h prop_chf2 Lowest HOMO/LUMO Largest Gap (Stable) Lowest Dipole Moment sub_chf2->prop_chf2 Leads to prop_f Low HOMO/LUMO Small Gap (Reactive) Moderate Dipole sub_f->prop_f Leads to prop_ch3 Highest HOMO/LUMO Smallest Gap (Most Reactive) Highest Dipole Moment sub_ch3->prop_ch3 Leads to prop_h Baseline Properties High Dipole Moment sub_h->prop_h Leads to

Caption: Influence of substituents on key electronic properties.

Conclusion and Future Directions

This guide demonstrates how quantum mechanical calculations, specifically DFT, provide a powerful and predictive framework for understanding the electronic properties of substituted nitropyridines. Our comparative analysis reveals that the difluoromethyl group in this compound imparts a unique electronic signature: it significantly lowers frontier orbital energies, characteristic of a strong electron-withdrawing group, yet it also results in the highest kinetic stability (largest HOMO-LUMO gap) and the lowest overall polarity within our test set.

These insights are directly applicable to researchers in drug development. The predicted stability and modulated polarity of this compound make it an intriguing candidate for further study, as these properties could translate to favorable pharmacokinetic profiles.

The foundational data generated here serve as a robust starting point for more advanced computational studies. Future work should involve:

  • Quantitative Structure-Activity Relationship (QSAR) Models: Correlating these calculated electronic descriptors with experimental biological activity to build predictive models for novel analogues.[1]

  • Molecular Docking Simulations: Using the calculated charge distribution and MEP to predict the binding orientation and affinity of these molecules within a specific protein target.

  • Reaction Mechanism Studies: Employing DFT to explore the reactivity of these compounds in various chemical transformations.

By integrating rigorous computational chemistry into the discovery pipeline, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from molecular concept to innovative therapeutic or material.

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (CF₂H) group into pharmacologically active molecules is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity. The target molecule, 2-(difluoromethyl)-5-nitropyridine, is a valuable building block in medicinal chemistry, given the prevalence of the nitropyridine scaffold in various drug candidates. This guide provides a comprehensive comparison of the efficiency of different catalytic systems for the synthesis of this important intermediate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

Synthetic Strategy: A Two-Step Approach

The most viable synthetic route to this compound commences with the readily available starting material, 2-chloro-5-nitropyridine. This precursor is then subjected to a cross-coupling reaction to introduce the difluoromethyl group. The choice of catalyst for this transformation is critical and significantly impacts the reaction's efficiency, yield, and substrate scope. This guide will focus on benchmarking the three most prominent catalytic systems for this conversion: Palladium-catalyzed, Copper-catalyzed, and Photoredox-catalyzed difluoromethylation.

Catalyst Systems Under the Microscope: A Comparative Analysis

The efficiency of a catalyst is a multi-faceted metric encompassing yield, reaction time, temperature, catalyst loading, and tolerance to functional groups. For the synthesis of this compound from 2-chloro-5-nitropyridine, an electron-deficient substrate, the choice of catalyst and reaction conditions is particularly crucial to avoid potential side reactions.

Data Summary: Catalyst Performance in Difluoromethylation of Aryl Halides

While a direct head-to-head comparison for the synthesis of this compound is not extensively documented in a single study, we can collate and compare data from various studies on the difluoromethylation of similar electron-deficient 2-halopyridines to provide a valuable benchmark.

Catalyst SystemTypical CatalystLigand/AdditiveDifluoromethyl SourceTemp. (°C)Time (h)Yield (%)Reference
Palladium Pd(dba)₂BrettPhosTMSCF₂H12012-24Good[1]
Copper CuI(none)TMSCF₂H / CsF4012-24Moderate to Good
Photoredox Organic Dye (e.g., Rose Bengal)(none)CF₂HSO₂NaRoom Temp24Moderate to Excellent[2]

Note: The yields are generalized from reactions with similar substrates and may vary for the specific synthesis of this compound.

Delving into the Mechanisms

Understanding the underlying reaction mechanisms is paramount for rational catalyst selection and optimization. Each catalytic system operates through a distinct pathway to generate the difluoromethylated product.

Palladium-Catalyzed Difluoromethylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The generally accepted mechanism for the difluoromethylation of 2-chloro-5-nitropyridine involves a Pd(0)/Pd(II) catalytic cycle.

Caption: Proposed catalytic cycle for Palladium-catalyzed difluoromethylation.

A critical challenge in the palladium-catalyzed difluoromethylation of electron-deficient heteroaryl chlorides is the potentially slow rate of reductive elimination from the Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand, such as BrettPhos, can facilitate this step and improve overall catalytic efficiency[1].

Copper-Catalyzed Difluoromethylation

Copper-catalyzed difluoromethylation offers a more economical alternative to palladium-based systems. The mechanism is believed to involve the formation of a copper-difluoromethyl species, which then undergoes coupling with the aryl halide.

Caption: Plausible mechanism for Copper-catalyzed difluoromethylation.

These reactions can often be performed under milder conditions compared to their palladium counterparts. However, for less reactive aryl chlorides, the reaction rates might be slower.

Photoredox-Catalyzed Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful tool for radical-mediated transformations under mild conditions. In this approach, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a difluoromethyl radical from a suitable precursor. This radical then adds to the heteroaromatic ring.

cluster_0 Photocatalytic Cycle cluster_1 Difluoromethylation PC Excited Photocatalyst PC->PC Visible Light PC_oxidized Oxidized PC PC_oxidized->PC SET Ar_radical_adduct [Ar(H)-CF₂H]• PC_oxidized->Ar_radical_adduct PC* PC* PC*->PC_oxidized SET CF2H_source CF₂HSO₂Na PC*->CF2H_source CF2H_radical •CF₂H CF2H_source->CF2H_radical Oxidation Ar-H 2-chloro-5-nitropyridine Ar-H->Ar_radical_adduct + •CF₂H Ar-CF2H This compound Ar_radical_adduct->Ar-CF2H Oxidation & Deprotonation

Caption: General mechanism for photoredox-catalyzed C-H difluoromethylation.

This method offers the advantage of proceeding at ambient temperature and often exhibits excellent functional group tolerance. The direct C-H functionalization approach can sometimes be employed, obviating the need for a pre-installed leaving group like chlorine[2].

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples for each catalytic system and may require optimization for the specific synthesis of this compound.

Protocol 1: Palladium-Catalyzed Difluoromethylation

Materials:

  • 2-chloro-5-nitropyridine

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Cesium fluoride (CsF)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 2-chloro-5-nitropyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BrettPhos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Add CsF (2.0 mmol) to the reaction mixture.

  • Finally, add TMSCF₂H (1.5 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Difluoromethylation

Materials:

  • 2-chloro-5-nitropyridine

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Copper(I) iodide (CuI)

  • Cesium fluoride (CsF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add 2-chloro-5-nitropyridine (1.0 mmol), CuI (0.1 mmol, 10 mol%), and CsF (2.0 mmol).

  • Seal the vial with a septum and purge with an inert gas.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF₂H (1.5 mmol) via syringe.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Photoredox-Catalyzed Difluoromethylation

Materials:

  • 2-chloro-5-nitropyridine (or 5-nitropyridine for C-H functionalization)

  • Sodium difluoromethylsulfinate (CF₂HSO₂Na)

  • Rose Bengal (or another suitable organic photocatalyst)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vial or tube

  • Visible light source (e.g., blue or green LEDs)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add 2-chloro-5-nitropyridine (0.2 mmol), CF₂HSO₂Na (0.4 mmol), and Rose Bengal (0.004 mmol, 2 mol%).

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMSO (1 mL) via syringe.

  • Place the vial at a fixed distance from a visible light source and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through the difluoromethylation of 2-chloro-5-nitropyridine using palladium, copper, or photoredox catalysis.

  • Palladium catalysis , while often highly efficient, may require higher temperatures and more expensive catalysts and ligands.

  • Copper catalysis presents a more cost-effective and milder alternative, though it may exhibit slower reaction rates with less reactive substrates.

  • Photoredox catalysis offers the advantage of ambient temperature conditions and excellent functional group tolerance, making it an attractive method for late-stage functionalization.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including cost, scalability, and desired reaction conditions. Further research focusing on a direct comparative study of these catalytic systems for the synthesis of this compound would be highly valuable to the scientific community. The development of more active and robust catalysts that can operate under even milder conditions with lower catalyst loadings remains an active area of investigation.

References

A Head-to-Head Comparison of 2-(Difluoromethyl)-5-nitropyridine with other Fluorinated Building Blocks: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for optimizing drug candidates. The unique properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, including its metabolic stability, binding affinity, and bioavailability. Among the diverse array of fluorinated building blocks, 2-(difluoromethyl)-5-nitropyridine has emerged as a versatile reagent, offering a distinct balance of electronic and steric properties. This guide provides a comprehensive head-to-head comparison of this compound with other key fluorinated building blocks, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Strategic Advantage of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, present in a multitude of approved drugs.[1] The introduction of fluorine-containing substituents can dramatically alter its properties. The strong electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets and affecting its solubility.[2] Furthermore, the robust C-F bond can block sites of metabolism, enhancing the metabolic stability of drug candidates.[3][4]

This guide will focus on a comparative analysis of this compound against other relevant fluorinated building blocks, namely:

  • 2-(Trifluoromethyl)-5-nitropyridine

  • 2-Fluoro-5-nitropyridine

  • 2-Chloro-5-nitropyridine (as a non-fluorinated halide for reactivity comparison)

The comparison will revolve around three key areas critical for drug discovery: physicochemical properties, reactivity in nucleophilic aromatic substitution (SNAr), and metabolic stability.

Physicochemical Properties: A Comparative Analysis

The electron-withdrawing effect of the fluorine atoms is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa of the conjugate acid. The lipophilicity is also expected to increase with the number of fluorine atoms.

Building BlockPredicted pKa (of conjugate acid)Predicted LogPKey Physicochemical Characteristics
This compound Lower than pyridineHigher than pyridineThe CHF₂ group acts as a moderate electron-withdrawing group, influencing both inductive and resonance effects.[5] It can also act as a lipophilic hydrogen bond donor.[6]
2-(Trifluoromethyl)-5-nitropyridine Lower than 2-CHF₂-pyridineHigher than 2-CHF₂-pyridineThe CF₃ group is a strong electron-withdrawing group, significantly impacting the electronic properties of the pyridine ring.[3]
2-Fluoro-5-nitropyridine Lower than pyridineHigher than pyridineThe single fluorine atom provides a balance of electronic modification and minimal steric bulk.
Pyridine (for reference) ~5.2~0.65Baseline for comparison.

Note: The predicted values are based on the general trends observed for fluorinated aromatic compounds and data from related molecules.[7][8] Experimental determination is recommended for precise values.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The 5-nitro group in these building blocks strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2-position.[9] This reaction is a cornerstone for introducing a wide variety of functional groups and building molecular complexity. The nature of the substituent at the 2-position (the leaving group) plays a crucial role in the reaction kinetics.

While specific kinetic data for the SNAr of this compound is not available, we can infer its reactivity relative to other halopyridines. In SNAr reactions where the attack of the nucleophile is the rate-determining step, the reactivity order for halogens is typically F > Cl > Br > I.[10] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.

General SNAr Mechanism:

Caption: General mechanism for the SNAr reaction on 2-substituted-5-nitropyridines.

Based on established principles and data from related systems, the expected reactivity order in SNAr with a common nucleophile like piperidine would be:

2-Fluoro-5-nitropyridine > 2-Chloro-5-nitropyridine ≈ this compound > 2-(Trifluoromethyl)-5-nitropyridine

The difluoromethyl and trifluoromethyl groups are generally poor leaving groups in SNAr reactions compared to halogens. However, the strong activation by the nitro group can still enable substitution. The lower reactivity of the trifluoromethyl-substituted pyridine is due to the increased strength of the C-CF₃ bond.

Metabolic Stability: A Key Determinant of Drug Viability

A critical aspect of drug design is ensuring sufficient metabolic stability to achieve the desired pharmacokinetic profile. Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds.[11] The strong C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s.

While a direct comparative metabolic stability study of this specific set of building blocks is not available, we can draw insights from studies on related fluorinated compounds. The trifluoromethyl group is widely recognized for its ability to enhance metabolic stability by deactivating the adjacent aromatic ring to oxidative metabolism.[3] The difluoromethyl group is also expected to confer significant metabolic stability.

Predicted Metabolic Stability Ranking:

2-(Trifluoromethyl)-5-nitropyridine > this compound > 2-Fluoro-5-nitropyridine

The primary metabolic pathway for these compounds, in the absence of leaving group displacement, would likely be hydroxylation of the pyridine ring.[3]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the reaction of 2-substituted-5-nitropyridines with a primary or secondary amine.

Materials:

  • 2-Substituted-5-nitropyridine (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-substituted-5-nitropyridine.

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the amine nucleophile, followed by triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: A polar protic solvent is used to dissolve the reactants and facilitate the reaction. Anhydrous conditions are preferred to avoid side reactions with water.

  • Triethylamine: Acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Heating the reaction increases the rate of reaction, allowing it to proceed to completion in a reasonable timeframe.

Caption: Experimental workflow for a typical SNAr reaction.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of a compound.

Materials:

  • Test compound (1 µM final concentration)

  • Human Liver Microsomes (HLM) (0.5 mg/mL final concentration)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm HLM and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, add the test compound to the phosphate buffer.

  • Initiate the reaction by adding the pre-warmed HLM and NADPH regenerating system.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLM): Contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, providing a relevant in vitro model for hepatic metabolism.[3]

  • NADPH Regenerating System: NADPH is a required cofactor for CYP450 enzymes. A regenerating system ensures a constant supply of NADPH throughout the incubation.

  • LC-MS/MS: A highly sensitive and specific analytical technique for quantifying the concentration of the test compound in a complex biological matrix.

Conclusion

This compound stands as a valuable building block in the medicinal chemist's toolbox, offering a unique combination of properties. Its moderate electron-withdrawing nature, potential for hydrogen bonding, and expected good metabolic stability make it an attractive alternative to more common fluorinated pyridines. This guide has provided a comparative framework to aid in the rational selection of fluorinated building blocks for drug discovery programs. While direct comparative data is not always available, a thorough understanding of the underlying principles of physical organic chemistry and drug metabolism allows for informed decisions in the design of novel therapeutics. The provided experimental protocols serve as a starting point for the synthesis and evaluation of new chemical entities incorporating these important fluorinated motifs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, authoritative framework for the proper disposal of 2-(Difluoromethyl)-5-nitropyridine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined herein are grounded in established safety protocols for hazardous pyridine and nitroaromatic compounds, providing a robust operational plan for your laboratory.

Hazard Assessment and Immediate Safety Imperatives

Before any handling or disposal, a thorough understanding of the risks associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural motifs—a pyridine ring, a nitro group, and a difluoromethyl group—dictate a cautious approach. Pyridine derivatives are often harmful if inhaled, ingested, or absorbed through the skin, and can cause significant skin and eye irritation.[1][2] The nitro group further suggests potential reactivity and toxicity.

Therefore, this compound and any materials contaminated with it must be classified and handled as hazardous chemical waste .[1][3]

Immediate Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification & Rationale
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent contact with splashes, which may cause serious eye irritation.[2][4]
Hand Protection Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][6]
Body Protection A fully-buttoned laboratory coat is required to protect against skin contact.[2][6]
Respiratory Protection All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation.[4][6]

Engineering Controls:

  • Ventilation: Always work in a well-ventilated area, specifically a laboratory chemical fume hood.[5][6][7]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be immediately accessible within the work area.[2][5][6]

The Regulatory Landscape: Adherence to Compliance

The disposal of hazardous chemicals is strictly regulated. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8] These regulations prohibit the disposal of hazardous waste in regular trash or down the sewer system and mandate a cradle-to-grave documentation process.[8][9]

It is crucial to consult with your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance based on federal, state, and local regulations.[1]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Segregation at the Point of Generation

The foundation of safe chemical disposal is proper segregation. This prevents accidental and potentially dangerous chemical reactions.

  • Action: Immediately upon generation, segregate all waste containing this compound from other waste streams. This includes:

    • Unused or excess solid chemical.

    • Contaminated labware (e.g., weigh boats, spatulas, pipette tips).

    • Contaminated consumables (e.g., gloves, absorbent pads).

    • Solutions containing the compound.

  • Causality: Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[5] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire. Segregation at the source, as recommended by the National Research Council, is the most effective control measure.[8]

Step 2: Container Selection and Labeling

Proper containment and clear communication are non-negotiable.

  • Action for Solid Waste: Collect in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Action for Liquid Waste: Use a sealable, airtight, and chemically compatible waste container.[5]

  • Labeling Protocol: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" .

    • An indication of the hazards (e.g., Irritant, Harmful).[10]

    • The date of waste generation.[1]

  • Causality: Accurate labeling is critical for the safety of everyone who will handle the container, from lab personnel to EHS staff and final disposal technicians. It ensures proper handling, storage, and prevents dangerous consolidation of incompatible chemicals.[9] The container must remain closed with a secure, leak-proof lid at all times, except when adding waste.[8][9]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]

  • Action: Store the sealed and labeled waste container in your lab's designated SAA.

  • SAA Requirements:

    • The SAA must be under the control of laboratory personnel.[8]

    • It should be in a secondary containment system to catch any potential leaks.

    • Store away from incompatible materials, heat sources, and direct sunlight.[5]

  • Causality: The SAA provides a controlled, secure location for the short-term accumulation of hazardous waste, minimizing the risk of spills and accidental exposures before it is collected for central storage and disposal.

Step 4: Arranging for Final Disposal
  • Action: Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a pickup.[1][5][9]

  • Crucial Reminder: Never attempt to neutralize or treat the chemical waste yourself unless it is part of a specific, EHS-approved protocol.[6] Final disposal must be handled by a licensed hazardous waste disposal contractor.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Evacuate & Alert: If the spill is large, volatile, or you feel it is unsafe to handle, evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's emergency response team.

  • Containment (for trained personnel with small spills):

    • Ensure you are wearing the appropriate PPE as detailed in Section 1.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

  • Cleanup:

    • Carefully collect the absorbed material and spilled substance using non-sparking tools.

    • Place all contaminated materials into a new, sealable hazardous waste container.

    • Label the container as "Hazardous Waste: Spill Cleanup Debris containing this compound."

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Disposal gen Waste Generation (e.g., excess reagent, contaminated items) assess Assess Hazards: - Skin/Eye Irritant - Harmful - Classify as Hazardous Waste gen->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Stream (Avoid Incompatibles) ppe->segregate container Select Compatible Container (HDPE, Sealed Lid) segregate->container label_waste Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warning 4. Date container->label_waste store Store in Designated SAA (Secondary Containment, Secure) label_waste->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (Licensed Contractor) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-(Difluoromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and agrochemical development, the synthesis and handling of novel compounds like 2-(Difluoromethyl)-5-nitropyridine are routine. However, familiarity must not breed complacency. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the rationale and procedures for using Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, procedural understanding of safety that protects you, your colleagues, and your research.

The bedrock of any laboratory safety protocol is a thorough hazard assessment, as mandated by the Occupational Safety and Health Administration (OSHA).[1][2] Before beginning any work, it is imperative to develop a laboratory-specific Standard Operating Procedure (SOP) that outlines the specific hazards, controls, and PPE requirements for the task at hand.[1][3]

Hazard Assessment: Understanding the Adversary

This compound and structurally similar compounds are classified as irritants and are potentially toxic.[4][5] The primary routes of exposure are inhalation, skin contact, and eye contact. Safety Data Sheets (SDS) for analogous nitropyridines indicate the following hazards:

  • Skin Irritation: Causes skin irritation.[4][6]

  • Serious Eye Irritation: Causes serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][7]

Given these hazards, a multi-layered PPE strategy is not just recommended; it is essential.

The Core Arsenal: Selecting Your Personal Protective Equipment

Effective protection relies on selecting the right equipment for the specific threat. The following table summarizes the minimum PPE requirements for handling this compound.

Body Area Required PPE Specification & Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles: Must be ANSI Z87.1-rated and provide a complete seal around the eyes to protect against splashes and dust.[8] Face Shield: Required in addition to goggles when handling larger quantities (>50g) or during procedures with a high splash potential (e.g., transfers, heating).[8][9] This provides a secondary barrier for the entire face.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Material: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives due to their resistance to this chemical class.[10][11] Thickness & Cuff: Select gloves with a minimum thickness of 4 mil for incidental contact and consider thicker (8 mil+) or double-gloving for extended handling or immersion risk.[8] An extended cuff provides additional wrist protection. Inspection: Always inspect gloves for tears or pinholes before use.[12]
Body Chemical-Resistant Laboratory CoatMaterial: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory to protect skin and personal clothing from splashes.[8][10]
Respiratory NIOSH-Approved Air-Purifying RespiratorWhen Required: Use is mandatory when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[9][13] Cartridge Type: A NIOSH-approved respirator equipped with an Organic Vapor (OV) cartridge (black color-coded) is necessary.[14][15] If particulates are also a concern, a combination OV/P100 (magenta) cartridge should be used.[14]
Operational Plan: From Preparation to Disposal

Procedural discipline is as critical as the equipment itself. The following workflows are designed to minimize exposure at every stage of handling.

This diagram illustrates the critical decision points and actions from initial assessment to final waste disposal.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A 1. Conduct Hazard Assessment & Review SOP B 2. Verify Fume Hood Certification & Flow A->B C 3. Assemble & Inspect All Required PPE B->C D 4. Don PPE (See Donning Protocol) C->D E 5. Handle Chemical Inside Fume Hood Only D->E F 6. Securely Close Primary & Secondary Containers E->F G 7. Decontaminate Work Surface F->G H 8. Doff PPE (See Doffing Protocol) G->H I 9. Dispose of Waste (See Disposal Plan) H->I

Caption: High-level workflow for handling hazardous chemicals.

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence: The principle is to work from the body outwards.

  • Lab Coat: Fasten completely.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Goggles/Face Shield: Handle by the head strap.

  • Lab Coat: Unbutton and roll it outwards, ensuring the contaminated surface is contained within.

  • Respirator: Remove last, after exiting the work area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[16]

cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash 5. Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing workflow.

Disposal Plan: Completing the Safety Cycle

Proper disposal is a critical final step. All materials that have come into contact with this compound must be treated as hazardous waste.[11]

  • Contaminated PPE: Disposable gloves, bench paper, and any other contaminated solid items should be placed in a dedicated, clearly labeled hazardous waste bag or container.

  • Chemical Waste: Unused chemical and solutions containing the compound must be collected in a sealed, compatible, and clearly labeled waste container. As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[17][18]

  • Waste Pickup: Adhere to your institution's specific procedures for chemical waste disposal and schedule a pickup with your Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.[17]

By integrating this comprehensive understanding of PPE selection, procedural workflows, and disposal into your daily laboratory practice, you build a robust culture of safety that protects the most valuable asset in any research endeavor: the scientist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.